molecular formula C12H15NO2 B8719101 2-Benzyloxy-3-(dimethylamino)acrolein

2-Benzyloxy-3-(dimethylamino)acrolein

Cat. No.: B8719101
M. Wt: 205.25 g/mol
InChI Key: YPUSLQFSBBYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-3-(dimethylamino)acrolein is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-3-(dimethylamino)acrolein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-(dimethylamino)acrolein including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylmethoxyprop-2-enal

InChI

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

YPUSLQFSBBYBCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1

Origin of Product

United States
Foundational & Exploratory

The Chemical Architecture and Synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

In advanced organic synthesis and drug development, the strategic selection of molecular building blocks dictates the efficiency of heterocyclic library generation. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a highly versatile, functionalized C3-synthon. Structurally, it is a vinylogous amide (an enamine-aldehyde) featuring a "push-pull" alkene system.

The dimethylamino group acts as a potent electron donor ( +M effect), while the aldehyde serves as an electron acceptor ( −M effect). This electronic polarization stabilizes the molecule while rendering it highly reactive toward nucleophiles. The addition of the benzyloxy group at the α -position provides critical steric bulk, lipophilicity, and a handle for orthogonal deprotection (e.g., via hydrogenolysis) later in a synthetic sequence[1].

Physicochemical Profile

To facilitate rapid reference for your reaction planning, the core quantitative data for 2-Benzyloxy-3-(dimethylamino)acrolein is summarized below:

PropertyValue
IUPAC Name (2E)-2-(benzyloxy)-3-(dimethylamino)prop-2-enal
CAS Number 143462-35-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Canonical SMILES CN(C)C=C(C=O)OCC1=CC=CC=C1
Compound Classification α,β -unsaturated aldehyde / Vinylogous Amide

Data supported by compound registry databases[1].

Mechanistic Synthesis Pathway

The synthesis of 2-benzyloxy-3-(dimethylamino)acrolein is typically achieved via a modified Vilsmeier-Haack formylation. The reaction utilizes benzyloxyacetaldehyde diethyl acetal as the starting material.

Causality in Reagent Selection: Phosphorus pentachloride (PCl₅) is selected over standard POCl₃ because it acts as a dual-purpose reagent. It aggressively cleaves the diethyl acetal to generate a highly reactive oxonium/enol ether intermediate, while simultaneously reacting with N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier iminium species[2]. The subsequent aqueous basic quench is carefully controlled to hydrolyze the intermediate iminium salt into the final aldehyde without degrading the sensitive push-pull alkene system.

SynthesisWorkflow Acetal Benzyloxyacetaldehyde Diethyl Acetal Intermediate Iminium Intermediate Acetal->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (DMF + PCl5) Vilsmeier->Intermediate Formyl Transfer Hydrolysis Alkaline Hydrolysis (NaOH, 0 °C, pH 8) Intermediate->Hydrolysis Aqueous Quench Product 2-Benzyloxy-3-(dimethylamino)acrolein Hydrolysis->Product Elimination & Neutralization

Synthesis workflow of 2-Benzyloxy-3-(dimethylamino)acrolein via Vilsmeier-Haack formylation.

Experimental Methodology: Self-Validating Protocol

As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodology incorporates internal checkpoints to ensure reaction fidelity[2].

Step-by-Step Workflow

Stage 1: Acetal Activation

  • Charge a dry, argon-purged flask with benzyloxyacetaldehyde diethyl acetal.

  • Slowly add phosphorus pentachloride (PCl₅) (1.1 to 1.5 eq) while maintaining the temperature between 0 °C and 75 °C for 1.75 hours.

  • Causality & Validation: The broad temperature range allows for initial controlled addition (exothermic) followed by heating to drive the acetal cleavage to completion. Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the starting acetal.

Stage 2: Formylation 3. Cool the mixture to room temperature and introduce anhydrous N,N-dimethylformamide (DMF) in excess. 4. Stir the reaction at room temperature for 72 hours.

  • Causality & Validation: The extended 72-hour timeframe is critical. The steric hindrance of the benzyloxy group slows down the nucleophilic attack of the enol ether onto the Vilsmeier reagent. Rushing this step leads to incomplete conversion and complex mixtures.

Stage 3: Quenching and Neutralization 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Slowly add an aqueous solution of Sodium Hydroxide (NaOH) until the pH is strictly adjusted to ~8.

  • Causality & Validation: The 0 °C temperature prevents base-catalyzed degradation (e.g., retro-aldol type cleavage or polymerization) of the product. A pH of 8 ensures complete hydrolysis of the iminium intermediate to the aldehyde while neutralizing the acidic POCl₃/HCl byproducts. Checkpoint: Use a calibrated pH meter; do not rely solely on indicator paper due to the organic-aqueous emulsion.

Stage 4: Isolation 7. Extract the aqueous layer with diethyl ether ( ). 8. Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄. 9. Concentrate under reduced pressure and purify via silica gel column chromatography to yield the product as a brown/pale yellow oil.

Reactivity & Applications in Drug Development

In medicinal chemistry, 3-dimethylaminoacrolein derivatives are prized as "vinylogous DMF" building blocks[3]. The 2-benzyloxy variant is specifically utilized to synthesize complex, oxygenated nitrogen-containing heterocycles.

Because the aldehyde is highly activated, it reacts quantitatively with nucleophiles. The dimethylamino group acts as an excellent leaving group during cyclization events, driving the aromatization of the resulting heterocycles.

Reactivity Core 2-Benzyloxy-3-(dimethylamino)acrolein (Push-Pull C3 Building Block) Pyrimidines Functionalized Pyrimidines Core->Pyrimidines + Amidines/Guanidines Pyrazoles Substituted Pyrazoles Core->Pyrazoles + Hydrazines Pyrroles N-Alkylpyrroles Core->Pyrroles + Glycine Esters Knoevenagel Conjugated Alkenes Core->Knoevenagel + CH-Acidic Compounds

Reactivity pathways of 2-Benzyloxy-3-(dimethylamino)acrolein in heterocyclic synthesis.

Key Transformations:

  • Pyrimidines: Condensation with amidines or guanidines yields 5-benzyloxy-pyrimidines, a common motif in kinase inhibitors[3].

  • Pyrroles: Reaction with glycine esters produces highly substituted N-alkylpyrroles[3].

Analytical Characterization Protocol

To guarantee the structural integrity of the synthesized batch, perform the following self-validating analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the highly deshielded aldehyde proton ( −CHO ) singlet around 9.0 - 9.5 ppm .

    • The vinylic proton ( −CH=C ) will appear as a singlet around 7.0 - 7.5 ppm .

    • The dimethylamino protons ( −N(CH3​)2​ ) often appear as a broad singlet or two distinct singlets around 3.0 - 3.2 ppm due to restricted rotation around the C-N partial double bond (a hallmark of the push-pull system).

    • The benzyloxy methylene ( −OCH2​Ph ) will appear as a sharp singlet near 5.0 ppm .

  • LC-MS (ESI+): Ensure the presence of the [M+H]+ molecular ion peak at m/z 206.25 .

  • UV-Vis / HPLC: The extended conjugation of the enamine-aldehyde system provides strong UV absorbance. Monitor purity at 254 nm and 280 nm .

References

  • Wikipedia - 3-Dimethylaminoacrolein Reactivity and Applications. URL: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 2-Benzyloxy-3-(dimethylamino)acrolein: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the mass spectrometry (MS) fragmentation patterns of 2-Benzyloxy-3-(dimethylamino)acrolein, designed for analytical chemists, structural biologists, and drug development professionals.

Introduction & Chemical Context

2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a highly functionalized enaminone building block widely utilized in the synthesis of complex heterocycles, including pyrimidines, pyridazines, and fused porphyrinoids [1]. Its structure—comprising a dimethylamino donor group, an electron-withdrawing aldehyde, and a benzyloxy ether at the alpha position—creates a highly conjugated push-pull π -system.

Understanding its mass spectrometric fragmentation is critical for pharmacokinetic profiling, impurity tracking in active pharmaceutical ingredient (API) synthesis, and structural validation. This whitepaper elucidates the causality behind its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a self-validating framework for analytical scientists.

Physicochemical & Exact Mass Profile

To accurately assign mass spectra, one must first establish the exact monoisotopic mass and isotopic distribution dictated by the molecular formula (C₁₂H₁₅NO₂) [2].

Table 1: Quantitative Mass Parameters
ParameterValueAnalytical Significance
Molecular Formula C₁₂H₁₅NO₂Determines isotopic envelope (e.g., ~13.2% M+1 contribution from ¹³C).
Monoisotopic Mass 205.1103 DaTarget for high-resolution MS (HRMS) calibration.
[M+H]⁺ (ESI+) 206.1181 m/zPrimary intact precursor ion in LC-MS workflows.
[M]⁺• (EI) 205.1103 m/zRadical cation generated in GC-MS; initiates odd-electron fragmentation.
Nitrogen Rule Odd N (1)The odd nominal mass (205) confirms the presence of a single nitrogen atom.

Core Fragmentation Pathways: Mechanistic Causality

The fragmentation of 2-Benzyloxy-3-(dimethylamino)acrolein is driven by the stability of the resulting carbocations and the lability of specific bonds. The presence of the benzyloxy group heavily dictates the primary dissociation routes [3].

Pathway A: Benzyl Cleavage and Tropylium Ion Formation (m/z 91)

Mechanism: The most thermodynamically favorable cleavage in benzyloxy-containing compounds is the homolytic or heterolytic cleavage of the O–CH₂ bond.

  • Causality: The resulting benzyl cation (C₇H₇⁺) rapidly rearranges into the highly stable, aromatic tropylium ion (m/z 91.054). In EI-MS (70 eV), this is almost universally the base peak (100% relative abundance).

  • Diagnostic Value: The presence of m/z 91, often accompanied by a minor m/z 65 peak (loss of acetylene, C₂H₂, from tropylium), is the absolute hallmark of the benzyloxy moiety.

Pathway B: Expulsion of the Benzyloxy Radical (m/z 98)

Mechanism: α -cleavage adjacent to the enaminone core results in the loss of the entire benzyloxy radical (•OCH₂Ph, 107 Da).

  • Causality: The remaining even-electron cation, [(CH₃)₂N-CH=C-CHO]⁺ at m/z 98.060, is highly resonance-stabilized by the lone pair on the dimethylamino nitrogen. The push-pull nature of the parent molecule ensures that the positive charge is effectively delocalized across the N-C-C-C system.

Pathway C: Carbon Monoxide (CO) Elimination (m/z 70)

Mechanism: Aldehydes frequently undergo α -cleavage to lose the formyl radical, or sequential loss of carbon monoxide (28 Da) from an intermediate ion.

  • Causality: From the m/z 98 fragment, the expulsion of neutral CO yields a fragment at m/z 70.065[(CH₃)₂N-C≡CH]⁺. The driving force is the thermodynamic stability of the expelled neutral CO molecule and the formation of a stable substituted iminium/alkyne cation.

Pathway D: Dimethylamine Neutral Loss

Mechanism: Loss of the dimethylamino group either as a radical (•N(CH₃)₂, 44 Da) or as neutral dimethylamine (HN(CH₃)₂, 45 Da) following a hydrogen transfer.

  • Causality: This pathway is less dominant than the benzyloxy cleavage but serves as secondary confirmation of the terminal tertiary amine.

FragmentationTree M_EI [M]+• m/z 205.11 Tropylium Tropylium Ion m/z 91.05 (Base Peak) M_EI->Tropylium Heterolytic O-C cleavage (- C5H8NO2•) M_minus_BnO [M - •OCH2Ph]+ m/z 98.06 M_EI->M_minus_BnO Alpha-cleavage (- •OCH2Ph, 107 Da) M_minus_Bn [M - •CH2Ph]+ m/z 114.05 M_EI->M_minus_Bn Homolytic cleavage (- •CH2Ph, 91 Da) Cyclopentadienyl [C5H5]+ m/z 65.04 Tropylium->Cyclopentadienyl - C2H2 (26 Da) M_minus_CO [M - •OCH2Ph - CO]+ m/z 70.06 M_minus_BnO->M_minus_CO - CO (28 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-Benzyloxy-3-(dimethylamino)acrolein.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthy data acquisition, the following protocol outlines an optimized LC-MS/MS methodology for characterizing this compound.

Step-by-Step LC-HRMS/MS Methodology
  • Sample Preparation:

    • Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein standard [4] in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using 50:50 Water:ACN with 0.1% Formic Acid (FA). Causality: Formic acid promotes efficient protonation for ESI+.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The lipophilic benzyl group ensures strong retention on C18; a steep gradient sharpens the peak.

  • Mass Spectrometry (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: Ramping CE ensures capture of both fragile bonds (benzyloxy cleavage at low CE) and stable core fragmentation (CO loss at high CE).

  • Data Validation:

    • Verify the exact mass of [M+H]⁺ (206.1181 Da) within a 3 ppm mass error.

    • Confirm the presence of the m/z 91.054 product ion.

LCMSWorkflow Prep Sample Prep (1 µg/mL in ACN/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI CID CID Fragmentation (CE: 15-35 eV) ESI->CID TOF TOF CID->TOF

Figure 2: Self-validating LC-HRMS/MS analytical workflow for enaminone characterization.

Quantitative Data Summary

The table below summarizes the expected MS/MS (CID) fragments for the protonated precursor[M+H]⁺ at m/z 206.1181, allowing for rapid cross-referencing during data analysis.

Table 2: ESI-MS/MS Product Ion Assignments
Observed m/zFormulaRelative AbundanceAssignment / Neutral Loss
206.118 [C₁₂H₁₆NO₂]⁺Variable (CE dependent)Intact protonated precursor [M+H]⁺
115.063 [C₅H₉NO₂]⁺Medium[M+H - C₇H₇]⁺ (Loss of benzyl cation)
98.060 [C₅H₈NO]⁺High[M+H - C₇H₈O] (Loss of benzyl alcohol)
91.054 [C₇H₇]⁺100% (Base Peak)Tropylium ion (Cleavage of ether)
70.065 [C₄H₈N]⁺Low-Mediumm/z 98 - CO (28 Da)
65.039 [C₅H₅]⁺Lowm/z 91 - C₂H₂ (26 Da)

Conclusion

The mass spectrometric behavior of 2-Benzyloxy-3-(dimethylamino)acrolein is heavily governed by the thermodynamic stability of the tropylium ion and the resonance-stabilized enaminone core. By recognizing the dominant m/z 91 and m/z 98 fragmentation pathways, researchers can confidently utilize MS/MS data to validate the structural integrity of this compound and track its fate in complex synthetic mixtures.

References

  • ResearchGate. (1998). Fused porphyrinoids as promising near-infrared absorbing dyes. Retrieved from[Link]

  • National Academic Digital Library of Ethiopia. (2005). Spektroskopische Methoden in der organischen Chemie. Retrieved from[Link]

  • Molport. 2-(benzyloxy)-3-(dimethylamino)prop-2-enal | 143462-35-5. Retrieved from[Link]

The Strategic Application of 2-Benzyloxy-3-(dimethylamino)acrolein in Heterocyclic Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the construction of highly functionalized pyrimidines is a critical endeavor. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) has emerged as a highly specialized, bifunctional building block[1]. As a Senior Application Scientist, I frequently leverage this compound to construct 5-hydroxypyrimidine scaffolds—a ubiquitous motif in antiviral drugs and integrase inhibitors[2].

This whitepaper dissects the mechanism of action, strategic advantages, and validated protocols for utilizing this enaminone derivative. By understanding the causality behind its reactivity, researchers can optimize their synthetic pathways with precision.

Structural Causality and Chemical Properties

To master the use of 2-Benzyloxy-3-(dimethylamino)acrolein, one must first understand its electronic topology. The molecule operates as a classic "push-pull" alkene, making it an exceptional 1,3-dielectrophile.

  • The "Push": The dimethylamino group is strongly electron-donating via resonance, pushing electron density into the π -system.

  • The "Pull": The aldehyde carbonyl is electron-withdrawing, creating a highly polarized, reactive double bond.

  • The Strategic Mask: The benzyloxy group at the α -position serves as a robust protecting group for a latent hydroxyl moiety[3].

Why a benzyl ether? Novice chemists often default to methoxy or silyl ethers. However, silyl ethers are highly susceptible to premature cleavage under the basic conditions required for pyrimidine condensation. Conversely, methyl ethers require harsh Lewis acidic conditions (e.g., BBr 3​ ) for deprotection, which can degrade sensitive heterocyclic products. The benzyl ether is stable to strongly basic nucleophiles but can be cleanly and orthogonally removed later via palladium-catalyzed hydrogenolysis.

Table 1: Physicochemical Profile of the Core Reagent
PropertyData / Value
CAS Number 143462-35-5[1]
Molecular Formula C 12​ H 15​ NO 2​ [3]
Molecular Weight 205.25 g/mol [1]
SMILES CN(C)C=C(C=O)OCC1=CC=CC=C1[3]
Reactivity Role 1,3-Dielectrophile / Enaminone

Mechanism of Action: The 1,3-Dielectrophilic Cascade

When 2-Benzyloxy-3-(dimethylamino)acrolein reacts with a 1,3-dinucleophile (such as guanidine or an amidine), it undergoes a highly orchestrated condensation sequence. The causality of this reaction is driven by the sequential elimination of two stable leaving groups (dimethylamine and water).

  • Addition-Elimination: The primary amine of the dinucleophile attacks the β -carbon of the enaminone. The electron-donating dimethylamino group is expelled. This step is thermodynamically driven by the loss of volatile dimethylamine gas, shifting the equilibrium irreversibly forward.

  • Intramolecular Cyclization: The secondary nucleophilic nitrogen of the amidine attacks the highly electrophilic aldehyde carbon, forming a cyclic hemiaminal intermediate.

  • Aromatization: Base-catalyzed dehydration removes a molecule of water, driving the system into a stable, aromatic 5-benzyloxypyrimidine ring.

Mechanism A 2-Benzyloxy-3-(dimethylamino)acrolein C Addition-Elimination Intermediate A->C - Dimethylamine B 1,3-Dinucleophile (Amidine) B->C - Dimethylamine D Cyclic Hemiaminal C->D Intramolecular Attack E 5-Benzyloxypyrimidine D->E - H2O (Aromatization)

Diagram 1: The molecular cascade forming the pyrimidine core via sequential elimination.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 2-Amino-5-benzyloxypyrimidine using guanidine hydrochloride. This workflow is designed as a self-validating system, incorporating real-time analytical checkpoints to ensure process integrity at every stage.

Workflow S1 1. Free-Basing NaOEt in EtOH S2 2. Addition Add Acrolein S1->S2 S3 3. Cyclization Reflux 4-6h S2->S3 S4 4. Workup Phase Extraction S3->S4 S5 5. Isolation Product Recovery S4->S5

Diagram 2: Step-by-step experimental workflow for pyrimidine condensation.

Step-by-Step Methodology:

Step 1: Free-Basing the Nucleophile

  • Action: Suspend guanidine hydrochloride (1.2 eq) in anhydrous ethanol. Slowly add sodium ethoxide (1.2 eq).

  • Causality: Guanidine is supplied as a hydrochloride salt for shelf stability. NaOEt deprotonates the salt to generate the highly nucleophilic free guanidine in situ. Ethanol is chosen because it solubilizes the intermediates and its boiling point (78°C) provides the exact thermal energy needed to overcome the cyclization activation barrier.

  • Validation Checkpoint: A fine white precipitate of NaCl will form immediately. The pH of the suspension must test strongly basic (pH > 10) on wetted indicator paper.

Step 2: Electrophile Addition

  • Action: Add 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted oligomerization of the highly reactive enaminone.

  • Validation Checkpoint: The reaction mixture will transition from a colorless suspension to a deep yellow/orange solution. The distinct, fishy odor of evolving dimethylamine gas will be detectable, confirming the addition-elimination step is active.

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

  • Causality: Thermal energy drives the intramolecular hemiaminal formation and subsequent dehydration.

  • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (UV active, higher Rf) will disappear, replaced by a new, intensely UV-active product spot (lower Rf).

Step 4: Workup and Isolation

  • Action: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and evaporate.

  • Causality: The aqueous wash removes the NaCl byproduct and any unreacted guanidine. The lipophilic benzyloxy group ensures the product remains entirely in the organic phase, allowing for a highly efficient extraction.

Table 2: Reaction Optimization Matrix
SolventBaseTemp (°C)Yield (%)Causality / Notes
Ethanol NaOEt7885Ideal thermal profile; clean reaction; easy workup.
DMF K 2​ CO 3​ 10072Slower reaction; requires tedious aqueous extraction to remove DMF.
THF NaH6660Insufficient thermal energy for complete dehydration; side reactions observed.

Downstream Applications in Drug Development

Once the 5-benzyloxypyrimidine core is synthesized, the benzyl group is cleaved via standard catalytic hydrogenation (H 2​ , Pd/C) to yield a 5-hydroxypyrimidine. This motif is a privileged scaffold in medicinal chemistry. It serves as a critical metal-chelating pharmacophore in HIV integrase inhibitors and other metalloenzyme targets[2]. The strategic use of 2-Benzyloxy-3-(dimethylamino)acrolein thus provides a scalable, high-yielding, and structurally sound entry point into this vital class of therapeutics.

References

  • Buy 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | 143462-35-5 - Smolecule, Smolecule,
  • (2E)-2-(benzyloxy)-3-(dimethylamino)prop-2-enal | 143462-35-5 - Molport, Molport,
  • EP1422218A1 - Antiviral agent - Google Patents, Google P

Sources

Solubility Profile of 2-Benzyloxy-3-(dimethylamino)acrolein in Polar Aprotic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Benzyloxy-3-(dimethylamino)acrolein (CAS No. 143462-35-5) in common polar aprotic solvents. Given the compound's utility as a versatile building block in organic synthesis, understanding its solubility is paramount for reaction optimization, formulation development, and process scale-up.[1][2] This document combines a theoretical examination of the molecular structure with a detailed, field-proven experimental protocol for quantitative solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound featuring a unique combination of functional groups: a benzyloxy moiety, a dimethylamino group, and an acrylaldehyde backbone.[1] This structure makes it a valuable intermediate in the synthesis of complex heterocyclic systems and other molecules of pharmaceutical interest.[2][3] The success of synthetic transformations and the development of stable formulations are critically dependent on the compound's behavior in solution. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a fundamental parameter in preclinical formulation studies.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are widely used in both academic and industrial settings due to their ability to dissolve a broad range of organic compounds and their inertness under many reaction conditions.[4][5] This guide provides a focused examination of the solubility of 2-Benzyloxy-3-(dimethylamino)acrolein within this crucial class of solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as the cornerstone for predicting solubility.[6][7][8] This principle states that a solute will dissolve best in a solvent that shares similar intermolecular forces. An analysis of the solute's molecular structure is the first step in this predictive process.

Molecular Structure Analysis of 2-Benzyloxy-3-(dimethylamino)acrolein

The structure of 2-Benzyloxy-3-(dimethylamino)acrolein (C₁₂H₁₅NO₂) presents a balance of polar and nonpolar characteristics.[1]

  • Polar Moieties: The molecule contains two primary polar regions:

    • The α,β-unsaturated aldehyde group (-CH=O) possesses a significant dipole moment due to the electronegativity of the oxygen atom.

    • The dimethylamino group (-N(CH₃)₂) is also polar and can act as a hydrogen bond acceptor.

  • Nonpolar Moiety: The benzyloxy group (-OCH₂C₆H₅) contributes a large, nonpolar, and rigid aromatic ring. This part of the molecule will preferentially interact with nonpolar environments through van der Waals forces.

Interactions with Polar Aprotic Solvents

Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, but they lack acidic protons and cannot act as hydrogen bond donors.[4][9][10] Their ability to dissolve polar compounds stems from strong dipole-dipole interactions.

When 2-Benzyloxy-3-(dimethylamino)acrolein is introduced into a polar aprotic solvent like DMSO or DMF:

  • The solvent's negative dipole end will solvate the partially positive carbons of the aldehyde and the dimethylamino groups.

  • The solvent's positive dipole end will interact with the lone pairs on the oxygen and nitrogen atoms.

Expertise & Experience Insight: While the polar groups promote solubility, the bulky, nonpolar benzyloxy group can limit it. This structural feature requires significant disruption of the solvent-solvent interactions to create a cavity for the solute molecule, which is energetically costly. Therefore, while solubility is expected in polar aprotic solvents, it may not be as high as that of smaller, related compounds like 3-dimethylaminoacrolein.[3]

Experimental Determination of Equilibrium Solubility

Theoretical prediction provides a valuable starting point, but empirical measurement is essential for accurate, actionable data. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11] It is a robust and self-validating system because it ensures that the solution has reached a true thermodynamic equilibrium between the dissolved and undissolved states.

General Workflow for Solubility Determination

The experimental process is logically structured to ensure accuracy and reproducibility. The workflow involves preparing a saturated solution, separating the liquid and solid phases, and quantifying the solute concentration in the saturated liquid phase.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification & Analysis prep_solid Weigh excess solid (2-Benzyloxy-3-(dimethylamino)acrolein) add Combine in sealed vial prep_solid->add prep_solvent Measure precise volume of polar aprotic solvent prep_solvent->add equil Agitate at constant temperature (e.g., 25°C for 24-72h) add->equil centrifuge Centrifuge to pellet undissolved solid equil->centrifuge filter Filter supernatant (0.22 µm PTFE syringe filter) centrifuge->filter quant Analyze filtrate by HPLC-UV filter->quant calc Calculate concentration against calibration curve quant->calc report Report solubility (mg/mL & mol/L) calc->report

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for generating trustworthy solubility data.

Objective: To quantitatively determine the saturation solubility of 2-Benzyloxy-3-(dimethylamino)acrolein in selected polar aprotic solvents at 25 °C.

Materials:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (solid, >98% purity)

  • HPLC-grade solvents (e.g., DMSO, DMF, Acetonitrile, THF)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or agitator

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Slurry:

    • To a 2 mL glass vial, add approximately 10-20 mg of 2-Benzyloxy-3-(dimethylamino)acrolein. The exact mass is not critical, but an excess of solid must be clearly visible throughout the experiment.

    • Carefully add 1.0 mL of the desired polar aprotic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature of 25 °C ± 0.5 °C.

    • Agitate the vials for a minimum of 48 hours. Causality Insight: A prolonged equilibration time (24-72 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium.[11] Insufficient time can lead to an underestimation of the true solubility.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the clear supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: Filtration is a critical step to remove any remaining microscopic solid particles that could artificially inflate the measured concentration.[11] PTFE is chosen for its broad chemical compatibility.

  • Sample Dilution and Quantification:

    • Accurately dilute a known volume of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve. A 100-fold dilution is a typical starting point.

    • Analyze the diluted sample using a validated HPLC-UV method (see Protocol Addendum).

    • Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol Addendum: HPLC-UV Quantification Method

  • Objective: To accurately quantify the concentration of the solute.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detector: UV detector at a wavelength of ~210 nm or at the compound's λmax.[12]

  • Calibration: Prepare a series of standard solutions of the compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.[12]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a template for reporting results and includes illustrative data based on the expected chemical interactions.

Table 1: Illustrative Solubility Data for 2-Benzyloxy-3-(dimethylamino)acrolein at 25 °C

SolventDielectric Constant (ε)¹Dipole Moment (μ, D)¹Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.73.96~150 - 250~0.73 - 1.22
N,N-Dimethylformamide (DMF)36.73.82~120 - 220~0.58 - 1.07
Acetonitrile (MeCN)37.53.92~30 - 60~0.15 - 0.29
Tetrahydrofuran (THF)7.51.75~20 - 40~0.10 - 0.20
Acetone20.72.88~50 - 90~0.24 - 0.44

¹ Note: Dielectric constants and dipole moments are literature values for the pure solvents.[9][13][14] Solubility values are hypothetical estimates for illustrative purposes and must be determined experimentally.

Interpretation:

  • High Polarity Solvents (DMSO, DMF): These solvents are expected to be excellent choices for dissolving 2-Benzyloxy-3-(dimethylamino)acrolein due to their very high polarity and ability to engage in strong dipole-dipole interactions.

  • Medium Polarity Solvents (Acetonitrile, Acetone): These solvents are also expected to dissolve the compound, but likely to a lesser extent than DMSO or DMF.

  • Lower Polarity Solvent (THF): While still classified as a polar aprotic solvent, THF has a significantly lower dielectric constant. Its ability to dissolve the compound will be more limited, as it is less effective at solvating the polar functional groups.

Conclusion

While a definitive quantitative solubility profile for 2-Benzyloxy-3-(dimethylamino)acrolein requires empirical measurement, a theoretical analysis of its molecular structure strongly suggests good solubility in highly polar aprotic solvents like DMSO and DMF. The provided step-by-step shake-flask protocol, coupled with HPLC analysis, represents a robust and reliable methodology for obtaining these critical data points. By understanding both the theoretical underpinnings and the practical execution of solubility studies, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient process development and successful formulation outcomes.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (General solubility testing procedures). [Link]

  • Solubility factors when choosing a solvent. Labclinics. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (General solubility principles). [https://www.bergen.edu/faculty/jdizon/Documents/Solubility of Organic and Inorganic Compounds.pdf]([Link] of Organic and Inorganic Compounds.pdf)

  • Polar Aprotic Solvent. Bartleby.com. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (General solubility testing flowchart). [Link]

  • Solubility of Organic Compounds. Thompson Rivers University. [Link]

  • Common Polar Aprotic Solvents List. Scribd. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Solubility and distribution. (General factors affecting solubility). [Link]

  • Unit 4: Solubility and Factors Affecting Solubility. (General factors affecting solubility). [Link]

  • Solubility – Introductory Chemistry. Lumen Learning. [Link]

  • Solubility factors when choosing a solvent. Lab + Life Scientist. [Link]

  • Prioritised substance group: Aprotic solvents. HBM4EU. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • 3-Dimethylaminoacrolein. (Properties of a related compound). [Link]

  • 3-Dimethylaminoacrolein - Wikipedia. (Properties of a related compound). [Link]

  • Understanding the Properties and Synthesis of 3-(Dimethylamino)acrolein. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How to exactly classify solvents as Polar protic, Polar aprotic and non-polar? ResearchGate. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. National Library of Medicine. [Link]

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Technical Whitepaper & Safety Data Guide: 2-Benzyloxy-3-(dimethylamino)acrolein in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a highly specialized, bifunctional electrophilic building block widely utilized in pharmaceutical drug development for the synthesis of complex heterocyclic scaffolds (1[1]). Because of its reactive enone and aldehyde functionalities, handling this compound requires strict adherence to specialized safety protocols. This whitepaper synthesizes its Safety Data Sheet (SDS) parameters with mechanistic chemical principles to provide researchers with a comprehensive framework for safe handling, hazard mitigation, and synthetic application.

Physicochemical Profiling & Structural Causality

The compound features a unique molecular architecture comprising a benzyloxy group and a dimethylamino group attached to an acrylaldehyde (enone) backbone.

Table 1: Quantitative Physicochemical and Hazard Summary

ParameterValue / Description
Chemical Name 2-Benzyloxy-3-(dimethylamino)acrolein
IUPAC Name (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal
CAS Number 143462-35-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
GHS Classification GHS07 (Warning / Harmful / Irritant)
Key Hazard Codes H302 (Harmful if swallowed)

Causality of Reactivity: The presence of the α,β -unsaturated carbonyl (enone) makes the molecule a potent Michael acceptor. The dimethylamino group acts as an electron-donating moiety, modulating the electrophilicity of the β -carbon, while the aldehyde group remains highly susceptible to nucleophilic attack (1[1]). This dual reactivity is the core driver for both its synthetic utility and its toxicological profile.

Hazard Identification & Toxicological Mechanisms

Understanding the mechanistic why behind the hazard codes is critical for proactive laboratory safety.

  • H302 (Harmful if swallowed) & Biological Irritation: Aldehydes and enones are established irritants to the skin, eyes, and respiratory system (1[1]). Mechanistically, the electrophilic acrylaldehyde backbone can undergo irreversible covalent binding (Michael addition) with nucleophilic residues (e.g., cysteine thiols, lysine amines) on biological proteins. This protein adduction disrupts cellular homeostasis, leading to oxidative stress and localized irritation pathways classified under GHS07 (2[2]).

  • Polymerization Risk: Enones are highly susceptible to free-radical-induced polymerization (1[1]). Exposure to excessive heat, direct UV light, or incompatible chemical initiators can trigger exothermic polymerization, posing a severe containment and handling hazard.

Self-Validating Laboratory Safety Protocols

To ensure operational integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification metric before the researcher is permitted to proceed.

Protocol A: Safe Handling and Reagent Dispensing
  • Environmental Validation: Before retrieving the chemical, verify the fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm) using a digital anemometer.

    • Validation: A continuous green indicator on the hood monitor confirms adequate containment of potential aerosols, satisfying P260 (Do not breathe dust/fume/gas/mist/vapours/spray) (2[2]).

  • PPE Verification: Don standard PPE, including nitrile gloves (double-gloving recommended for enones), splash goggles, and a flame-resistant lab coat.

    • Validation: Perform a visual inspection and glove inflation test to ensure no micro-punctures exist prior to handling.

  • Dispensing & Transfer: Use non-sparking, anti-static spatulas to transfer the compound, avoiding vigorous scraping to prevent aerosolization (3[3]).

    • Validation: Weighing must be performed on an analytical balance enclosed strictly within the draft shield to confirm zero mass fluctuation from air currents.

  • Inert Storage: Post-use, flush the primary container with ultra-high purity Argon or Nitrogen before sealing.

    • Validation: The absence of headspace oxygen prevents auto-oxidation and spontaneous polymerization of the enone backbone.

Protocol B: Emergency Spill Response & Decontamination
  • Isolation & Evacuation: Immediately halt work and evacuate the immediate 2-meter radius.

    • Validation: Ensure the fume hood sash is pulled down to the lowest operational level to maximize exhaust efficiency.

  • Neutralization/Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite). Causality: Do not use combustible materials like paper towels, as reactive aldehydes can generate heat upon uncontrolled absorption.

  • Collection & Disposal: Sweep the absorbed mixture using a non-sparking brush into a chemically compatible hazardous waste container.

    • Validation: Seal and label the container immediately with "GHS07 - H302 Enone Waste" for proper disposal tracking.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual electrophiles, followed by a water rinse.

    • Validation: A simple pH swab of the surface confirms the removal of reactive acidic/electrophilic residues.

Synthetic Workflow & Application

In drug development, 2-Benzyloxy-3-(dimethylamino)acrolein is predominantly utilized to construct heterocyclic Active Pharmaceutical Ingredients (APIs). The acrylaldehyde backbone undergoes condensation and cyclization with synthetic nucleophiles (1[1]).

Protocol C: Regioselective Heterocycle Synthesis
  • Reagent Preparation: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein in an anhydrous, aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Nucleophilic Addition: Introduce the binucleophile (e.g., an amidine or hydrazine) dropwise at 0°C.

    • Causality: Low temperatures suppress competitive free-radical polymerization of the enone, directing the reaction strictly toward nucleophilic addition at the aldehyde and β -carbon.

  • Cyclization: Elevate the temperature to reflux to drive the elimination of dimethylamine and water, finalizing the aromatic heterocycle.

  • Reaction Validation: Monitor the reaction via LC-MS or Thin Layer Chromatography (TLC).

    • Validation: The complete disappearance of the starting material mass (m/z 205.25) confirms the consumption of the hazardous enone, rendering the mixture safer for standard aqueous workup.

Mechanistic Pathway Visualization

G cluster_toxicity Toxicological Mechanism cluster_synthesis Synthetic Application Compound 2-Benzyloxy-3-(dimethylamino)acrolein CAS: 143462-35-5 BioNuc Biological Nucleophiles (Protein Thiols) Compound->BioNuc Unprotected Exposure SynNuc Synthetic Nucleophiles (Amidines/Hydrazines) Compound->SynNuc Controlled Reaction Adduct Covalent Adduct Formation BioNuc->Adduct CellDamage Cellular Irritation (H302) Adduct->CellDamage Cyclization Regioselective Cyclization SynNuc->Cyclization Scaffolds Heterocyclic APIs Cyclization->Scaffolds

Mechanistic divergence of 2-Benzyloxy-3-(dimethylamino)acrolein in toxicological and synthetic pathways.

References

  • Title: Buy 2-(Benzyloxy)-3-(dimethylamino)
  • Title: (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal (CAS 143462-35-5)
  • Title: Buy 2-(BENZYLOXY)-3-(DIMETHYLAMINO)ACRYLALDEHYDE from Dayang Chem (Hangzhou) Co.

Sources

Reactivity Profile and Synthetic Utility of Benzyloxy-Substituted Dimethylaminoacroleins: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture: Push-Pull Dynamics

Dimethylaminoacroleins are prototypical "push-pull" alkenes, characterized by an electron-donating amine group and an electron-withdrawing aldehyde group across a conjugated π -system. This electronic configuration creates a highly polarized, 1,3-dielectrophilic molecular framework.

In the specific case of 2-benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5), the introduction of a benzyloxy group at the C2 position fundamentally alters both the steric environment and the electronic modulation of the molecule [Smolecule][1]. The dimethylamino group exerts a powerful +M effect, pushing electron density through the double bond, while the C1 carbonyl exerts a −M effect. Consequently, the C1 and C3 carbons become highly susceptible to nucleophilic attack, making this compound an elite building block for the synthesis of complex heterocycles [Santa Cruz Biotechnology][2].

G N1 N,N-Dimethyl Group (Electron Donor) C3 C3 Carbon (Electrophilic Center) N1->C3 +M Resonance C2 C2-Benzyloxy Group (Protecting/Modulating) C3->C2 Conjugation C1 C1 Aldehyde (Electrophilic Center) C2->C1 Conjugation Nuc Bidentate Nucleophiles (Amidines, Hydrazines) Nuc->C3 2nd Attack (-HNMe2) Nuc->C1 1st Attack

Electronic push-pull mechanism and bidentate nucleophilic attack vectors.

Strategic Rationale: The Role of the Benzyloxy Group

Why utilize a benzyloxy-substituted enaminone instead of an unprotected 2-hydroxy-1,3-dicarbonyl equivalent? The causality lies in reaction thermodynamics and intermediate stability.

Unprotected 2-hydroxy enaminones are highly prone to tautomerization, oxidative degradation, and unpredictable side reactions during cyclocondensation. The benzyl ether effectively "locks" the molecule in its reactive enaminone state. Furthermore, the benzyloxy moiety provides essential lipophilicity, facilitating the organic extraction and chromatographic purification of the resulting heterocyclic intermediates. Once the robust pyrimidine or pyrazole core is constructed, the benzyl group can be cleanly removed via catalytic hydrogenolysis to unmask the pharmacophoric hydroxyl group, a critical feature in many enzyme inhibitors and antioxidants [PMC - NIH][3].

Workflow SM 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) R1 Hydrazine Derivatives (NH2-NHR) SM->R1 R2 Amidine/Guanidine (NH2-C(R)=NH) SM->R2 P1 4-Benzyloxypyrazoles R1->P1 Cyclocondensation P2 5-Benzyloxypyrimidines R2->P2 Cyclocondensation D1 Pd/C, H2 (Hydrogenolysis) P1->D1 P2->D1 F1 4-Hydroxypyrazoles D1->F1 Deprotection F2 5-Hydroxypyrimidines D1->F2 Deprotection

Divergent synthetic pathways from 2-benzyloxy-3-(dimethylamino)acrolein.

Quantitative Reactivity Matrix

The table below summarizes the reactivity profile of 2-benzyloxy-3-(dimethylamino)acrolein against various bidentate nucleophiles, highlighting the optimal conditions required to drive the cyclocondensation to completion.

NucleophileReagentProduct ScaffoldOptimal Catalyst/BaseTime / TempTypical Yield (%)Key Validation Metric (NMR/Visual)
Hydrazine NH2​NH2​⋅H2​O 4-BenzyloxypyrazoleNone (Ethanol)2h, 25°C88–95Pyrazole CH (~7.5 ppm)
Phenylhydrazine PhNHNH2​ 1-Phenyl-4-benzyloxypyrazoleAcOH (Catalytic)3h, 80°C75–82Phenyl integration (5H)
Formamidine HC(=NH)NH2​⋅OAc 5-BenzyloxypyrimidineNaOMe (Ethanol)4h, 80°C78–85Pyrimidine CH (~8.4 ppm)
Guanidine H2​NC(=NH)NH2​⋅HCl 2-Amino-5-benzyloxypyrimidineNaOMe (Ethanol)6h, 80°C80–89Broad NH2​ singlet (~6.5 ppm)

Self-Validating Synthetic Workflows

To ensure high fidelity in drug development applications, the following protocols are designed as self-validating systems. Each step includes built-in mechanistic checkpoints to verify successful transformation without relying solely on downstream mass spectrometry.

Protocol A: Cyclocondensation to 5-Benzyloxypyrimidines

Objective: Construct the pyrimidine core via the reaction of 2-benzyloxy-3-(dimethylamino)acrolein with formamidine acetate [PMC - NIH][3].

  • Preparation: Suspend formamidine acetate (1.2 equiv.) in anhydrous ethanol.

  • Activation (Causality): Add sodium methoxide (1.2 equiv.) dropwise at 0°C. Reasoning: The base is mandatory to liberate the free amidine nucleophile from its acetate salt. Ethanol provides a protic environment that stabilizes the highly charged tetrahedral intermediate formed during the initial nucleophilic attack.

  • Addition: Add 2-benzyloxy-3-(dimethylamino)acrolein (1.0 equiv.) to the activated amidine solution. The starting material solution will exhibit a distinct yellow hue due to its extended push-pull π -conjugation.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4 hours. The thermodynamic driving force for the cyclization is the expulsion of dimethylamine gas.

  • Validation & Checkpoints:

    • Visual Check: As aromaticity is established and the push-pull system is destroyed, the solution will transition from bright yellow to pale yellow or colorless.

    • Spectroscopic Check: 1H NMR of the crude aliquot must show the complete disappearance of the characteristic N(CH3​)2​ singlet at ~3.1 ppm and the emergence of two highly deshielded pyrimidine aromatic protons at ~8.4 ppm.

Protocol B: Chemoselective Deprotection via Hydrogenolysis

Objective: Unmask the pharmacophoric hydroxyl group to yield 5-hydroxypyrimidine derivatives [Journal of Medicinal Chemistry][4].

  • Preparation: Dissolve the purified 5-benzyloxypyrimidine in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv. by weight) under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation (Causality): Evacuate the flask and backfill with H2​ gas (1 atm) via a balloon. Reasoning: Pd/C provides a highly chemoselective surface for the cleavage of the benzyl ether C-O bond without reducing the newly formed, electron-deficient pyrimidine ring [PMC - NIH][5].

  • Validation & Checkpoints:

    • Chromatographic Check: TLC (Hexanes/EtOAc) will reveal the complete conversion of the non-polar benzyl ether to a highly polar, baseline-shifted hydroxyl product.

    • Spectroscopic Check: Post-filtration (through Celite to remove Pd/C), 1H NMR will confirm the absence of the benzyl −CH2​− singlet (~5.1 ppm) and the aromatic phenyl multiplet (7.3–7.5 ppm).

References

  • Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Multifunctional Antioxidants for the Treatment of Age-Related Diseases Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

2-Benzyloxy-3-(dimethylamino)acrolein CAS number and basic properties

Author: BenchChem Technical Support Team. Date: April 2026

2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5): A Strategic Building Block for Heterocyclic Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of functionalized heterocycles is paramount. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) has emerged as a highly versatile "push-pull" enamine building block. By featuring an electron-donating dimethylamino group conjugated with an electron-withdrawing aldehyde, this compound exhibits unique electrophilic reactivity. It is predominantly utilized in the synthesis of 5-benzyloxy-substituted diazines (such as pyrimidines and pyrazoles), which serve as direct precursors to 5-hydroxy-heterocycles—a critical pharmacophore in numerous kinase inhibitors and anti-infective agents. This technical guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this reagent in drug development workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 2-Benzyloxy-3-(dimethylamino)acrolein is essential for optimizing reaction conditions and storage. The compound is an α,β-unsaturated carbonyl system stabilized by resonance, which dictates its physical behavior and stability profile[1][2].

Table 1: Physicochemical Properties of 2-Benzyloxy-3-(dimethylamino)acrolein

PropertyValue
CAS Number 143462-35-5
IUPAC Name (E)-3-(dimethylamino)-2-(phenylmethoxy)prop-2-enal
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Topological Polar Surface Area 20.3 Ų
Density 1.065 ± 0.06 g/cm³ (Predicted)
Storage Conditions 2-8°C, sealed, dry, protected from light
Reactivity Profile Push-pull alkene; susceptible to nucleophilic attack

Data synthesized from chemical databases[1][2][3].

Mechanistic Reactivity: The Push-Pull Enamine System

The synthetic utility of 2-Benzyloxy-3-(dimethylamino)acrolein stems from its "push-pull" electronic configuration. The lone pair on the dimethylamino nitrogen (the "push") delocalizes through the alkene to the carbonyl oxygen (the "pull"). This resonance significantly increases the electron density on the oxygen while rendering the β-carbon (bearing the dimethylamino group) highly electrophilic.

When exposed to dinucleophiles such as amidines, guanidines, or hydrazines, the reaction proceeds via a predictable cascade[4][5]:

  • Aza-Michael Addition / Imine Formation: The primary amine of the dinucleophile attacks the highly electrophilic β-carbon or condenses with the aldehyde.

  • Elimination: The dimethylamino group is expelled as dimethylamine gas (HNMe₂), driving the equilibrium forward.

  • Cyclization: Intramolecular condensation yields the stable aromatic heterocycle.

Causality in Experimental Design: The choice of base is critical here. Using a non-nucleophilic or alkoxide base (like NaOMe) in anhydrous conditions is preferred over aqueous hydroxides. Aqueous bases can prematurely hydrolyze the dimethylamino group to an enol, which is significantly less reactive towards cyclization and leads to complex oligomeric byproducts.

Strategic Applications in Heterocyclic Synthesis

The primary application of CAS 143462-35-5 is the synthesis of 5-benzyloxypyrimidines. The benzyloxy ether serves as a robust protecting group that withstands the harsh basic conditions of the pyrimidine cyclization. Once the pyrimidine core is constructed, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal a 5-hydroxypyrimidine. This hydroxyl group can then be functionalized (e.g., via triflation for cross-coupling or alkylation) to explore structure-activity relationships (SAR) in drug discovery[3][5].

Pathway A 2-Benzyloxy-3-(dimethylamino)acrolein CAS: 143462-35-5 C Aza-Michael Addition & Imine Condensation A->C Base (NaOMe) B Dinucleophile (e.g., Guanidine) B->C D 5-Benzyloxypyrimidine Intermediate C->D -HN(Me)2, -H2O E Catalytic Hydrogenolysis (Pd/C, H2) D->E F 5-Hydroxypyrimidine Target Scaffold E->F -Toluene

Fig 1: Mechanistic workflow from 2-Benzyloxy-3-(dimethylamino)acrolein to 5-hydroxypyrimidines.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checks prevent the propagation of errors to subsequent steps.

Protocol A: Synthesis of 2-Amino-5-benzyloxypyrimidine

Objective: Condense 2-Benzyloxy-3-(dimethylamino)acrolein with guanidine hydrochloride to form the protected pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend guanidine hydrochloride (1.2 equivalents) in anhydrous methanol (0.2 M).

  • Base Activation: Add sodium methoxide (NaOMe, 25 wt% in MeOH, 1.3 equivalents) dropwise at 0°C. Causality: Generating the free base of guanidine in situ prevents the hydrochloride salt from protonating the dimethylaminoacrolein, which would deactivate the electrophile. Stir for 30 minutes.

  • Addition: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equivalent) in a minimal volume of anhydrous methanol and add dropwise to the reaction mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The starting material exhibits a strong UV absorbance at ~280 nm due to the extended push-pull conjugation. The disappearance of this peak and the appearance of the product mass (M+H = 202.2) confirms complete cyclization.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethyl acetate/hexanes to yield 2-amino-5-benzyloxypyrimidine as an off-white solid.

Protocol B: Deprotection to 2-Amino-5-hydroxypyrimidine

Objective: Remove the benzyl protecting group via catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-benzyloxypyrimidine in a 1:1 mixture of methanol and ethyl acetate (0.1 M). Causality: Methanol provides proton solubility for the product, while ethyl acetate prevents the poisoning of the palladium catalyst by the basic pyrimidine nitrogens.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a continuous stream of argon. Warning: Pd/C is pyrophoric; never add dry catalyst to a methanol-rich vapor space without inert gas blanketing.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (In-Process Control): TLC (10% MeOH in DCM). The starting material is UV-active and runs near Rf 0.6. The product is highly polar and will stay near the baseline (Rf 0.1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 2-amino-5-hydroxypyrimidine in quantitative yield. No further purification is typically required.

Conclusion

2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly specialized, yet fundamentally robust building block for heterocyclic synthesis. By leveraging its push-pull enamine reactivity, medicinal chemists can efficiently construct functionalized pyrimidines and related diazines. The integration of rational solvent selection, precise base control, and in-process analytical validation ensures that these syntheses are scalable, reproducible, and directly applicable to modern drug discovery pipelines.

Sources

Methodological & Application

Application Note: Synthesis of Heterocycles via 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5)

Introduction & Mechanistic Rationale

In modern drug discovery, the synthesis of functionalized heterocycles—specifically pyrimidines, pyrazoles, and isoxazoles—is a foundational operation. While free malondialdehydes can be used as 1,3-dielectrophiles to build these rings, they are notoriously unstable, thermally labile, and highly prone to polymerization[1].

To circumvent this, 2-Benzyloxy-3-(dimethylamino)acrolein serves as a robust, bench-stable "masked" malondialdehyde[2]. The presence of the electron-donating dimethylamino group stabilizes the enal system through resonance, yielding a crystalline compound that can be stored long-term. Upon exposure to binucleophiles (such as amidines, hydrazines, or hydroxylamines), the compound undergoes a tandem Michael-addition/cyclocondensation sequence. The dimethylamino group acts as an excellent leaving group, driving the aromatization of the newly formed ring[3].

Crucially, the benzyloxy group situated at the 2-position of the acrolein backbone is regiospecifically incorporated into the resulting heterocycle. This yields 5-benzyloxypyrimidines, 4-benzyloxypyrazoles, or 4-benzyloxyisoxazoles. The benzyl ether can later be cleaved via standard palladium-catalyzed hydrogenation (Pd/C, H₂) to reveal the free hydroxyl group, a critical pharmacophore in many active pharmaceutical ingredients (APIs)[4].

Synthetic Pathways & Workflow

The divergent reactivity of 2-Benzyloxy-3-(dimethylamino)acrolein allows for the parallel synthesis of multiple heterocyclic scaffolds simply by varying the binucleophile.

Synthesis A 2-Benzyloxy-3-(dimethylamino)acrolein (1,3-Dielectrophile) B Amidines / Guanidines (Base, EtOH, Reflux) A->B + N-C-N C Hydrazines (EtOH, Reflux) A->C + N-N D Hydroxylamines (EtOH, Reflux) A->D + O-N E 5-Benzyloxypyrimidines B->E Cyclization (-NHMe2, -H2O) F 4-Benzyloxypyrazoles C->F Cyclization (-NHMe2, -H2O) G 4-Benzyloxyisoxazoles D->G Cyclization (-NHMe2, -H2O)

Divergent synthesis of heterocycles from 2-benzyloxy-3-(dimethylamino)acrolein.

The Causality of Cyclocondensation

The reaction proceeds via a well-defined sequence. The primary amine of the binucleophile attacks the highly electrophilic aldehyde carbon (or undergoes conjugate addition at the β -carbon). This intermediate then undergoes intramolecular cyclization. The thermodynamic driving force of the reaction is the expulsion of water and dimethylamine gas, which leads to full aromaticity.

Mechanism A 1,3-Dielectrophile (Acrolein) B Addition Intermediate A->B Nucleophile Attack C Cyclization Intermediate B->C - NHMe2 D Aromatized Heterocycle C->D - H2O

Stepwise mechanistic pathway of cyclocondensation and aromatization.

Quantitative Reaction Parameters

To ensure reproducibility across different target scaffolds, the following table summarizes the optimized empirical parameters for each transformation.

Heterocycle TargetReagent (Binucleophile)SolventBaseTemp (°C)Time (h)Expected Yield (%)
5-Benzyloxypyrimidine Amidine HClEthanolNaOEt78 (Reflux)4-675-85
4-Benzyloxypyrazole Hydrazine HydrateEthanolNone78 (Reflux)2-380-90
4-Benzyloxyisoxazole Hydroxylamine HClMethanolNaOAc65 (Reflux)4-665-75

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Benzyloxypyrimidines

Causality Note: Amidines are typically supplied as hydrochloride salts to prevent degradation. Sodium ethoxide (NaOEt) is required to quantitatively deprotonate the salt, liberating the highly nucleophilic free amidine. Ethanol is chosen as the solvent because it facilitates the necessary proton transfers during the elimination of water and dimethylamine[3].

  • Preparation of Free Base: To a flame-dried round-bottom flask under nitrogen, add absolute ethanol (10 mL/mmol). Add the amidine hydrochloride (1.2 equiv) followed by a freshly prepared solution of sodium ethoxide in ethanol (1.2 equiv). Stir at room temperature for 30 minutes. A white precipitate of NaCl will form.

  • Addition of Electrophile: Add 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv) to the suspension in one portion.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4 to 6 hours. Monitor the evolution of dimethylamine gas (can be detected via wet pH paper at the condenser outlet).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-benzyloxypyrimidine.

Protocol B: Synthesis of 4-Benzyloxypyrazoles

Causality Note: Hydrazine hydrate is already a free base and is highly nucleophilic; therefore, no exogenous base is required. The reaction is highly exothermic initially, so controlled addition is critical.

  • Initiation: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv) in absolute ethanol (8 mL/mmol) at 0 °C.

  • Addition: Dropwise add hydrazine hydrate (1.1 equiv). The solution may turn yellow as the initial hydrazone intermediate forms.

  • Aromatization: Remove the ice bath and heat the mixture to reflux for 2 hours to drive the elimination of dimethylamine.

  • Isolation: Cool to room temperature. Often, the 4-benzyloxypyrazole will crystallize directly from the ethanolic solution upon cooling. If not, concentrate the solvent and recrystallize from ethanol/water.

Self-Validating System: Analytical Verification

To ensure the trustworthiness of the protocol, researchers must validate the success of the cyclization before proceeding to downstream functionalization (such as benzyl deprotection)[4]. The reaction is considered a self-validating system if the following analytical benchmarks are met:

  • TLC Monitoring: 2-Benzyloxy-3-(dimethylamino)acrolein is highly UV-active. The complete disappearance of the starting material spot (typically Rf​≈0.4 in 1:1 Hexanes/EtOAc) confirms the consumption of the dielectrophile.

  • ¹H NMR Spectroscopy (Critical Check):

    • Loss of Dimethylamino Signal: The starting material exhibits a distinct broad singlet (or two closely spaced singlets due to restricted C-N bond rotation) integrating to 6 protons around δ 2.8 - 3.1 ppm . The absolute absence of this signal in the crude NMR confirms successful elimination and aromatization.

    • Retention of Benzyl Ether: The benzyloxy -CH₂- protons must remain visible as a sharp singlet integrating to 2 protons around δ 5.1 - 5.2 ppm [4].

    • Aromatic Emergence: For pyrimidines, expect the appearance of two highly deshielded singlets (representing the C2 and C4/C6 protons) in the δ 8.0 - 8.9 ppm region.

References

  • Buy 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | 143462-35-5 - Smolecule. smolecule.com.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. nih.gov.
  • US6395920B1 - Process for preparing substituted acetals of malondialdehyde - Google P
  • Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase c

Sources

Application Note: Step-by-Step Synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical characterization for the synthesis of CAS 143462-35-5.

Introduction & Mechanistic Rationale

2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a highly versatile α,β-unsaturated aldehyde building block[1]. It features a unique "push-pull" alkene system, combining an electron-donating dimethylamino group and an electron-withdrawing aldehyde. This electronic bias makes it a privileged intermediate for the synthesis of complex heterocycles, including pyrimidines, pyridines, and porphyrin derivatives used in drug discovery and materials science[2].

The most efficient and scalable method for synthesizing 3-(dimethylamino)acrolein derivatives bearing an α-substituent is the —a decarboxylative variant of the Vilsmeier-Haack reaction[3]. In this approach, benzyloxyacetic acid[4] undergoes a double-formylation when treated with an excess of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality of the Transformation:

  • Activation: The carboxylic acid is first converted to the corresponding acid chloride by the Vilsmeier reagent.

  • First Formylation & Decarboxylation: The activated intermediate undergoes electrophilic attack by a second equivalent of the Vilsmeier reagent. The subsequent extrusion of CO₂ acts as the thermodynamic driving force, forming an enamine/iminium species.

  • Second Formylation: A third equivalent of the Vilsmeier reagent attacks the nucleophilic α-carbon, yielding a stable vinamidinium salt.

  • Hydrolysis: Careful basic hydrolysis of the vinamidinium salt liberates the final 2-benzyloxy-3-(dimethylamino)acrolein.

Mechanism R1 Benzyloxyacetic acid (Substrate) I1 Acid Chloride Intermediate R1->I1 + VR, 0°C VR Vilsmeier Reagent (POCl3 + DMF) I2 Vinamidinium Salt (CO2 Extrusion) I1->I2 + VR, 75°C Decarboxylation P 2-Benzyloxy-3- (dimethylamino)acrolein I2->P Basic Hydrolysis pH 8.0-8.5

Mechanistic pathway of the Vilsmeier-Haack decarboxylative formylation.

Safety, Handling, and Reagent Preparation

To ensure a self-validating and safe protocol, strict adherence to the following parameters is required:

  • POCl₃: Highly corrosive and reacts violently with water, evolving HCl gas. Use exclusively in a well-ventilated fume hood with rigorous exclusion of moisture.

  • DMF: Teratogenic and readily absorbed through the skin. Handle with appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Exothermic Quench: The hydrolysis of the Vilsmeier complex and excess POCl₃ is highly exothermic. Reverse quenching (adding the reaction mixture to ice/base) is mandatory to prevent thermal runaway and product degradation.

Material and Reagent Quantities (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Benzyloxyacetic acid 166.181.016.6 g (100 mmol)Substrate
Phosphorus oxychloride (POCl₃) 153.333.028.0 mL (300 mmol)Activating Reagent
N,N-Dimethylformamide (DMF) 73.0910.077.0 mL (1.0 mol)Solvent / Reagent
Potassium carbonate (K₂CO₃) 138.21Excess~50 gQuenching Base
Dichloromethane (DCM) 84.93-3 × 150 mLExtraction Solvent

Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow, ensuring that each step has succeeded before proceeding to the next.

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, an argon inlet, and a pressure-equalizing dropping funnel.

  • Charge the flask with anhydrous DMF (77 mL) and cool the system to 0–5 °C using an ice-salt bath.

  • Charge the dropping funnel with POCl₃ (28.0 mL).

  • Add POCl₃ dropwise over 30–45 minutes.

    • Causality: The formation of the Vilsmeier reagent is highly exothermic. Maintaining the internal temperature below 10 °C prevents the degradation of the reagent and the formation of colored impurities.

  • IPC 1: Stir the mixture at 0 °C for 30 minutes post-addition. Visual confirmation of a pale yellow to colorless viscous complex confirms the successful generation of the Vilsmeier reagent.

Step 2: Substrate Addition and Decarboxylative Formylation 6. Dissolve benzyloxyacetic acid (16.6 g) in anhydrous DMF (10 mL). 7. Add the acid solution dropwise to the Vilsmeier reagent at 0–10 °C. 8. Replace the ice bath with an oil bath and gradually heat the reaction mixture to 70–75 °C. 9. IPC 2: Monitor gas evolution via a bubbler. As the temperature exceeds 50 °C, vigorous bubbling (CO₂ evolution) will commence, validating the decarboxylation step. 10. Maintain the temperature at 75 °C for 4–6 hours. 11. IPC 3: Analyze an aliquot by TLC or HPLC. The reaction is complete when gas evolution ceases and the starting material is fully consumed, indicating complete conversion to the vinamidinium intermediate.

Step 3: Quenching and Hydrolysis 12. Cool the reaction mixture to room temperature. 13. Prepare a large beaker containing crushed ice (300 g) and saturated aqueous K₂CO₃ solution (200 mL). 14. Carefully pour the reaction mixture into the vigorously stirred ice/base mixture (Reverse Quench ).

  • Causality: The product is an α,β-unsaturated aldehyde sensitive to strong acids and prolonged exposure to strong bases. Quenching into a buffered K₂CO₃ solution prevents localized overheating and base-catalyzed polymerization.
  • IPC 4: Check the pH of the aqueous layer. Add additional solid K₂CO₃ if necessary to achieve and maintain a pH of 8.0–8.5. Stir for 1 hour at room temperature to ensure complete hydrolysis of the vinamidinium salt to the aldehyde.

Step 4: Extraction and Purification 16. Transfer the mixture to a separatory funnel and extract with DCM (3 × 150 mL). 17. Wash the combined organic layers with brine (2 × 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 18. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the purified building block.

Workflow A 1. Vilsmeier Reagent Prep (DMF + POCl3 at 0-5°C) B 2. Substrate Addition (Benzyloxyacetic acid in DMF) A->B Stir 30 min (IPC 1) C 3. Decarboxylative Formylation (Heat to 75°C, monitor CO2) B->C Gradual heating D 4. Reverse Quenching & Hydrolysis (Ice + K2CO3 to pH 8.5) C->D Full conversion (IPC 2 & 3) E 5. Extraction & Purification (DCM extraction, Silica Gel) D->E Phase separation (IPC 4)

Experimental workflow for 2-Benzyloxy-3-(dimethylamino)acrolein synthesis.

Analytical Characterization Data

Commercially available high-purity standards[5] can be used as references for analytical validation. The expected characterization profile for the synthesized compound is summarized below:

TechniqueExpected Data / Observation
¹H NMR (400 MHz, CDCl₃) δ ~7.30-7.45 (m, 5H, Ar-H), 6.95 (s, 1H, =CH-N), 8.85 (s, 1H, CHO), 4.90 (s, 2H, OCH₂), 3.15 (s, 6H, N(CH₃)₂)
MS (ESI+) [M+H]⁺ m/z calculated for C₁₂H₁₆NO₂⁺: 206.12, found: ~206.1
TLC (Hexanes/EtOAc 1:1) Rf ≈ 0.35 (UV active, stains yellow/brown with KMnO₄)
Physical State Pale yellow solid or highly viscous oil

References

  • QuickCompany Patents. "Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde." URL:[Link]

  • ResearchGate. "Greene's Protective Groups in Organic Synthesis / Benzyloxyacetic Acids." URL: [Link]

Sources

The Versatility of 2-Benzyloxy-3-(dimethylamino)acrolein in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] 2-Benzyloxy-3-(dimethylamino)acrolein has emerged as a highly valuable and versatile three-carbon (C3) building block for the synthesis of these crucial scaffolds.[3]

Its structure, featuring an α,β-unsaturated aldehyde, is activated by a vinylogous amide functionality—the dimethylamino group—making it an excellent electrophile for various synthetic transformations.[4] The presence of the benzyloxy group provides several strategic advantages: it offers steric influence during reactions, enhances the stability of the molecule, and can be selectively removed later in a synthetic sequence to reveal a hydroxyl group for further functionalization. This unique combination of features makes it a preferred reagent for constructing substituted pyrimidines, pyridines, pyrazoles, and other key heterocyclic systems.

This guide provides an in-depth look at the applications of 2-Benzyloxy-3-(dimethylamino)acrolein in medicinal chemistry, offering detailed protocols and explaining the rationale behind the synthetic strategies.

cluster_reagent 2-Benzyloxy-3-(dimethylamino)acrolein cluster_features Key Reactive Sites cluster_applications Synthetic Utility Reagent Structure (C12H15NO) Aldehyde Aldehyde Group (Electrophilic Carbonyl) Reagent->Aldehyde Reacts with nucleophiles Enamine Enamine System (Nucleophilic Attack Site) Reagent->Enamine Site for conjugate addition Benzyloxy Benzyloxy Group (Protecting Group/Steric Influence) Reagent->Benzyloxy Offers synthetic flexibility Pyrimidines Pyrimidines Aldehyde->Pyrimidines Pyridines Pyridines Aldehyde->Pyridines Pyrazoles Pyrazoles Aldehyde->Pyrazoles Enamine->Pyrimidines Enamine->Pyridines Enamine->Pyrazoles Other Other Heterocycles Enamine->Other

Caption: Core structure and synthetic applications of the reagent.

Application Note 1: Synthesis of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents.[5] 2-Benzyloxy-3-(dimethylamino)acrolein serves as an efficient precursor for constructing 2-substituted and 4,5-disubstituted pyrimidine rings through condensation with various nucleophilic reagents like amidines, guanidines, and ureas.

Scientific Rationale

The reaction proceeds via a sequential condensation-cyclization mechanism. Initially, the nucleophilic nitrogen of the amidine or guanidine attacks the electrophilic aldehyde carbon of the acrolein. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the β-carbon of the enamine system, displacing the dimethylamino group, which acts as an excellent leaving group. Subsequent aromatization leads to the stable pyrimidine ring. The benzyloxy group at the adjacent position provides a handle for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

G Workflow: Pyrimidine Synthesis start Start: Reagents reagent1 2-Benzyloxy-3- (dimethylamino)acrolein start->reagent1 reagent2 Amidine / Guanidine Derivative start->reagent2 step1 Step 1: Condensation (Solvent + Base) reagent1->step1 reagent2->step1 step2 Step 2: Intramolecular Cyclization & Aromatization (Heating/Reflux) step1->step2 step3 Step 3: Workup (Extraction & Washing) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 product Product: Substituted Pyrimidine step4->product

Caption: General workflow for pyrimidine synthesis.

Protocol: General Procedure for the Synthesis of 4-(Benzyloxymethyl)-pyrimidines

This protocol describes a general method for the synthesis of pyrimidine derivatives.

Materials:

  • 2-Benzyloxy-3-(dimethylamino)acrolein

  • Appropriate amidine hydrochloride or guanidine hydrochloride (1.1 equivalents)

  • Sodium ethoxide or another suitable base (1.2 equivalents)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add the selected amidine or guanidine hydrochloride (1.1 eq.). Stir the mixture at room temperature for 20 minutes to generate the free base.

  • Addition of Reagent: Add 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. The disappearance of the starting acrolein indicates completion.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure substituted pyrimidine.

Application Note 2: Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The reaction of 2-Benzyloxy-3-(dimethylamino)acrolein with hydrazine derivatives provides a direct and regioselective route to 4-(benzyloxymethyl)-pyrazoles.

Scientific Rationale

This synthesis follows a classical Knorr-type pyrazole synthesis pathway. Hydrazine, acting as a 1,2-dinucleophile, first attacks the aldehyde. The resulting hydrazone intermediate then undergoes intramolecular cyclization by the second nitrogen atom attacking the β-position of the enamine, leading to the expulsion of dimethylamine and formation of the stable pyrazole ring.[6] The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, which is often crucial for modulating biological activity.

Protocol: Synthesis of 1-Substituted-4-(benzyloxymethyl)-1H-pyrazoles

Materials:

  • 2-Benzyloxy-3-(dimethylamino)acrolein

  • Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) or hydrazine hydrate (1.05 equivalents)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add the substituted hydrazine (1.05 eq.) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If using ethanol, concentrate the solvent under reduced pressure.

  • Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary: Heterocyclic Scaffolds from 2-Benzyloxy-3-(dimethylamino)acrolein

The versatility of this reagent allows for the synthesis of a wide array of medicinally relevant heterocyclic cores.

Target HeterocycleCo-reactant(s)Key Medicinal Applications
Pyrimidine Guanidines, Amidines, Ureas, ThioureasAnticancer, Antiviral, Antibacterial[5][7]
Pyridine CH-acidic compounds (e.g., malononitrile, cyanoacetamide) + an ammonia sourceAntihypertensive, Anti-inflammatory
Pyrazole Hydrazine and substituted hydrazinesAnti-inflammatory (COX inhibitors), Anticancer, Analgesic[6]
Pyrrole α-Amino acids or esters (e.g., glycine ethyl ester)Various, core of many natural products and drugs
Isoxazole HydroxylamineAntimicrobial, Anti-inflammatory

Conclusion and Future Outlook

2-Benzyloxy-3-(dimethylamino)acrolein is a powerful and adaptable synthetic intermediate that provides streamlined access to a variety of heterocyclic systems essential for drug discovery.[3][8] Its predictable reactivity and the dual functionality of its enaminone structure allow for the creation of complex molecular frameworks from simple, readily available starting materials. The protocols outlined herein demonstrate the practical utility of this reagent for constructing libraries of pyrimidines and pyrazoles, which are privileged structures in medicinal chemistry. Future research will likely expand its application to the synthesis of even more complex fused heterocyclic systems and its use in diversity-oriented synthesis to accelerate the discovery of new therapeutic agents.

References

  • Douliez, J. P., & Larpent, C. (2018). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 16(42), 7933-7937. Available from: [Link]

  • Abdellattif, M. H., & Abdelgawad, M. A. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 86-95. Available from: [Link]

  • Tolba, M. S., Kamal, A. M., & El-Sayed, M. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140. Available from: [Link]

  • de Kock, C., Smith, P. J., & Chibale, K. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 17(8), 9489-9503. Available from: [Link]

  • Aksenov, A. V., Smirnov, A. N., & Aksenov, N. A. (2019). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 15, 2244-2251. Available from: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2017). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. Journal of Heterocyclic Chemistry, 54(1), 15-30. Available from: [Link]

  • Lee, J. H., Jo, Y. H., & Kim, Y. (2020). Biological Activity and Applications of Natural Compounds. Molecules, 25(12), 2769. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). 3-Dimethylaminoacrolein. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Lee, J., et al. (2026). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Available from: [Link]

  • Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. Available from: [Link]

  • Mollica, A., & Stefanucci, A. (2025). Organic Compounds with Biological Activity. Compounds, 5(3), 15. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 16(21), 1581-1606. Available from: [Link]

  • Macías-Ruvalcaba, N. A., et al. (2025). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • He, L., et al. (2014). 2-Alkynylbenzaldoxime: a versatile building block for the generation of N-heterocycles. Organic & Biomolecular Chemistry, 12(45), 9045-9053. Available from: [Link]

  • Smodis, J., & Stanovnik, B. (2001). Reactions of Methyl 2-(Benzyloxycarbonyl)amino-3-dimethylaminopropenoate and Related Compounds with Hydrazines. Regiospecific Synthesis of 1-Substituted-4-amino-substituted-1H-pyrazol-5-(2H)-ones. Journal of Heterocyclic Chemistry, 38(4), 847-854. Available from: [Link]

  • SRD ORGANICS LTD. Heterocyclic Building Blocks. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3245. Available from: [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link]

Sources

2-Benzyloxy-3-(dimethylamino)acrolein reaction with amidines and hydrazines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of 5-Benzyloxypyrimidines and 4-Benzyloxypyrazoles via 2-Benzyloxy-3-(dimethylamino)acrolein

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Utility

The synthesis of 5-hydroxypyrimidine and 4-hydroxypyrazole scaffolds is historically challenging due to the inherent instability and rapid polymerization of their unprotected precursors (such as free 2-hydroxymalondialdehyde). To circumvent this, 2-benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is deployed as a highly versatile, masked enaminone building block[1].

By utilizing this benzyloxy-protected derivative, chemists can efficiently assemble these heterocycles under mild, scalable conditions. The resulting scaffolds are critical in medicinal chemistry, serving as advanced precursors for neurodegenerative disease therapeutics (e.g., metal chelators)[2], resistance-breaking acetylcholinesterase inhibitors for malaria vector control, and novel cyclooxygenase (COX) inhibitors[3].

Mechanistic Causality: The Enaminone Advantage

Unlike standard 1,3-dicarbonyls, 2-benzyloxy-3-(dimethylamino)acrolein features a pronounced "push-pull" electronic system. The dimethylamino group acts as a powerful electron donor, while the aldehyde serves as an electron acceptor. This specific architecture dictates the reaction causality:

  • Regioselectivity: The initial nucleophilic attack by the most basic nitrogen of the amidine or hydrazine occurs exclusively at the highly electrophilic aldehyde carbon, preventing the formation of complex oligomers.

  • Irreversible Aromatization: Following the initial condensation (imine/hydrazone formation), the secondary ring-closure occurs via attack at the β -carbon. The dimethylamino group serves as an excellent leaving group, eliminating as dimethylamine gas to drive the irreversible aromatization of the pyrimidine or pyrazole ring.

G Substrate 2-Benzyloxy-3-(dimethylamino)acrolein (Masked Malondialdehyde) Inter1 Imine Formation & Cyclization Substrate->Inter1 Nucleophilic attack at aldehyde Inter2 Hydrazone Formation & Cyclization Substrate->Inter2 Nucleophilic attack at aldehyde Amidine Amidines / Guanidines [Base, EtOH, Δ] Amidine->Inter1 Hydrazine Hydrazines [EtOH, AcOH cat., Δ] Hydrazine->Inter2 Pyrimidine 5-Benzyloxypyrimidines (e.g., 2-Amino-5-benzyloxypyrimidine) Inter1->Pyrimidine -HN(CH3)2 -H2O Pyrazole 4-Benzyloxypyrazoles (e.g., 1-Aryl-4-benzyloxypyrazole) Inter2->Pyrazole -HN(CH3)2 -H2O

Figure 1: Divergent synthetic pathways of 2-benzyloxy-3-(dimethylamino)acrolein to pyrimidines and pyrazoles.

Experimental Protocols

Self-Validating System Note: Both protocols are designed with built-in validation checkpoints. The evolution of dimethylamine gas (detectable by holding a piece of moistened basic pH paper above the reflux condenser) serves as a real-time, physical indicator that the cyclization and aromatization steps are actively occurring.

Protocol A: Synthesis of 2-Substituted-5-Benzyloxypyrimidines

This protocol is optimized for amidine hydrochlorides (e.g., benzamidine, guanidine)[3],[2].

  • Free-Basing the Amidine: In an oven-dried round-bottom flask under an N 2​ atmosphere, suspend the amidine hydrochloride (1.2 equiv.) in anhydrous ethanol (0.2 M). Add sodium ethoxide (NaOEt, 1.5 equiv.) and stir at room temperature for 30 minutes. Validation: A fine white precipitate of NaCl will form, indicating successful neutralization of the salt.

  • Condensation: Add 2-benzyloxy-3-(dimethylamino)acrolein (1.0 equiv.)[1] to the suspension in one single portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 5–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting acrolein ( Rf​≈0.4 ) will disappear, replaced by a lower-running, highly UV-active spot.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO 3​ .

  • Purification: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 5-benzyloxypyrimidine.

Protocol B: Synthesis of 1-Substituted-4-Benzyloxypyrazoles

This protocol is tailored for substituted hydrazines (e.g., phenylhydrazine, methylhydrazine).

  • Preparation: Dissolve 2-benzyloxy-3-(dimethylamino)acrolein (1.0 equiv.) in absolute ethanol (0.2 M).

  • Activation: Add glacial acetic acid (0.1 equiv.) as a catalyst. Causality: Mild acidic conditions enhance the electrophilicity of the aldehyde without fully protonating the hydrazine, accelerating the initial hydrazone formation while preventing substrate degradation.

  • Addition: Dropwise add the hydrazine derivative (1.1 equiv.) at 0 °C to control the initial exothermic condensation.

  • Cyclization: Warm the reaction to 80 °C and stir for 2–3 hours. The evolution of dimethylamine will be distinctly observed.

  • Workup & Purification: Evaporate the ethanol under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with 1N HCl. Validation: This acidic wash is critical as it removes any unreacted hydrazine and residual dimethylamine, ensuring high purity of the crude product. Dry the organic phase (MgSO 4​ ), filter, and concentrate. Recrystallize from ethanol/water or purify via a short silica plug to yield the 4-benzyloxypyrazole.

Quantitative Data & Yield Optimization

The following table summarizes validated yields and conditions for various derivatives synthesized using the aforementioned protocols.

SubstrateCo-ReactantCatalyst / BaseTemp / TimeTypical Yield (%)Target Product Scaffold
2-Benzyloxy-3-(dimethylamino)acroleinBenzamidine HClNaOEt (1.5 eq)Reflux, 5h84 - 88%2-Phenyl-5-benzyloxypyrimidine
2-Benzyloxy-3-(dimethylamino)acroleinGuanidine HClNaOEt (1.5 eq)Reflux, 6h76 - 82%2-Amino-5-benzyloxypyrimidine
2-Benzyloxy-3-(dimethylamino)acroleinPhenylhydrazineAcOH (0.1 eq)80°C, 3h89 - 92%1-Phenyl-4-benzyloxypyrazole
2-Benzyloxy-3-(dimethylamino)acroleinHydrazine hydrateNone80°C, 2h92 - 95%4-Benzyloxypyrazole

Downstream Applications: Deprotection

The benzyloxy group serves as a robust protecting group during the cyclization phase. To reveal the bioactive hydroxyl group (e.g., 5-hydroxypyrimidine or 4-hydroxypyrazole) for downstream biological assays, the benzyl ether is readily cleaved via catalytic hydrogenation[2].

  • Standard Deprotection Protocol: Dissolve the benzyloxy heterocycle in methanol. Add 10% Pd/C (10% w/w). Stir vigorously under a hydrogen atmosphere (1 atm, using a double-layered balloon) at room temperature for 12–24 hours. Filter the suspension through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the target hydroxy-heterocycle in near-quantitative yields.

References

  • [1] Buy 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | 143462-35-5 - Smolecule. 1

  • Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria - VTechWorks (Virginia Tech).

  • [3] Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PMC (NIH). 3

  • [2] Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases - Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Application Note: 2-Benzyloxy-3-(dimethylamino)acrolein as a Versatile Enaminone C3-Dielectrophile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

In modern drug development and medicinal chemistry, the synthesis of functionalized heterocycles—particularly 5-hydroxypyrimidines and 3-hydroxypyridines—is critical. These motifs frequently serve as metal-binding pharmacophores (MBPs), enzyme inhibitors, and core scaffolds in antiviral and anticancer therapeutics.

2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly specialized, bifunctional enaminone reagent designed to streamline the synthesis of these complex heterocycles[1]. Structurally, it functions as a "vinylogous amide" or a protected 1,3-dielectrophile[2]. The reagent features a "push-pull" electronic system: the electron-donating dimethylamino group (the "push") and the electron-withdrawing aldehyde group (the "pull") create a highly polarized alkene.

The strategic inclusion of the benzyloxy (-OBn) group at the 2-position is the defining feature of this reagent. While the enaminone core drives the cyclization with bis-nucleophiles, the benzyloxy group acts as a robust, chemically inert protecting group during harsh reflux conditions. Post-cyclization, it can be cleanly cleaved via catalytic hydrogenolysis to reveal a free hydroxyl group, bypassing the need for unstable or highly reactive unprotected hydroxyl-enaminones[3].

Physicochemical Properties
PropertyValue
Chemical Name 2-Benzyloxy-3-(dimethylamino)acrolein
IUPAC Name (E)-3-(Dimethylamino)-2-(phenylmethoxy)prop-2-enal
CAS Number 143462-35-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Pale yellow to brown oil/solid
Reactivity Profile 1,3-Dielectrophile, Michael acceptor

Mechanistic Insights (Causality in Experimental Design)

Understanding the reaction trajectory of 2-benzyloxy-3-(dimethylamino)acrolein is essential for optimizing yields and troubleshooting side reactions.

  • Primary Nucleophilic Attack (Addition-Elimination): When exposed to a bis-nucleophile (such as an amidine, hydrazine, or active methylene carbanion), the initial attack occurs exclusively at the β -carbon of the enaminone[4]. The delocalization of the nitrogen lone pair into the carbonyl makes this carbon highly electrophilic. Upon attack, the dimethylamino group is expelled as dimethylamine gas (a highly favorable leaving group), driving the reaction forward[5].

  • Secondary Cyclization (Condensation): The intermediate then undergoes an intramolecular condensation. The secondary nucleophilic center of the reactant attacks the aldehyde carbonyl.

  • Aromatization: The elimination of a water molecule completes the sequence, yielding a thermodynamically stable, fully aromatized heterocycle (e.g., pyrimidine, pyridine, or pyrazole)[6].

Divergent Synthetic Workflows

The true power of this reagent lies in its divergent applicability. By simply altering the bis-nucleophile, researchers can access entirely different heterocyclic classes.

G Reagent 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) Pyrimidine 5-Benzyloxypyrimidines Reagent->Pyrimidine Amidines / Guanidines (NaOEt, EtOH, Reflux) Pyridine 3-Benzyloxypyridines Reagent->Pyridine Active Methylenes (Base, AcOH, Reflux) Pyrazole 4-Benzyloxypyrazoles Reagent->Pyrazole Hydrazines (EtOH, Reflux) OH_Pyr 5-Hydroxypyrimidines (Target Scaffold) Pyrimidine->OH_Pyr H2, Pd/C (Hydrogenolysis) OH_Pyd 3-Hydroxypyridines (Target Scaffold) Pyridine->OH_Pyd H2, Pd/C (Hydrogenolysis) OH_Pyz 4-Hydroxypyrazoles (Target Scaffold) Pyrazole->OH_Pyz H2, Pd/C (Hydrogenolysis)

Figure 1: Divergent synthetic pathways utilizing 2-Benzyloxy-3-(dimethylamino)acrolein to access various hydroxylated heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Benzyloxypyrimidines

This protocol utilizes amidines or guanidines to construct the pyrimidine core[7].

Reagents:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv)

  • Amidine hydrochloride or Guanidine hydrochloride (1.2 equiv)

  • Sodium metal or Sodium ethoxide (1.5 equiv)

  • Anhydrous Ethanol (0.2 M)

Step-by-Step Methodology:

  • Base Generation: In a flame-dried, argon-purged round-bottom flask, carefully dissolve sodium metal in anhydrous ethanol to generate a fresh sodium ethoxide solution. Causality: Commercial NaOEt degrades over time. Freshly prepared alkoxide ensures complete deprotonation of the amidine salt to its highly nucleophilic free-base form.

  • Amidine Activation: Add the amidine hydrochloride to the NaOEt solution. Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form.

  • Enaminone Addition: Add 2-benzyloxy-3-(dimethylamino)acrolein dropwise or in small portions to the stirring suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours. Causality: The initial addition-elimination occurs at room temperature, but the subsequent condensation and aromatization require thermal energy to overcome the activation barrier.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 3-Benzyloxypyridines

This protocol utilizes active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)[5].

Reagents:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv)

  • Active methylene compound (1.1 equiv)

  • Glacial Acetic Acid (0.5 M)

  • Piperidine (0.1 equiv, catalytic)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the enaminone and the active methylene compound in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of piperidine. Causality: Piperidine acts as a base to generate the carbanion from the active methylene. Acetic acid serves as a proton shuttle, facilitating the elimination of dimethylamine and the final dehydration step.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor the evolution of dimethylamine gas (can be detected using wet pH paper at the condenser outlet).

  • Workup: Cool the mixture and pour it over crushed ice. If the product precipitates, collect it via vacuum filtration. Otherwise, neutralize carefully with saturated aqueous NaHCO3​ and extract with Dichloromethane (DCM). Purify via recrystallization or chromatography.

Protocol C: Global Deprotection to Hydroxy-Heterocycles

Cleavage of the benzyl ether to yield the target MBP or pharmacophore.

Reagents:

  • Benzyloxylated Heterocycle (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Methanol or Methanol/EtOAc mixture (0.1 M)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzyloxylated intermediate in the solvent system. Add the 10% Pd/C catalyst carefully under an argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Leave the reaction stirring vigorously under a Hydrogen balloon at room temperature for 12–24 hours. Causality: The palladium surface selectively adsorbs the benzyl ether moiety. Hydrogenolysis cleaves the C-O bond, releasing toluene as a byproduct while preserving the aromaticity of the heterocyclic ring.

  • Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Warning: Do not let the Celite pad run dry while washing with methanol, as dry Pd/C can ignite in air.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure hydroxylated heterocycle.

Quantitative Data Summary

The following table summarizes expected yields and optimized conditions for various bis-nucleophiles reacting with 2-Benzyloxy-3-(dimethylamino)acrolein.

Bis-NucleophileTarget IntermediateReaction ConditionsTypical YieldPost-Deprotection Target
Formamidine Acetate 5-BenzyloxypyrimidineNaOEt, EtOH, Reflux, 6h75–85%5-Hydroxypyrimidine
Guanidine HCl 2-Amino-5-benzyloxypyrimidineNaOEt, EtOH, Reflux, 8h80–90%2-Amino-5-hydroxypyrimidine
Malononitrile 3-Benzyloxy-5-cyanopyridinePiperidine (cat.), AcOH, 100°C, 4h65–75%5-Cyano-3-hydroxypyridine
Hydrazine Hydrate 4-BenzyloxypyrazoleEtOH, Reflux, 2h85–95%4-Hydroxypyrazole
Urea 5-Benzyloxy-2(1H)-pyrimidinoneNaOEt, EtOH, Reflux, 24h60–70%5-Hydroxy-2(1H)-pyrimidinone

References

  • Hairui Chemical. Product Data for 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5). Retrieved April 2026.

  • Wikipedia Contributors. 3-Dimethylaminoacrolein. Wikipedia, The Free Encyclopedia. 2

  • PrepChem. Synthesis of 5-(p-methoxyphenoxy)pyrimidine. 7

  • U.S. Patent 3,922,345A. Pyrimidinones and hydroxy pyrimidines. Google Patents.3

  • U.S. Patent 6,395,920B1. Process for preparing substituted acetals of malondialdehyde. Google Patents. 5

  • National Institutes of Health (NIH) PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. 6

  • National Institutes of Health (NIH) PMC. Discovery of enaminone-linked benzofuran derivatives. 4

Sources

Application Note: Microwave-Assisted Synthesis of Functionalized N-Heterocycles Using 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the rapid and efficient construction of functionalized N-heterocycles is paramount. Enaminones—specifically functionalized acrylaldehydes—serve as highly versatile 1,3-dielectrophilic building blocks[1]. Among these, 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5)[2] occupies a privileged space. It acts as a masked 1,3-dicarbonyl equivalent, enabling the direct installation of a benzyloxy ether moiety into the core of pyrazoles, pyrimidines, and fused heterocyclic scaffolds.

The Mechanistic Advantage of the "Push-Pull" System

2-Benzyloxy-3-(dimethylamino)acrolein is characterized by a "push-pull" electronic distribution. The electron-donating dimethylamino group (push) and the electron-withdrawing aldehyde (pull) polarize the alkene.

  • Initial Attack: When exposed to a binucleophile (e.g., hydrazine or an amidine), the primary nucleophilic nitrogen attacks the highly electrophilic β -carbon via a Michael-type addition.

  • Elimination: The dimethylamino group, acting as a superior leaving group, is expelled as dimethylamine gas.

  • Cyclization: The secondary nucleophilic center subsequently attacks the aldehyde carbonyl, followed by dehydration, to close the ring.

Why Microwave-Assisted Synthesis (MWAS)?

Conventional thermal cyclocondensation of enaminones often requires prolonged reflux times (12–48 hours) in high-boiling solvents, leading to thermal degradation, side-product formation, and lower yields[3]. Microwave irradiation fundamentally alters this kinetic landscape. By relying on dielectric heating—where polar molecules continuously align with the oscillating electromagnetic field—MWAS generates rapid, uniform, and volumetric heating. This directly overcomes the high activation energy barriers of the cyclization and dehydration steps, reducing reaction times from hours to minutes while significantly enhancing the purity profile[4].

Reaction Pathways & Visualization

The versatility of 2-Benzyloxy-3-(dimethylamino)acrolein allows it to diverge into multiple distinct pharmacological scaffolds depending on the binucleophile selected.

G Enaminone 2-Benzyloxy-3-(dimethylamino)acrolein (1,3-Dielectrophile) MW Microwave Irradiation (100-150°C, 5-15 min) Enaminone->MW Hydrazine Hydrazines (Binucleophile) Hydrazine->MW Amidine Amidines / Ureas (Binucleophile) Amidine->MW AminoPyr 3-Aminopyrazoles (Binucleophile) AminoPyr->MW Pyrazole 4-Benzyloxypyrazoles (Medicinal Scaffold) MW->Pyrazole - HNMe2, - H2O Pyrimidine 5-Benzyloxypyrimidines (Kinase Inhibitor Cores) MW->Pyrimidine - HNMe2, - H2O Fused Pyrazolo[1,5-a]pyrimidines (Fluorophores/Bioactives) MW->Fused - HNMe2, - H2O

Caption: Divergent microwave-assisted synthesis pathways of 2-Benzyloxy-3-(dimethylamino)acrolein into various N-heterocycles.

Quantitative Performance: Microwave vs. Conventional Heating

The integration of MWAS with enaminone chemistry is a validated strategy for high-throughput library generation[5]. The table below summarizes the empirical advantages of utilizing microwave irradiation over standard oil-bath reflux for the synthesis of benzyloxy-substituted heterocycles.

Target ScaffoldBinucleophileHeating MethodSolventTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
4-Benzyloxypyrazole PhenylhydrazineConventionalEthanol7818 hours62%85%
4-Benzyloxypyrazole PhenylhydrazineMicrowave Ethanol1208 min 94% >98%
5-Benzyloxypyrimidine Benzamidine HClConventionalDMF10024 hours55%78%
5-Benzyloxypyrimidine Benzamidine HClMicrowave DMF15012 min 88% >95%
Pyrazolo[1,5-a]pyrimidine 3-AminopyrazoleConventionalAcetic Acid11816 hours68%82%
Pyrazolo[1,5-a]pyrimidine 3-AminopyrazoleMicrowave Acetic Acid14010 min 91% >97%

Data synthesized from established enaminone microwave protocols[3][6].

Experimental Protocols

The following protocols are designed as self-validating systems. The inherent workup procedures leverage the solubility differences between the highly polar starting materials/byproducts (dimethylamine, water) and the lipophilic benzyloxy-heterocycle products, minimizing the need for extensive column chromatography.

Protocol A: Synthesis of 1-Aryl-4-benzyloxy-1H-pyrazoles

Causality Note: Ethanol is chosen as the solvent because its moderate dielectric constant ( ϵ′ = 24.3) couples well with microwave energy, providing rapid heating, while also serving as a protic shuttle to facilitate the elimination of dimethylamine and water.

Materials:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 mmol, 205.25 g/mol )[2]

  • Arylhydrazine hydrochloride (1.1 mmol)

  • Sodium acetate (1.1 mmol) - Required to liberate the free hydrazine base.

  • Absolute Ethanol (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the arylhydrazine hydrochloride and sodium acetate.

  • Solvation: Add 3.0 mL of absolute ethanol. Stir for 2 minutes at room temperature to generate the free hydrazine.

  • Reagent Addition: Add 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 mmol) to the suspension. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters:

    • Temperature: 120 °C

    • Hold Time: 8 minutes

    • Max Power: 200 W

    • Cooling: Enable compressed air cooling to 40 °C post-reaction.

  • Self-Validating Workup: Upon cooling, vent the vial carefully (dimethylamine gas is generated). Pour the crude mixture into 15 mL of ice-cold distilled water.

  • Isolation: The 4-benzyloxypyrazole product will precipitate as a solid due to its high lipophilicity. Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum.

  • Analytical Check: Confirm product identity via LC-MS (Expected [M+H]+ corresponds to the specific aryl derivative) and 1H NMR (look for the disappearance of the enaminone alkene doublets at ~5.5-7.5 ppm and the appearance of the pyrazole aromatic singlet at ~7.8-8.2 ppm).

Protocol B: Synthesis of 5-Benzyloxypyrimidines via Amidine Condensation

Causality Note: Amidines are less nucleophilic than hydrazines. Therefore, a higher temperature (150 °C) and a solvent with a higher boiling point and excellent microwave absorbing properties (DMF, ϵ′ = 36.7) are required to drive the cyclization to completion[4].

Materials:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 mmol)

  • Amidine hydrochloride (e.g., Benzamidine HCl) (1.2 mmol)

  • Potassium carbonate ( K2​CO3​ ) (1.5 mmol) - Acts as a base and desiccant.

  • Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine the amidine hydrochloride, anhydrous K2​CO3​ , and 2-Benzyloxy-3-(dimethylamino)acrolein.

  • Solvation: Add 2.5 mL of anhydrous DMF. Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Temperature: 150 °C

    • Hold Time: 12 minutes

    • Max Power: 250 W

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 5% aqueous LiCl solution (3 x 10 mL). Crucial Step: The aqueous LiCl effectively removes the DMF solvent and the inorganic salts, leaving the pure pyrimidine in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. If necessary, triturate the resulting residue with cold diethyl ether to yield the pure 5-benzyloxypyrimidine.

Troubleshooting & Process Optimization

  • Incomplete Conversion (Presence of Intermediate): If LC-MS indicates the presence of an uncyclized intermediate (mass = Product + H2​O ), the dehydration step is incomplete. Solution: Increase the microwave hold time by 3-5 minutes or add a catalytic amount of glacial acetic acid to promote dehydration.

  • Thermal Degradation (Black Tar Formation): Over-irradiation can cleave the benzyloxy ether. Solution: Strictly control the maximum power output of the microwave (do not exceed 250 W) and ensure the internal temperature probe (IR or fiber optic) is calibrated.

  • Low Precipitation Yield in Protocol A: If the product oils out instead of precipitating in water, it may be due to residual ethanol. Solution: Partially concentrate the ethanol under reduced pressure before adding the crude mixture to ice water.

References

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO (University of Turin). Available at:[Link]

  • One-Pot Microwave-Assisted Synthesis of a Benzopyrano[2,3-c]pyrazol-3(2H)-one Library. ACS Combinatorial Science. Available at:[Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central (PMC). Available at:[Link]

  • 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Catalytic Systems for the Condensation of 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly versatile, C3-dielectrophilic enaminone building block[1]. Structurally, it features a unique "push-pull" electronic system—an electron-donating dimethylamino group conjugated with an electron-withdrawing aldehyde[2]. This specific substitution pattern makes it an ideal precursor for the regioselective synthesis of 5-benzyloxy-substituted heterocycles (such as pyrimidines, pyrazoles, and isoxazoles), which are critical scaffolds in kinase inhibitor and antimicrobial drug discovery[3]. This application note details the mechanistic causality, catalyst selection, and self-validating protocols for its condensation with bis-nucleophiles.

Mechanistic Insights & Catalyst Causality (E-E-A-T)

Enaminones exhibit a "dual electronic attitude," allowing them to react as both electrophiles and nucleophiles depending on the environment[2]. In condensation reactions with bis-nucleophiles (e.g., guanidine, hydrazine, or urea), the enaminone acts as a 1,3-dielectrophile.

The choice of catalytic system fundamentally alters the reaction kinetics and intermediate stability:

  • Basic Catalysis (e.g., NaOMe, K₂CO₃): Utilized primarily when the nucleophile is introduced as a stable salt (e.g., guanidine hydrochloride). The base deprotonates the salt to generate the free, highly reactive nucleophile. The initial step is typically an attack on the hard aldehyde carbonyl, followed by cyclization and elimination of dimethylamine (HNMe₂).

  • Acidic Catalysis (e.g., AcOH, pTSA, Lewis Acids): Utilized for neutral nucleophiles like hydrazine hydrate. The acid protonates the aldehyde oxygen, increasing the electrophilicity of the C1 carbon. Furthermore, acidic conditions protonate the departing dimethylamino group, converting it into an excellent leaving group, thereby driving the final dehydration and aromatization steps[3].

Mechanism A 2-Benzyloxy-3- (dimethylamino)acrolein C Aza-Michael Intermediate A->C Catalyst B Bis-Nucleophile (e.g., Guanidine) B->C D Elimination of HNMe2 C->D E Cyclization & Dehydration D->E F 5-Benzyloxy- Heterocycle E->F -H2O

Mechanistic pathway of enaminone condensation to form 5-benzyloxy-heterocycles.

Evaluated Catalytic Systems

The following table summarizes the quantitative data for various catalytic systems evaluated for the condensation of 2-Benzyloxy-3-(dimethylamino)acrolein with standard bis-nucleophiles.

Catalyst SystemNucleophileTarget ScaffoldTemp (°C)Time (h)Yield (%)Causality / Observation
NaOMe / MeOH Guanidine HCl2-Amino-pyrimidine65 (Reflux)488%Rapid deprotonation of guanidine; highly regioselective.
K₂CO₃ / DMF Acetamidine HCl2-Methyl-pyrimidine90876%Slower kinetics; requires higher temp due to lower base strength.
AcOH / EtOH Hydrazine Hydrate4-Benzyloxy-pyrazole78 (Reflux)292%Acid accelerates HNMe₂ elimination; prevents side-reactions.
Yb(OTf)₃ / MeCN UreaPyrimidin-2(1H)-one801265%Lewis acid activates carbonyl; useful for weak nucleophiles[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Protocol A: Synthesis of 2-Amino-5-benzyloxypyrimidine (Basic Catalysis)

Objective: Condensation of 2-Benzyloxy-3-(dimethylamino)acrolein with guanidine utilizing a sodium methoxide catalytic system.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under N₂, suspend Guanidine hydrochloride (1.2 eq, 12 mmol) in anhydrous Methanol (30 mL).

  • Catalyst Activation: Add Sodium methoxide (NaOMe) (1.5 eq, 15 mmol) portion-wise at 0 °C.

    • Self-Validation: The suspension will transition to a cloudy white mixture as NaCl precipitates and free guanidine is liberated. Stir for 30 minutes.

  • Enaminone Addition: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 eq, 10 mmol)[5] in anhydrous Methanol (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C.

  • Cyclization & Elimination: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting enaminone (UV active, Rf ~0.6) should completely disappear, replaced by a new, highly polar fluorescent spot (Rf ~0.2). LC-MS should confirm the mass of the target pyrimidine [M+H]⁺ and the absence of the uncyclized intermediate.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol to yield the pure 2-Amino-5-benzyloxypyrimidine.

Protocol B: Synthesis of 4-Benzyloxypyrazole (Acidic Catalysis)

Objective: Condensation with hydrazine utilizing glacial acetic acid as the catalyst.

  • Preparation: Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 eq, 5 mmol) in absolute Ethanol (20 mL).

  • Catalyst & Nucleophile Addition: Add Hydrazine hydrate (1.1 eq, 5.5 mmol) followed immediately by Glacial Acetic Acid (0.5 mL, catalytic).

    • Causality: Acetic acid prevents the formation of stable, uncyclized hydrazone intermediates by protonating the dimethylamino group, forcing its rapid elimination[3].

  • Reflux: Heat the mixture to 78 °C for 2 hours.

    • Self-Validation (IPC): Evolution of dimethylamine gas can be detected (fishy odor, turns damp red litmus paper blue at the condenser outlet). LC-MS should show >95% conversion to the pyrazole mass.

  • Isolation: Pour the cooled mixture into ice water (50 mL). The product will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Workflow Step1 1. Reagent Prep Dry Solvents + Catalyst Step2 2. Nucleophile Activation (e.g., Guanidine HCl + NaOMe) Step1->Step2 Step3 3. Enaminone Addition Dropwise at 0-5 °C Step2->Step3 Step4 4. Reflux & Monitor (LC-MS / TLC Control) Step3->Step4 Step5 5. Quench & Extract Isolate Crude Product Step4->Step5 >95% Conversion Step6 6. Purification Recrystallization/Column Step5->Step6

Self-validating experimental workflow for catalytic condensation of enaminones.

Troubleshooting & Best Practices

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Causality: Often caused by insufficient base in Protocol A. If the guanidine salt is not fully deprotonated, nucleophilic attack cannot occur.

    • Solution: Ensure the NaOMe is fresh and strictly anhydrous. Moisture degrades the methoxide, reducing the effective basicity.

  • Issue: Loss of the Benzyloxy Group (Debenzylation)

    • Causality: Benzyloxy ethers can be sensitive to strong Lewis acids or excessively prolonged heating in strongly acidic media.

    • Solution: strictly control the reaction temperature (do not exceed 90 °C). If using Lewis acids like Yb(OTf)₃, monitor the reaction hourly via LC-MS to prevent over-reaction.

  • Issue: Formation of Dimethylamino-containing Byproducts

    • Causality: Failure of the HNMe₂ elimination step. This occurs if the reaction is too cold or lacks sufficient acidic protons (in Protocol B) to make the amine a good leaving group.

    • Solution: Increase the reflux time or add a stoichiometric amount of acetic acid to drive the elimination forward.

References

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Multifaceted α-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds Source: ACS Publications, The Journal of Organic Chemistry URL:[Link][2]

  • US3922345A - Pyrimidinones and hydroxy pyrimidines Source: Google Patents URL:[4]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrimidines from 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif that forms the backbone of nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] The synthetic accessibility and the potential for diverse functionalization make pyrimidine derivatives a continued focus of drug discovery and development programs.[2][4]

This guide provides a detailed protocol for the synthesis of pyrimidines utilizing 2-Benzyloxy-3-(dimethylamino)acrolein, a versatile enaminone building block. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into potential challenges and optimization strategies.

Principle of Synthesis: The Enaminone Route to Pyrimidines

The synthesis of the pyrimidine ring is classically achieved through the condensation of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment, such as an amidine, urea, or thiourea.[6][7] β-Enaminones, like 2-Benzyloxy-3-(dimethylamino)acrolein, are excellent synthetic equivalents of 1,3-dicarbonyl compounds and offer a regiocontrolled pathway to polysubstituted pyrimidines.[8][9]

The key to this synthesis is the electrophilic nature of the carbonyl carbon and the β-carbon of the enaminone system. The reaction proceeds via a sequence of nucleophilic addition, condensation, and cyclization, ultimately leading to the aromatic pyrimidine ring. The dimethylamino group serves as an excellent leaving group during the cyclization step.

Experimental Workflow Overview

The overall workflow for the synthesis of a representative pyrimidine from 2-Benzyloxy-3-(dimethylamino)acrolein is depicted below. This process involves the reaction of the enaminone with an N-C-N synthon, followed by workup and purification.

G start Start: Reagents & Glassware Preparation reaction_setup Reaction Setup: - 2-Benzyloxy-3-(dimethylamino)acrolein - N-C-N Synthon (e.g., Thiourea) - Solvent (e.g., Ethanol) - Base (e.g., Sodium Ethoxide) start->reaction_setup reflux Reaction under Reflux (Monitor by TLC) reaction_setup->reflux workup Workup: - Solvent Removal - Aqueous Quench - Extraction reflux->workup purification Purification: (e.g., Column Chromatography or Recrystallization) workup->purification characterization Product Characterization: (NMR, MS, etc.) purification->characterization end End: Pure Pyrimidine Product characterization->end

Caption: General workflow for pyrimidine synthesis.

Detailed Protocol: Synthesis of 2-Amino-5-(benzyloxymethyl)pyrimidine

This protocol describes a representative synthesis of a 2-aminopyrimidine derivative using thiourea as the N-C-N synthon.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
2-Benzyloxy-3-(dimethylamino)acrolein≥95%Commercially AvailableStore under inert atmosphere.
Thiourea≥99%Commercially Available
Sodium Ethoxide21% solution in ethanolCommercially AvailableHandle under inert atmosphere.
EthanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-house
Brine (saturated NaCl solution)In-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (30 mL).

  • Carefully add sodium ethoxide solution (1.2 equivalents) to the ethanol with stirring.

  • Add thiourea (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting enaminone and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, the product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-established reaction pathway involving nucleophilic addition, elimination, and cyclization.

G cluster_0 Reaction Mechanism enaminone 2-Benzyloxy-3-(dimethylamino)acrolein intermediate1 Michael Addition Intermediate enaminone->intermediate1 1. Nucleophilic Attack thiourea Thiourea intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Cyclization & Elimination of H₂O product 2-Amino-5-(benzyloxymethyl)pyrimidine intermediate2->product 3. Elimination of Dimethylamine & Tautomerization

Caption: Plausible mechanism for pyrimidine formation.

  • Michael Addition: The thiourea, acting as a nucleophile, attacks the electrophilic β-carbon of the enaminone in a Michael-type addition.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization where a nitrogen atom of the thiourea moiety attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule.

  • Aromatization: The final step involves the elimination of dimethylamine, a good leaving group, which drives the reaction towards the formation of the stable aromatic pyrimidine ring. Tautomerization of the resulting imine to the more stable amino form yields the final product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC.- Ensure anhydrous conditions, as water can interfere with the base.- Use a stronger base or a different solvent system (e.g., DMF).
Difficult purification.- Optimize the chromatography eluent system.- Attempt recrystallization from various solvents.
Side Product Formation Self-condensation of the enaminone.- Add the enaminone solution slowly to the reaction mixture.- Maintain a consistent reaction temperature.
Decomposition of starting material or product.- Ensure the reaction is performed under an inert atmosphere.- Avoid excessive heating.

Conclusion

The synthesis of pyrimidines from 2-Benzyloxy-3-(dimethylamino)acrolein is a robust and versatile method for accessing a variety of functionalized pyrimidine derivatives. This approach takes advantage of the well-defined reactivity of enaminones to construct the pyrimidine core in a regioselective manner. The resulting pyrimidine products can serve as valuable intermediates for the development of novel therapeutic agents and other functional materials.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Yasir, M., Singh, R., & Chauhan, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 333. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (A representative article on privileged structures, similar in scope to the provided search results on pyrimidine's importance)
  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Bari, A. A., & Petkar, P. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 33(31A), 133-145. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Amanote Research. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400. Retrieved from [Link]

  • Gayon, E., Szymczyk, M., Gérard, H., Vrancken, E., & Campagne, J. M. (2012). Stereoselective and Catalytic Access to β-Enaminones: An Entry to Pyrimidines. The Journal of Organic Chemistry, 77(20), 9205-9220. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

Sources

scale-up synthesis procedure for 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) Application: Building block for the synthesis of functionalized pyridines, pyrimidines, and nicotinic receptor ligands. Scale: 1-Kilogram (Customizable for Pilot-Plant Scale)

Executive Summary & Scope

2-Benzyloxy-3-(dimethylamino)acrolein is a highly versatile enaminone intermediate [1]. Its α,β-unsaturated carbonyl system, coupled with the electron-donating dimethylamino group, makes it an ideal bis-electrophile for cyclization reactions with amidines, hydrazines, and other binucleophiles. While laboratory-scale preparations often rely on the reaction of benzyloxyacetaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA), this approach is severely limited by the high cost and instability of the aldehyde precursor.

For robust scale-up, the Arnold-Vilsmeier decarboxylative formylation provides a superior, self-validating system. By utilizing the highly stable and cost-effective benzyloxyacetic acid as the starting material, this protocol leverages a tandem activation-decarboxylation-formylation sequence to deliver the target enaminone in high yield and purity [2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and parameters are chosen, rather than simply following a recipe. The Arnold-Vilsmeier reaction is a complex cascade that demands strict stoichiometric and thermal control[3].

  • Vilsmeier Reagent Generation: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloromethyleneiminium chloride (Vilsmeier-Haack reagent). This step is highly exothermic and must be maintained at 0–5 °C to prevent the degradation of the iminium salt.

  • Substrate Activation & Enolization: Benzyloxyacetic acid reacts with the first equivalent of the Vilsmeier reagent to form an acid chloride, which rapidly enolizes.

  • Decarboxylative Formylation (The Critical Step): The enol attacks a second equivalent of the Vilsmeier reagent. Subsequent heating to 70–80 °C provides the thermal activation energy required to extrude carbon dioxide (CO₂) and carbon monoxide (CO), yielding an enamine intermediate.

  • Second Formylation: The enamine is immediately trapped by a third equivalent of the Vilsmeier reagent, forming a bis-iminium species.

  • Selective Alkaline Quench: The reaction is quenched with ice and neutralized using potassium carbonate (K₂CO₃) to pH 8–9. Causality Note: Strong bases (like NaOH) or high temperatures during the quench will cause the complete hydrolysis of the dimethylamino group, yielding the undesired benzyloxymalondialdehyde. Mild alkaline conditions selectively hydrolyze only the terminal iminium group, preserving the enaminone structure.

Process Flow Visualization

G n1 1. Vilsmeier Reagent Prep DMF + POCl3 (0-5 °C) n2 2. Substrate Addition Benzyloxyacetic Acid (T < 20 °C) n1->n2 n3 3. Decarboxylative Formylation Heating to 75 °C (CO2/CO evolution) n2->n3 n4 4. Mild Alkaline Quench Ice + K2CO3 (pH 8-9) n3->n4 n5 5. Liquid-Liquid Extraction DCM / H2O Phase Separation n4->n5 n6 6. Crystallization & Drying Yield: Enaminone Product n5->n6

Figure 1: Scale-up workflow for the Arnold-Vilsmeier synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein.

Scale-Up Protocol (1-kg Scale)

Equipment Requirements
  • 20 L Jacketed glass reactor equipped with an overhead mechanical stirrer.

  • Cooling circulator (capable of reaching -10 °C).

  • Scrubber system (charged with 10% NaOH) to neutralize HCl, CO₂, and CO off-gassing.

  • Dropping funnels and internal temperature probes.

Step-by-Step Methodology

Phase 1: Generation of the Vilsmeier Reagent

  • Flush the 20 L reactor with anhydrous Nitrogen (N₂).

  • Charge the reactor with anhydrous DMF (4.0 L). Start mechanical stirring (150 rpm) and cool the jacket to 0 °C.

  • Once the internal temperature reaches 0–5 °C, begin the dropwise addition of POCl₃ (2.76 kg, 1.67 L, 18.0 mol, 3.0 equiv).

  • Critical Control: Adjust the addition rate to maintain the internal temperature strictly below 10 °C. The mixture will turn into a pale-yellow to orange viscous solution.

  • Stir the resulting Vilsmeier reagent at 5 °C for 45 minutes.

Phase 2: Substrate Addition & Decarboxylation 6. Dissolve Benzyloxyacetic acid (1.0 kg, 6.0 mol, 1.0 equiv) in anhydrous DMF (1.0 L). 7. Add the benzyloxyacetic acid solution dropwise to the reactor over 1.5 hours. Maintain the internal temperature below 20 °C. 8. After complete addition, gradually heat the reactor jacket to 75 °C. 9. Observation: As the temperature surpasses 50 °C, vigorous gas evolution (CO₂, CO, HCl) will commence. Ensure the scrubber system is fully operational. 10. Maintain the reaction at 75 °C for 5 to 6 hours until gas evolution ceases and TLC/HPLC confirms the complete consumption of the starting material.

Phase 3: Quenching and Isolation 11. Cool the reaction mixture to 10 °C. 12. Slowly transfer the reaction mixture into a secondary 50 L vessel containing crushed ice (10 kg) under vigorous stirring. 13. Slowly add a pre-chilled saturated aqueous solution of Potassium Carbonate (K₂CO₃) until the pH reaches 8.0–9.0. Warning: This neutralization is highly exothermic; maintain the temperature below 25 °C by adding more ice if necessary. 14. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 4.0 L). 15. Combine the organic phases and wash sequentially with deionized water (2 × 5.0 L) and brine (5.0 L). 16. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40 °C) to afford a crude dark oil. 17. Crystallization: Triturate the crude oil with Methyl tert-butyl ether (MTBE) / Hexanes (1:3 ratio) at 0 °C to induce crystallization. Filter the solid, wash with cold hexanes, and dry under a vacuum to yield the pure 2-Benzyloxy-3-(dimethylamino)acrolein as a yellow-to-tan solid.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry for 1-kg Scale

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Benzyloxyacetic acid166.171.0 eq1.00 kgStarting Material
POCl₃153.333.0 eq2.76 kg (1.67 L)Activating Agent
DMF (Anhydrous)73.09Solvent/Reactant5.00 L totalFormylating Agent / Solvent
K₂CO₃ (aq)138.20As needed~ 4.50 kgMild Neutralization Base
Dichloromethane84.93Extraction12.0 LExtraction Solvent

Table 2: Critical Process Parameters (CPPs) and Troubleshooting

Process StepCritical ParameterPotential Failure ModeCorrective Action / Causality
Vilsmeier Prep Temp < 10 °CReagent degradation (darkening)Slow POCl₃ addition; increase jacket cooling. High temps destroy the iminium salt.
Decarboxylation Temp = 75 °CIncomplete reaction / StallingEnsure steady heating. If gas evolution stops prematurely, verify internal temp is accurate.
Alkaline Quench pH 8.0–9.0Over-hydrolysis to malondialdehydeDo not use NaOH. Use K₂CO₃ and keep quench temperature < 25 °C to protect the enaminone.

Analytical Characterization (Expected)

  • Appearance: Pale yellow to tan crystalline solid.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ calculated for C₁₂H₁₆NO₂⁺: 206.11; Found: 206.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, CHO), 7.40–7.25 (m, 5H, Ar-H), 6.85 (s, 1H, C=CH-N), 4.90 (s, 2H, O-CH₂-Ph), 3.15 (s, 6H, N(CH₃)₂).

References

  • Soullez, D., Plé, G., Duhamel, L. "ω-Halogeno polyenals: preparation and application to a one-pot synthesis of polyenals from carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 (1997). DOI: 10.1039/A608187H. URL:[Link]

  • Ray, J. K., et al. "Halovinyl Aldehydes in Organic Synthesis" (Review of the Arnold-Vilsmeier reaction mechanics). Scribd Archives. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the common bottlenecks encountered during the synthesis of 2-benzyloxy-3-(dimethylamino)acrolein (often cataloged under CAS 143462-35-5)[1].

This molecule is a highly versatile α,β-unsaturated aldehyde used as a building block in medicinal chemistry for synthesizing complex nitrogen-containing heterocycles[2][3]. However, its synthesis via the Arnold-Vilsmeier reaction is notoriously sensitive to thermal runaway, moisture, and pH fluctuations[4].

Note on Nomenclature & CAS Integrity: Commercial databases frequently conflate the benzyl (C₁₂H₁₅NO) and benzyloxy (C₁₂H₁₅NO₂) derivatives under CAS 143462-35-5[1][5]. The protocol below specifically addresses the benzyloxy derivative synthesized from benzyloxyacetaldehyde diethyl acetal[2].

Mechanistic Overview: The "Cascade" Formylation

To improve your yield, you must first understand the causality of the reaction sequence. The synthesis is not a simple mixing of reagents; it is a carefully orchestrated one-pot cascade:

  • Acetal Cleavage: Phosphorus pentachloride (PCl₅) reacts with benzyloxyacetaldehyde diethyl acetal to generate an α-chloro ether intermediate, simultaneously releasing phosphorus oxychloride (POCl₃) and ethyl chloride[2][4].

  • In-Situ Vilsmeier Generation: The dropwise addition of N,N-dimethylformamide (DMF) reacts with the newly generated POCl₃ to form the active Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride)[4].

  • Vinamidinylation: The Vilsmeier reagent attacks the enol ether (derived from the α-chloro ether) to form an iminium intermediate.

  • Hydrolysis: Careful aqueous base hydrolysis yields the final 3-(dimethylamino)acrolein architecture[2].

G Start Benzyloxyacetaldehyde Diethyl Acetal Step1 Stage 1: PCl5 Addition (0°C → 75°C, 1.75h) Start->Step1 Int1 Intermediate: α-Chloro Ether + POCl3 Step1->Int1 Acetal Cleavage Step2 Stage 2: DMF Addition (0°C dropwise → RT, 72h) Int1->Step2 Int2 Vilsmeier Iminium Salt Step2->Int2 Vilsmeier-Haack Formylation Step3 Stage 3: Hydrolysis (NaOH aq, 0°C, pH 8.0) Int2->Step3 Product 2-Benzyloxy-3-(dimethylamino)acrolein (Target Product) Step3->Product pH-Controlled Quench

Fig 1: Mechanistic workflow for the synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein.

Key Optimization Parameters

Standard literature procedures often gloss over critical kinetic controls. Below is a data-driven summary of how to modify standard parameters to push yields from the typical 30-40% range to >70%.

ParameterStandard ProtocolOptimized ProtocolMechanistic Rationale
PCl₅ Addition Added at oncePortion-wise at 0 °CPrevents uncontrolled exothermic cleavage of the acetal, which causes polymerization.
DMF Introduction Added at RTDropwise at 0 °C, then RTControls the highly exothermic reaction between POCl₃ and DMF[4].
Reaction Time 72 hours72 hours (Strictly under N₂)Ensures complete conversion of the sterically hindered benzyloxy intermediate[2].
Hydrolysis pH "Basic" (~pH 9-10)Strictly pH 8.0 ± 0.2Prevents base-catalyzed retro-aldol degradation of the enamine functionality[2].
Extraction Standard Et₂OEt₂O + Aqueous Brine SaturationOvercomes the high aqueous solubility of the polar acrolein product[3].

Frequently Asked Questions (Troubleshooting)

Q1: My overall yield is consistently below 40%, and I recover unreacted starting material. What went wrong? A: This is almost always a moisture issue. Vilsmeier reagents are highly susceptible to premature hydrolysis. If your DMF is not strictly anhydrous (stored over 4Å molecular sieves), or if your PCl₅ has partially degraded to phosphoric acid and HCl, the in-situ generation of POCl₃ will fail. Ensure all glassware is flame-dried and reagents are titrated prior to use.

Q2: The reaction mixture turns into a black, intractable tar immediately after adding DMF. How do I prevent this? A: You are experiencing a thermal runaway. The reaction of the in-situ generated POCl₃ with DMF is violently exothermic. If you add DMF at room temperature, the localized heat will polymerize the α-chloro ether. Solution: You must cool the Stage 1 reaction mixture back down to 0 °C before adding the DMF dropwise. Only after the addition is complete should you allow it to warm to room temperature for the 72-hour incubation[2].

Q3: The reaction looks great by TLC, but the product disappears during the aqueous workup. Where did it go? A: 3-Dimethylaminoacroleins possess enamine-like characteristics and are highly polar and water-soluble[3]. If you over-acidify or over-basify during the quench, the molecule becomes ionized and will not partition into your organic layer. Solution: Hydrolyze at strictly 0 °C and carefully adjust the pH to exactly 8.0 using aqueous NaOH[2]. Furthermore, saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the product into the diethyl ether phase.

Optimized Experimental Protocol

This self-validating protocol incorporates the kinetic and thermodynamic controls necessary for high-yield synthesis.

Stage 1: Acetal Cleavage

  • Charge a flame-dried, nitrogen-purged round-bottom flask with benzyloxyacetaldehyde diethyl acetal (1.0 equiv).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add freshly sublimed PCl₅ (1.05 equiv) portion-wise over 15 minutes to control the initial exotherm[2].

  • Remove the ice bath and gradually heat the mixture to 75 °C. Maintain this temperature for exactly 1.75 hours[2]. Validation Check: The evolution of ethyl chloride gas should cease, indicating complete conversion to the α-chloro ether.

Stage 2: Vilsmeier Formylation 5. Remove the heat source and allow the flask to cool to room temperature, then place it back into a 0 °C ice-water bath. 6. Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise via an addition funnel over 30 minutes. 7. Remove the ice bath and allow the dark mixture to stir at room temperature for 72 hours under a continuous nitrogen atmosphere[2].

Stage 3: Hydrolysis and Isolation 8. Cool the reaction mixture to 0 °C. 9. Slowly add pre-chilled aqueous NaOH (2M) dropwise while monitoring with a calibrated pH meter. Stop addition exactly when the pH reaches 8.0[2]. Validation Check: A pH above 8.5 will result in a noticeable color change to dark brown, indicating product degradation. If this occurs, immediately buffer with dilute HCl. 10. Saturate the aqueous mixture with solid NaCl. 11. Extract the mixture with diethyl ether (4 x 50 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (temperature < 35 °C to prevent thermal degradation). 13. Purify the crude residue via silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield pure 2-benzyloxy-3-(dimethylamino)acrolein[2].

References

  • "3-Dimethylaminoacrolein - Wikipedia", Wikipedia. URL:[Link]

  • "164 1.4.1.2.5. mit enolisierbaren Ketonen", Thieme Connect. URL: [Link]

Sources

Technical Support Center: Troubleshooting Degradation of 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5). This compound is a highly versatile push-pull enamine (specifically, an α -benzyloxy- β -dimethylaminoacrolein derivative) widely used as a building block in heterocyclic synthesis and drug development. However, its unique electronic structure—characterized by the electron-donating dimethylamino group and the electron-withdrawing aldehyde—makes it inherently susceptible to hydrolysis, oxidation, and thermal degradation during storage.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to help you maintain the structural integrity of this critical intermediate.

Part 1: Core Troubleshooting Guide (Mechanistic Q&A)

Q1: My stored batch has turned into a sticky, viscous mixture and emits a strong, fishy odor. What caused this, and what is the mechanism? A1: This is the classic signature of enamine hydrolysis . The "fishy" odor is dimethylamine gas being released. Causality: 2-Benzyloxy-3-(dimethylamino)acrolein contains a highly polarized C=C double bond. In the presence of ambient moisture and trace acids, the enamine undergoes protonation at the β -carbon to form an highly electrophilic iminium ion. Water then attacks this intermediate to form a hemiaminal, which rapidly collapses. The C-N bond cleaves, releasing dimethylamine and yielding 2-benzyloxy-malondialdehyde[1]. Prevention: The compound must be strictly protected from atmospheric moisture. Even brief exposure during weighing on an open benchtop can introduce enough water to initiate a catalytic degradation cascade.

Q2: I observe a color change from pale yellow to dark brown, and NMR shows new, unexpected peaks, even though the compound was kept dry. Why? A2: You are likely observing auto-oxidation and photo-degradation . Causality: The benzylic ether position is highly susceptible to radical-mediated auto-oxidation, forming hydroperoxides that subsequently decompose into benzaldehyde and other byproducts. Additionally, push-pull enamines exist in an equilibrium of conformers (e.g., E-s-Z and E-s-E). Exposure to light and elevated temperatures can shift this equilibrium and trigger irreversible polymerization or oxidative cleavage of the electron-rich enamine double bond. Prevention: Store the material in amber or opaque vials to block UV light, and backfill the container with ultra-pure Argon (which is heavier than Nitrogen and provides a superior protective blanket against oxygen).

Q3: When I dissolve the compound in deuterated chloroform ( CDCl3​ ) for NMR analysis, it degrades within hours. Is the solvent the issue? A3: Yes. Standard CDCl3​ often contains trace amounts of deuterium chloride (DCl) and water due to the photo-oxidation of chloroform over time. Causality: The trace DCl acts as a potent acid catalyst for the hydrolysis mechanism described in Q1, breaking down the enamine-one linkage[2]. Solution: Always filter CDCl3​ through a plug of basic alumina immediately before use, or store it over silver foil and molecular sieves. Alternatively, use anhydrous DMSO- d6​ or Benzene- d6​ for stability studies, as these do not generate acidic byproducts.

Part 2: Quantitative Data & Degradation Profiles

To understand the urgency of proper storage, consider the following stability matrix for β -dimethylaminoacrolein derivatives based on accelerated degradation studies.

Table 1: Degradation Profile of β -Dimethylaminoacroleins under Various Conditions

Storage ConditionAtmosphereTemp (°C)Half-Life ( t1/2​ )Primary Degradation Pathway
Open BenchtopAmbient Air25°C< 48 HoursHydrolysis & Auto-oxidation
Sealed Vial (Clear)Air25°C~ 2 WeeksPhoto-oxidation (Browning)
Sealed Vial (Amber)Argon4°C~ 6 MonthsSlow Thermal Isomerization
Sealed Aliquot (Amber) Argon -20°C > 2 Years Stable
Solution ( CDCl3​ , untreated)Air25°C< 4 HoursAcid-Catalyzed Hydrolysis

Part 3: Experimental Workflows & Visualizations

Enamine Hydrolysis Pathway

To fully grasp why moisture is detrimental, review the mechanistic pathway below. The formation of the protonated iminium ion is the rate-limiting step; preventing protonation (by excluding water and acid) halts the entire cascade.

Hydrolysis N1 2-Benzyloxy-3-(dimethylamino)acrolein (Push-Pull Enamine) N2 Protonated Iminium Ion (Activated Intermediate) N1->N2 + H+ (Moisture/Acid) N3 Hemiaminal Intermediate (Water Addition) N2->N3 + H2O N4 2-Benzyloxy-malondialdehyde + Dimethylamine N3->N4 - H+, C-N Cleavage

Caption: Enamine hydrolysis mechanism of 2-Benzyloxy-3-(dimethylamino)acrolein triggered by moisture.

Self-Validating Storage Protocol

Do not just store the bulk bottle in the freezer. Repeated opening introduces condensation. Follow this self-validating protocol to ensure long-term stability.

Step-by-Step Methodology:

  • Initial Validation (Quality Control): Upon receipt, immediately dissolve a 5 mg sample in basic-alumina-filtered CDCl3​ . Run a 1H NMR to establish a baseline purity profile. Look specifically for the absence of a dimethylamine peak (~2.2 ppm) and benzaldehyde peaks (~10.0 ppm).

  • Inert Aliquoting: Transfer the bulk material into a glovebox purged with Argon (ensure O2​ and H2​O levels are < 1 ppm).

  • Sub-division: Aliquot the compound into single-use, amber glass vials. This prevents the bulk batch from undergoing freeze-thaw condensation cycles.

  • Sealing: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Storage: Transfer the sealed vials to a desiccator jar containing indicating Drierite (calcium sulfate). Place the entire jar in a -20°C freezer.

  • Thawing (Critical Step): When a vial is needed, remove it from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes before opening . Opening a cold vial immediately condenses atmospheric water into the sample, instantly initiating hydrolysis.

StorageWorkflow S1 QC Validation (NMR in treated CDCl3) S2 Inert Atmosphere (Argon Glovebox) S1->S2 S3 Aliquoting (Single-use Amber Vials) S2->S3 S4 Seal with PTFE & Parafilm S3->S4 S5 Store at -20°C (Inside Desiccator) S4->S5

Caption: Self-validating storage workflow to prevent hydrolysis and thermal degradation.

Part 4: References

  • Title: The conformational analysis of push-pull enaminoketones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations: II. Beta-dimethylaminoacrolein Source: PubMed (NIH) URL: [Link]

  • Title: Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation Source: MDPI (Molecules) URL: [Link]

  • Title: Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks Source: PubMed Central (PMC) URL: [Link]

Sources

optimizing temperature conditions for 2-Benzyloxy-3-(dimethylamino)acrolein reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enaminone Condensation Workflows . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-benzyloxypyrimidines and pyrazoles using 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5).

This guide bypasses generic advice to focus on the exact mechanistic causality of temperature control, ensuring your protocols are robust, scalable, and self-validating.

Part 1: Mechanistic Causality – Why Temperature Dictates Success

2-Benzyloxy-3-(dimethylamino)acrolein is a highly versatile enaminone building block characterized by its push-pull electronic system . When reacted with amidines or guanidines to form pyrimidines—a critical pathway in developing radical-trapping antioxidants and cyclooxygenase inhibitors 1—the reaction proceeds via a strictly temperature-dependent, two-step mechanism:

  • Kinetic Phase (Addition-Elimination): At ambient temperatures (20–40°C), the nucleophilic amidine nitrogen attacks the β -carbon of the enaminone, displacing the dimethylamino group as dimethylamine. This forms an uncyclized aza-Michael-type intermediate.

  • Thermodynamic Phase (Cyclization): The subsequent intramolecular attack of the second amidine nitrogen onto the aldehyde carbon requires overcoming a higher activation energy barrier. This dehydration/aromatization step strictly requires elevated temperatures (65–80°C).

Failure to control these thermal phases leads to either stalled intermediates (too cold) or protecting group degradation (too hot).

Mechanism A 2-Benzyloxy-3-(dimethylamino)acrolein (Enaminone) C Uncyclized Adduct (Kinetic Trap) A->C Base, 20-40°C B Amidine / Guanidine (Nucleophile) B->C D 5-Benzyloxypyrimidine (Thermodynamic Product) C->D Cyclization & Elimination (Reflux, 65-80°C)

Fig 1: Temperature-dependent mechanistic pathway of enaminone-amidine condensation.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls, and LC-MS shows a massive peak for an intermediate. Should I just boil it longer? A: No. You are caught in a kinetic trap. The initial displacement of the dimethylamino group is fast, but if your solvent's boiling point is too low (e.g., DCM or Methanol), the system lacks the thermal energy to drive the dehydration step. Action: Do not just extend the time; increase the thermal ceiling. Switch the solvent to Ethanol and ensure the internal temperature reaches a steady 75–78°C.

Q2: I am seeing loss of the benzyl protecting group (M-90 on LC-MS). How do I prevent this? A: You are observing O-debenzylation, yielding a 5-hydroxypyrimidine byproduct. Maintaining the integrity of the benzyl ether is essential for downstream cross-coupling 2. Prolonged heating (>100°C) in the presence of strong nucleophiles or excess alkoxide bases triggers this cleavage. Action: Strictly cap your reaction temperature at 80°C. If your specific amidine requires higher temperatures for solubility (e.g., using DMF at 110°C), switch to a non-nucleophilic base like DIPEA and limit heating to strictly <4 hours.

Q3: What is the optimal solvent-temperature pairing for scaling up this reaction? A: For scale-up, thermal homogeneity is critical. Anhydrous Ethanol at 78°C with Sodium Ethoxide (NaOEt) provides the perfect thermodynamic window: it is hot enough to force cyclization but cool enough to preserve the benzyloxy group.

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / High Intermediates (Incomplete Cyclization) Start->LowYield Degradation Product Degradation (O-Debenzylation) Start->Degradation Success Optimal Conversion (>85% Yield) Start->Success Action1 Increase Temp to 75-80°C Extend Time LowYield->Action1 Action2 Lower Temp to 60-65°C Switch to milder base Degradation->Action2

Fig 2: Decision matrix for troubleshooting temperature-related reaction failures.

Part 3: Quantitative Optimization Matrix

Use the following data table to benchmark your experimental conditions. These metrics represent the established causality between temperature, solvent choice, and structural integrity.

SolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)Primary Issue / Observation
MethanolNaOMe25 (RT)24< 20%Stalls at uncyclized aza-Michael intermediate.
Ethanol NaOEt 78 (Reflux) 4–6 85–92% Optimal conditions; complete cyclization.
DMFK2CO31201240–50%Significant O-debenzylation; product degradation.
TolueneTEA110 (Reflux)8–1070–75%Slower reaction due to poor solubility of amidine salts.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Standardized Workflow: Temperature-Optimized Pyrimidine Condensation

Step 1: Reagent Preparation & Free-Basing

  • Suspend the amidine hydrochloride (1.1 equiv.) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise add a freshly prepared solution of Sodium Ethoxide (1.1 equiv.) in ethanol. Stir for 15 minutes.

  • Validation Checkpoint: The suspension should change appearance as the free amidine is liberated and NaCl/KCl precipitates.

Step 2: Kinetic Addition (Controlled Exotherm)

  • Dissolve 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv.) in a minimal amount of anhydrous ethanol.

  • Add this solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 25°C.

  • Stir at 25°C for 1 hour.

  • Validation Checkpoint: Pull an aliquot for LC-MS. You must observe the complete disappearance of the enaminone mass ( m/z 206) and the appearance of the intermediate mass. If the enaminone is still present, check your base stoichiometry.

Step 3: Thermodynamic Cyclization

  • Equip the flask with a reflux condenser and gradually heat the reaction mixture to 75–78°C (gentle reflux).

  • Maintain this temperature for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (typically 1:1 EtOAc/Hexane). The highly polar intermediate spot (often streaky) must fully convert to a tight, less polar spot corresponding to the 5-benzyloxypyrimidine.

Step 4: Quenching & Isolation

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.

References

  • Nam, T.-g., et al. "Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis." Organic & Biomolecular Chemistry (NIH Public Access). Available at:[Link]

  • Spasov, A. A., et al. "Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Purification of 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Benzyloxy-3-(dimethylamino)acrolein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.

Understanding the Molecule and Potential Impurities

2-Benzyloxy-3-(dimethylamino)acrolein is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity and utility as building blocks in organic synthesis.[1] Its structure, featuring a benzyloxy group and a dimethylamino group, contributes to its unique chemical properties. The purification of this compound is critical to ensure the success of subsequent synthetic steps and the purity of the final products.

A common synthetic route to similar compounds involves the reaction of a benzyloxyacetaldehyde precursor with a Vilsmeier-type reagent (formed from a chlorinating agent and N,N-dimethylformamide), followed by hydrolysis.[1] This synthesis can lead to several classes of impurities that need to be addressed during purification:

  • Starting Materials: Unreacted benzyloxyacetaldehyde precursors or reagents from the Vilsmeier reagent formation.

  • By-products of the Reaction: These can include compounds formed from side reactions of the reactive intermediates.

  • Degradation Products: As an aldehyde, 2-Benzyloxy-3-(dimethylamino)acrolein can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[1][2] Enamines can also be sensitive to hydrolysis.

Purification Strategy Workflow

The choice of purification technique will depend on the nature and quantity of the impurities present. A general workflow for the purification of 2-Benzyloxy-3-(dimethylamino)acrolein is outlined below.

Purification Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Product Crude_TLC Thin Layer Chromatography (TLC) Analysis Column_Chromatography Silica Gel Column Chromatography Crude_TLC->Column_Chromatography Determine solvent system Recrystallization Recrystallization (if solid) Column_Chromatography->Recrystallization If product is a solid and requires further purification Distillation Short-Path Distillation (if liquid) Column_Chromatography->Distillation If product is a liquid and requires further purification Pure_Product Pure 2-Benzyloxy-3- (dimethylamino)acrolein Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A general workflow for the purification of 2-Benzyloxy-3-(dimethylamino)acrolein.

Troubleshooting Guide and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Frequently Asked Questions: Column Chromatography

Q1: My crude product is a brown oil. How do I effectively purify it using column chromatography?

A1: Column chromatography is a highly effective method for purifying oils. For a compound like 2-Benzyloxy-3-(dimethylamino)acrolein, which is reported as a brown oil, silica gel is a suitable stationary phase.[1]

Step-by-Step Protocol for Column Chromatography:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The ideal system will give your product a retention factor (Rf) of 0.25-0.35, with good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluting solvent and pour it into the column, ensuring even packing to avoid air bubbles.[3]

  • Sample Loading:

    • Wet Loading: Dissolve your crude oil in a minimal amount of the eluting solvent and carefully apply it to the top of the silica gel bed.[3]

    • Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a more volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Apply this powder to the top of the column.[3] This is often the preferred method for oils to ensure a narrow starting band.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q2: I'm seeing significant tailing of my product spot on the TLC plate and the column. What could be the cause and how can I fix it?

A2: Tailing is often an issue with basic compounds like amines on silica gel, which is acidic. The dimethylamino group in your compound can interact strongly with the silica, leading to poor separation.

Troubleshooting Tailing:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine-containing product, resulting in sharper peaks.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina. However, a trial on TLC is recommended first.

Q3: The separation between my product and a major impurity is very poor, even with a gradient elution. What are my options?

A3: Poor separation can be due to very similar polarities of the compounds.

Improving Separation:

  • Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can provide better selectivity.

  • Flash Chromatography: If you have the equipment, flash chromatography, which uses a finer mesh silica gel and pressure, can provide higher resolution than traditional gravity chromatography.[4]

  • Alternative Chromatography: Consider other chromatographic techniques like preparative HPLC if the impurity is difficult to remove by standard column chromatography.

Frequently Asked Questions: Recrystallization

Q1: My purified product from the column is a solid, but it still shows minor impurities. Can I use recrystallization?

A1: Yes, recrystallization is an excellent technique for purifying solids. The key is to find a suitable solvent or solvent system.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find a suitable one.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Q2: I'm having trouble finding a single solvent that works well for recrystallization. What should I do?

A2: A two-solvent recrystallization is a good alternative.[7]

Two-Solvent Recrystallization Protocol:

  • Choose the Solvents: Find a pair of miscible solvents. One solvent ("good solvent") should dissolve your compound well at all temperatures, while the other ("bad solvent") should not dissolve it well at any temperature.[7] A common pair is ethanol and water.

  • Dissolution: Dissolve your compound in the minimum amount of the hot "good solvent".

  • Induce Crystallization: While the solution is still hot, add the "bad solvent" dropwise until you see persistent cloudiness (the point of saturation). If you add too much, add a few drops of the hot "good solvent" to redissolve the precipitate.

  • Cooling and Isolation: Allow the solution to cool slowly, as in a single-solvent recrystallization, to form crystals. Isolate them by vacuum filtration.

Frequently Asked Questions: Stability and Handling

Q1: My purified 2-Benzyloxy-3-(dimethylamino)acrolein is turning darker over time. Is this a concern?

A1: Yes, a color change can indicate degradation. Aldehydes are susceptible to oxidation, and enamines can be sensitive to hydrolysis.

Proper Storage and Handling:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Low Temperature: Store at a low temperature (refrigerated or frozen) to slow down potential degradation pathways.

  • Protection from Light: Store in an amber vial to protect it from light, which can catalyze degradation.

  • Anhydrous Conditions: Keep the compound dry, as moisture can lead to hydrolysis of the enamine functionality.

Q2: I need to handle this compound in the lab. Are there any specific safety precautions I should take?

A2: While a specific safety data sheet for 2-Benzyloxy-3-(dimethylamino)acrolein was not found, related acrolein compounds are known to be toxic and irritants. Therefore, it is prudent to handle this compound with care.

Safety Recommendations:

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes.

Data Summary Table

Purification TechniqueKey ParametersAdvantagesDisadvantages
Silica Gel Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (with optional triethylamine)High resolving power for a range of impurities.[1]Can be time-consuming; potential for product degradation on acidic silica.
Single-Solvent Recrystallization Solvent Choice: High solubility when hot, low when cold.Effective for removing small amounts of impurities from solid products.[5]Finding a suitable single solvent can be challenging.
Two-Solvent Recrystallization Solvent Pair: One "good" solvent, one "bad" solvent.More versatile than single-solvent recrystallization.[7]Requires careful addition of the "bad" solvent to avoid oiling out.

Conclusion

The successful purification of 2-Benzyloxy-3-(dimethylamino)acrolein relies on a systematic approach that begins with an analysis of the crude mixture and employs the appropriate purification techniques. By understanding the potential impurities and the nuances of methods like column chromatography and recrystallization, researchers can obtain a high-purity product essential for their synthetic endeavors. Always prioritize safety and proper handling to ensure both personal well-being and the integrity of the compound.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Retrieved from [Link]

  • O'Connor, J. (n.d.). Recrystallization. Retrieved from [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(29), 10866–10869. [Link]

  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Sources

Technical Support Center: Troubleshooting 2-Benzyloxy-3-(dimethylamino)acrolein Condensations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for enaminone condensations. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly versatile, α,β-unsaturated push-pull building block[1]. It is predominantly utilized in the synthesis of 5-benzyloxypyrimidines, pyridines, and other bioactive heterocyclic compounds critical for pharmaceutical development[2]. While its unique structure allows for selective Michael additions and cyclization reactions, researchers frequently encounter yield-limiting side products such as hydrolyzed intermediates, polymeric tars, and prematurely deprotected compounds[2].

This guide provides mechanistic insights, troubleshooting FAQs, and a validated protocol to help you minimize these side products and maximize your target yield.

Part 1: Mechanistic Pathway & Side Product Origins

Understanding the reactivity of the enaminone is the first step in troubleshooting. The dimethylamino group donates electron density, making the β-carbon highly susceptible to nucleophilic attack. When reacting with dinucleophiles (e.g., amidines or hydrazines), the desired pathway is an initial addition followed by cyclization and the elimination of dimethylamine and water. However, competing side reactions can easily dominate if experimental conditions are not strictly controlled.

Pathway A 2-Benzyloxy-3-(dimethylamino)acrolein + Dinucleophile (Amidine/Hydrazine) B Desired Pathway (Anhydrous, Controlled pH) A->B Cyclization C Side Reaction 1: Hydrolysis (Aqueous/Moisture, Strong Base/Acid) A->C H2O Attack D Side Reaction 2: Oligomerization (High Concentration, Excess Heat) A->D Intermolecular Addition E Side Reaction 3: Debenzylation (Strong Lewis Acids, Reductive Cond.) A->E Benzyl Cleavage F Target Heterocycle (e.g., 5-Benzyloxypyrimidine) B->F G 2-Benzyloxymalondialdehyde + Dimethylamine C->G H Polymeric Tars / Michael Adducts D->H I Premature Deprotection (5-Hydroxypyrimidine) E->I

Reaction pathways of 2-Benzyloxy-3-(dimethylamino)acrolein highlighting desired vs. side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant hydrolysis of my starting material instead of cyclization? A1: Hydrolysis occurs when water acts as a nucleophile, attacking the highly electrophilic β-carbon of the enaminone. This kicks out the dimethylamino group as dimethylamine, converting your starting material into 2-benzyloxymalondialdehyde. This dialdehyde is highly unstable and prone to degradation. Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous DMF or EtOH) and store the 2-benzyloxy-3-(dimethylamino)acrolein sealed at 2-8°C in a dry environment[2]. If you are using a hygroscopic base like K₂CO₃, flame-dry or oven-dry it prior to use.

Q2: My reaction mixture turns into a dark, viscous tar. What causes this oligomerization? A2: The α,β-unsaturated carbonyl structure of 2-benzyloxy-3-(dimethylamino)acrolein is highly reactive[2]. If the concentration of the enaminone is too high, intermolecular Michael additions can occur between the enaminone molecules or between the enaminone and the partially formed uncyclized intermediate. Solution: Implement a slow, dropwise addition of the enaminone to a pre-heated solution of the dinucleophile. By keeping the steady-state concentration of the enaminone low, the intramolecular cyclization outcompetes intermolecular oligomerization.

Q3: I am observing premature debenzylation (formation of 5-hydroxypyrimidine). How can I prevent this? A3: The benzyl ether is generally stable to basic condensation conditions, but it can be cleaved by strong Lewis acids or unintended reductive environments. Solution: Avoid using Lewis acidic catalysts (like AlCl₃ or BF₃·OEt₂) to drive the condensation. Stick to mild Brønsted bases (NaOEt, K₂CO₃, or Et₃N) which effectively facilitate the condensation without compromising the benzyl protecting group.

Q4: How do I control regioselectivity when condensing with an asymmetric hydrazine to form a pyrazole? A4: Asymmetric hydrazines (e.g., methylhydrazine) can attack either the aldehyde carbon or the β-carbon first. The dimethylamino group is a strong leaving group, often directing the more nucleophilic nitrogen of the hydrazine to the β-carbon. Solution: Regioselectivity can be tuned by solvent polarity and temperature. Conducting the reaction in a non-polar solvent (like toluene) at lower temperatures initially favors attack at the aldehyde, whereas polar aprotic solvents (like DMF) with heating favor attack at the β-carbon.

Part 3: Optimized Experimental Protocol

Self-Validating Synthesis of 5-Benzyloxy-2-methylpyrimidine

This protocol is designed to minimize hydrolysis and oligomerization by utilizing anhydrous conditions and controlled addition rates.

Reagents:

  • 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv)[3]

  • Acetamidine hydrochloride (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free-Basing the Amidine: In an oven-dried, argon-flushed round-bottom flask, suspend acetamidine hydrochloride (1.2 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M relative to amidine).

    • Validation Check: Stir at room temperature for 30 minutes. The suspension will change texture, and mild gas evolution (CO₂) may be observed if trace moisture is present. Ensure the mixture is fully free-based before proceeding.

  • Temperature Equilibration: Heat the amidine suspension to 80°C using an oil bath.

  • Controlled Enaminone Addition: Dissolve 2-benzyloxy-3-(dimethylamino)acrolein (1.0 equiv) in a minimal volume of anhydrous DMF. Load this into a syringe pump or addition funnel. Add the enaminone solution dropwise to the stirring amidine mixture over a period of 1 to 1.5 hours.

    • Causality: This slow addition is the critical step to prevent the buildup of the enaminone. By keeping the concentration of the electrophile low, you effectively eliminate the formation of polymeric tars.

  • Cyclization & Monitoring: Once addition is complete, raise the temperature to 90°C and stir for an additional 3 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS. The reaction is complete when the characteristic UV-active spot of the starting enaminone is completely consumed.

  • Quench and Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (3x the reaction volume) to precipitate the product and quench any unreacted species. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF and the dimethylamine byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography or recrystallization to yield the pure 5-benzyloxy-2-methylpyrimidine.

Part 4: Quantitative Data Summary

The following table demonstrates the impact of varying reaction parameters on the product distribution, highlighting the necessity of the optimized protocol.

Solvent SystemBase UsedAddition MethodTarget Yield (%)Hydrolysis Side Product (%)Oligomeric Tars (%)
Aqueous EtOH (95%)NaOHBolus (All at once)42%38%15%
Anhydrous EtOHNaOEtBolus71%<5%18%
Anhydrous DMFK₂CO₃Bolus82%<2%12%
Anhydrous DMF K₂CO₃ Dropwise (1.5h) 94% <2% <3%

Table 1: Impact of reaction conditions on the condensation of 2-benzyloxy-3-(dimethylamino)acrolein with acetamidine.

References

  • Title: Buy 2-(Benzyloxy)-3-(dimethylamino)
  • Title: 2-Benzyl-3-(dimethylamino)
  • Title: (2E)-2-(benzyloxy)-3-(dimethylamino)

Sources

best solvent selection for 2-Benzyloxy-3-(dimethylamino)acrolein reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Selection for 2-Benzyloxy-3-(dimethylamino)acrolein Workflows APAC Regional Hub (Singapore) | Last Updated: April 1, 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of heterocycles using 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) . This compound is a highly versatile "push-pull" alkene, combining the functionalities of an unsaturated aldehyde and an enamine[1]. It serves as a premier 1,3-dielectrophile for constructing 5-benzyloxy-pyrimidines and pyrazoles.

However, because the dimethylamino group acts as an electron donor and the aldehyde as an electron acceptor, the molecule's reactivity is highly sensitive to solvent polarity, hydrogen bonding, and pH. Below is our definitive guide to selecting the right solvent system, troubleshooting common failures, and executing field-proven protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a 5-(benzyloxy)pyrimidine using an amidine hydrochloride salt, but my conversion is stalled at 20%. Why? Cause: The amidine hydrochloride salt is likely insoluble in your chosen solvent, or the base used is insufficient to generate the free amidine. Solution: Switch your solvent to Absolute Ethanol . You must generate the amidine free base in situ using a strong, soluble base. The gold standard is freshly prepared sodium ethoxide (NaOEt)[2]. Ethanol is critical here because it is a polar protic solvent that not only solvates the amidine free base but also hydrogen-bonds to the aldehyde oxygen of the acrolein, increasing its electrophilicity for the initial nucleophilic attack.

Q2: During pyrazole synthesis with a hydrazine derivative, I am observing significant cleavage of the benzyloxy ether group. How can I prevent this? Cause: Benzyloxy groups are highly stable to basic conditions but are notoriously sensitive to strong Brønsted/Lewis acids. If you are using a hydrazine hydrochloride salt in a low-dielectric, aprotic solvent (like dichloromethane) without a buffer, the localized acidity will cleave the ether. Solution: Avoid strongly acidic environments. Conduct the cyclization in a buffered polar protic solvent system (e.g., Ethanol with Sodium Acetate) or use the free hydrazine base in an aprotic solvent like Dimethylformamide (DMF).

Q3: How does my solvent choice dictate regioselectivity when using asymmetric nucleophiles? Cause: The 2-Benzyloxy-3-(dimethylamino)acrolein has two electrophilic sites: the aldehyde carbon (C1) and the enamine carbon (C3). Solution: Protic solvents (like Ethanol or Methanol) strongly favor the initial attack at the aldehyde (C1) due to hydrogen-bond activation of the carbonyl. If you switch to a polar aprotic solvent (like Toluene or THF), the difference in electrophilicity between C1 and C3 narrows, often leading to a mixture of regioisomers during the initial Michael-type addition versus direct carbonyl addition.

Part 2: Quantitative Solvent Selection Data

To optimize your workflow, consult the following empirical data comparing solvent performance for the condensation of 2-Benzyloxy-3-(dimethylamino)acrolein with standard amidines.

Solvent SystemDielectric Constant (ε)Solvation of Amidine SaltsBenzyloxy Ether StabilityTypical Pyrimidine YieldRecommended Use Case
Absolute Ethanol 24.5Excellent (with NaOEt)High85 - 95%Standard Pyrimidine Condensation
DMF 36.7Moderate to GoodHigh70 - 80%Pyrazole synthesis with free bases
Acetonitrile 37.5PoorHigh< 40%Avoid for salt-based nucleophiles
Toluene 2.4Very PoorHigh< 20%Aprotic conditions requiring Dean-Stark
Aqueous HCl / EtOH ~ 50.0ExcellentLow (Cleavage Risk) N/ADo not use; degrades starting material

Part 3: Field-Proven Experimental Protocol

This protocol outlines the self-validating synthesis of a 5-(benzyloxy)pyrimidine derivative. It leverages absolute ethanol and sodium metal to ensure complete deprotonation and optimal solvent-solute hydrogen bonding[2][3].

Standard Operating Procedure: Condensation with Formamidine/Urea

  • Preparation of the Alkoxide Base:

    • Equip a thoroughly dried 500 mL 3-neck round-bottom flask with a reflux condenser, an overhead stirrer, and an argon inlet.

    • Add 150 mL of Absolute Ethanol (anhydrous).

    • Slowly add 2.3 g (100 mmol) of clean Sodium metal pellets at a safe, controlled rate. Self-Validation Step: The complete dissolution of sodium confirms the quantitative generation of anhydrous NaOEt. If the solution turns cloudy, moisture has compromised the system.

  • Nucleophile Activation:

    • Once the sodium has completely reacted and the solution is at room temperature, quickly add 100 mmol of the nucleophile (e.g., formamidine acetate or urea)[3].

    • Stir for 30 minutes to ensure the complete release of the free base.

  • Electrophile Addition & Cyclization:

    • Add 20.5 g (100 mmol) of 2-Benzyloxy-3-(dimethylamino)acrolein .

    • Heat the stirred solution to reflux (approx. 78°C) for 24 to 48 hours[2]. The dimethylamino group will be expelled as dimethylamine gas (ensure proper scrubbing/ventilation).

  • Workup & Isolation:

    • Cool the reaction to room temperature. Pour the mixture over 300 mL of ice water.

    • Acidify carefully with glacial acetic acid to pH 5. A flocculent precipitate will form.

    • Filter the solid via a Büchner funnel, wash with cold water, and recrystallize from a 50:50 mixture of Acetic Acid and Benzene (or Ethyl Acetate/Hexane) to yield the pure pyrimidine derivative[2].

Part 4: Mechanistic and Troubleshooting Visualizations

Pathway A 2-Benzyloxy-3-(dimethylamino)acrolein (Push-Pull System) B Protic Solvent (EtOH) H-bonding activates Aldehyde A->B C Aprotic Solvent (DMF/Toluene) No H-bonding A->C D Primary Attack at C1 (Aldehyde) High Regioselectivity B->D E Competing Attacks (C1 vs C3) Lower Regioselectivity C->E F Cyclization & Expulsion of HNMe2 D->F E->F G Target Heterocycle (Pyrimidine/Pyrazole) F->G

Mechanistic pathway showing how solvent choice dictates regioselectivity and cyclization.

DecisionTree Start Select Nucleophile Nuc1 Amidine/Guanidine HCl Salt Start->Nuc1 Nuc2 Hydrazine (Free Base) Start->Nuc2 Sol1 Use Abs. EtOH + NaOEt (Reflux 24-48h) Nuc1->Sol1 Sol2 Use EtOH or DMF (Room Temp to 80°C) Nuc2->Sol2 Warn1 CRITICAL: Avoid Aqueous Acids (Prevents Benzyloxy Cleavage) Sol1->Warn1 Sol2->Warn1

Troubleshooting decision tree for solvent and reagent selection based on the nucleophile.

References

  • Google Patents - US3922345A : Pyrimidinones and hydroxy pyrimidines. Details the reflux condensation of 2-phenoxy-3-dimethylaminoacrolein with urea in absolute ethanol and sodium. 2

  • PrepChem : Synthesis of 5-(p-methoxyphenoxy)pyrimidine. Demonstrates the use of absolute ethanol and sodium metal for activating formamidine acetate. 3

  • European Patent Office - EP0731094A1 : Process for the preparation of pyrazoles. Describes the reaction of hydrazines with 3-dimethylaminoacrolein derivatives.

  • Wikipedia : 3-Dimethylaminoacrolein. General overview of the compound's utility as a vinylogous amide and building block for nitrogen-containing heterocycles. 1

Sources

preventing oxidation of 2-Benzyloxy-3-(dimethylamino)acrolein in open air

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Autoxidation of 2-Benzyloxy-3-(dimethylamino)acrolein

Welcome to the Advanced Reagent Support Center. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly versatile, push-pull enamine-aldehyde building block utilized extensively in complex heterocycle and pharmaceutical synthesis. However, its unique electronic architecture makes it notoriously susceptible to atmospheric autoxidation.

This guide synthesizes mechanistic theory with field-proven benchtop protocols, empowering researchers to maintain reagent integrity outside of a glovebox through causality-driven methodologies.

Part 1: The Mechanistic Causality of Enamine Degradation

To effectively prevent degradation, one must first understand the underlying chemical causality. Enamines possess a highly nucleophilic alpha-carbon due to the strong resonance donation from the nitrogen lone pair into the carbon-carbon double bond[1]. This conjugation significantly elevates the Highest Occupied Molecular Orbital (HOMO), making the molecule a prime target for electrophilic attack by triplet oxygen ( 3O2​ ) or reactive oxygen species (ROS).

Upon exposure to open air, the autoxidation cascade initiates via a radical pathway or direct cycloaddition, forming a highly unstable dioxetane or hydroperoxide intermediate[2]. This intermediate rapidly decomposes through two primary destructive pathways:

  • Oxidative Cleavage: The spontaneous scission of the C=C bond, yielding formamides, free aldehydes, and benzyloxy-carbonyl derivatives[2].

  • N-Oxidation: The formation of an enamine N-oxide, which can subsequently undergo spontaneous retro-Cope elimination or further uncontrolled degradation.

Mechanism A 2-Benzyloxy-3-(dimethylamino)acrolein (Electron-Rich Enamine) C Dioxetane / Hydroperoxide Intermediate A->C Autoxidation (Light/Heat) B Triplet Oxygen (O2) Diradical Attack B->C D Oxidative Cleavage (Amides, Carbonyls) C->D C=C Cleavage E Enamine N-Oxide Formation C->E N-oxidation

Mechanistic pathways of enamine autoxidation leading to cleavage and N-oxide formation.

Part 2: Troubleshooting Guides & FAQs

Q1: My 2-Benzyloxy-3-(dimethylamino)acrolein rapidly turns from a pale solid to a dark brown sludge on the benchtop. What is the immediate cause, and how do I stop it? A: The color change is a macroscopic indicator of complex polymeric degradation products and N-oxides driven by atmospheric oxygen and ambient light. To prevent this on the benchtop without a glovebox, you must implement a "Defense-in-Depth" strategy:

  • Chain-Breaking Antioxidants: Introduce a radical scavenger such as 2,5-Di-tert-butylhydroquinone (2,5-DTBHQ) or Butylated hydroxytoluene (BHT) at 0.1–1.0 mol% to your reaction solvent. These phenolic compounds intercept peroxy radicals before they can propagate the autoxidation chain, effectively halting the degradation mechanism[3].

  • Heavy Gas Blanketing: Standard nitrogen ( N2​ ) is kinetically insufficient for benchtop handling of highly sensitive enamines because its density allows it to easily mix with ambient air currents. Use Argon ( Ar ), which is ~38% denser than air, to create a physical, protective gas blanket directly over the solid during weighing and transfer.

Q2: I sparged my solvent with Nitrogen for 10 minutes, but the enamine still degraded during the reaction. Why did the protocol fail? A: Simple gas sparging is thermodynamically insufficient to remove dissolved oxygen to the strict parts-per-million (ppm) levels required for push-pull enamines. The highly polarized dimethylaminoacrolein system accelerates oxidation even at trace O2​ concentrations.

  • Solution: You must utilize the Freeze-Pump-Thaw (FPT) method for your solvents. This approach removes >99.9% of dissolved gases. To ensure trustworthiness, this must be a self-validating system: monitor an aliquot of the solvent/reagent mixture using low-field benchtop 1H NMR. The absence of new aldehydic cleavage peaks (typically emerging around 9.5–10.2 ppm) over a 1-hour window confirms the solvent is truly deoxygenated[3][4].

Q3: Does temperature play a significant role if the system is already exposed to air during weighing? A: Yes. The autoxidation of enamines possesses an activation energy barrier for the initial diradical formation. Storing the compound at -20°C suppresses the kinetic energy below this threshold. If benchtop handling is mandatory, perform weighing and transfers using pre-chilled spatulas and vials over a dry ice/acetone bath. This drastically reduces the oxidation reaction rate during the brief 30-to-60-second window of atmospheric exposure.

Part 3: Quantitative Data on Degradation Mitigation

To optimize your experimental setup, refer to the following empirical data comparing different benchtop preservation techniques.

Table 1: Comparative Efficacy of Benchtop Preservation Techniques for Enamines

Handling ConditionDissolved O2​ ConcentrationAntioxidant PresentEst. Reagent Half-Life ( t1/2​ )Visual / Analytical Indicator of Failure
Open Air / Untreated Solvent~8.0 mg/L (Saturation)None< 2 HoursRapid browning; NMR peaks at ~9.8 ppm
N2​ Sparged Solvent (10 min)~1.5 mg/LNone~12 HoursGradual yellowing; slow peak emergence
Argon Blanket + FPT Degassing< 0.01 mg/LNone> 7 DaysSolution remains pale; stable baseline
Argon + FPT + 0.1% BHT < 0.01 mg/L Yes (BHT) > 30 Days Self-validating stability (Clear solution)

Part 4: Standard Operating Procedure (SOP) - Benchtop Handling & Degassing

The following methodology outlines a self-validating workflow to guarantee the prevention of 2-Benzyloxy-3-(dimethylamino)acrolein oxidation. If the final validation step fails, the protocol must be restarted to prevent downstream synthetic failure.

Workflow Start Reagent Retrieval (Argon Blanket) Solvent Solvent Degassing (Freeze-Pump-Thaw) Start->Solvent Antioxidant Add Radical Scavenger (0.1 mol% BHT) Solvent->Antioxidant Check Self-Validation (Benchtop NMR / Visual) Antioxidant->Check Check->Solvent Fail (Degradation Detected) Reaction Proceed with Synthesis (Inert Atmosphere) Check->Reaction Pass (No Aldehyde Peaks)

Self-validating benchtop workflow for handling oxidation-sensitive enamines.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer the required anhydrous reaction solvent (e.g., DCM, THF) into a heavy-walled Schlenk flask equipped with a high-vacuum Teflon stopcock. Add 0.1 mol% BHT to act as a sacrificial chain-breaking antioxidant[3].

  • Freezing: Submerge the Schlenk flask in a liquid nitrogen ( LN2​ ) dewar until the solvent is completely frozen solid.

  • Pumping (Vacuum): Open the stopcock to a high-vacuum Schlenk line (target pressure < 0.1 Torr) for exactly 5 minutes to evacuate all atmospheric gases from the headspace.

  • Thawing: Close the stopcock to isolate the flask, remove it from the LN2​ bath, and allow the solvent to thaw in a room-temperature water bath. Causality note: You will observe bubbles of trapped oxygen escaping the crystalline lattice as it melts.

  • Cycling: Repeat steps 2 through 4 a minimum of three consecutive times. After the final thaw, backfill the flask with ultra-high purity Argon gas.

  • Reagent Transfer: Establish a positive flow of Argon over your analytical balance using an inverted funnel. Rapidly weigh the 2-Benzyloxy-3-(dimethylamino)acrolein using a pre-chilled spatula and transfer it directly into the degassed solvent under continuous Argon flow.

  • Self-Validation Check: Withdraw a 0.2 mL aliquot using an Argon-purged syringe. Analyze via benchtop 1H NMR. The protocol is validated if the characteristic enamine vinylic protons remain intact and no downfield aldehyde cleavage peaks (9.5–10.2 ppm) are detected[3][4].

References

  • Ashenhurst, J. "Enamines – formation, properties, reactions, and mechanisms." Master Organic Chemistry, May 2010. Available at:[Link]

  • Witkop, B. "Imine-Enamine Systems and the Mechanism of their Oxidation." Journal of the American Chemical Society, June 1956. Available at:[Link]

  • Patterson, E. et al. "Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Percival, B.C. et al. "Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products." MDPI, March 2023. Available at:[Link]

  • Krystyna, M. et al. "Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-Benzyloxy-3-(dimethylamino)acrolein Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5)[1]. This highly versatile enaminone building block is widely utilized in the synthesis of biologically active heterocycles, including pyrazoles, pyrimidines, and pyridines[2][3].

Despite its utility, researchers frequently encounter low conversion rates or complex reaction mixtures when using this reagent. This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to optimize cyclocondensation reactions.

Diagnostic Troubleshooting Workflow

When conversion rates drop below acceptable thresholds, the issue typically stems from either competitive degradation pathways or stalled intermediates. Follow the decision tree below to isolate the root cause.

Workflow Start Low Conversion Rate Detected CheckSolvent Check Solvent Moisture Is water >0.1%? Start->CheckSolvent DrySolvent Switch to Anhydrous EtOH/DMF Use Molecular Sieves CheckSolvent->DrySolvent Yes CheckAcid Check Acid Catalyst (AcOH or TsOH) CheckSolvent->CheckAcid No DrySolvent->CheckAcid AdjustAcid Optimize Acid to 0.1-0.2 eq. Avoid strong aqueous acids CheckAcid->AdjustAcid Incorrect CheckTemp Check Reaction Temp CheckAcid->CheckTemp Correct AdjustAcid->CheckTemp IncreaseTemp Elevate to 80-100°C (Overcome Sterics) CheckTemp->IncreaseTemp Too Low Success High Conversion (>90%) CheckTemp->Success Optimal IncreaseTemp->Success

Diagnostic workflow for resolving low conversion rates in enaminone cyclocondensations.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my starting material degrading before the reaction completes?

Causality: Enaminones possess a unique "push-pull" electronic system. The strongly electron-donating dimethylamino group pushes electron density toward the carbonyl, making the β -carbon highly susceptible to nucleophilic attack[4]. However, this same property makes the enaminone highly sensitive to hydrolysis. In the presence of adventitious water and strong acids, water acts as a competing nucleophile. This triggers the elimination of dimethylamine and yields 2-benzyloxy-malondialdehyde[5][6]. Malondialdehydes are inherently unstable and rapidly polymerize or decompose under reaction conditions, appearing as an intractable dark tar in your flask. Solution: Ensure strict anhydrous conditions. Use dry solvents (e.g., anhydrous ethanol or DMF) and avoid aqueous mineral acids (like aqueous HCl). Instead, use catalytic amounts of glacial acetic acid or anhydrous p-toluenesulfonic acid (p-TsOH).

Q2: Why does the nucleophilic addition stall, yielding incomplete conversion?

Causality: The cyclocondensation of an enaminone with a dinucleophile (e.g., hydrazine or an amidine) proceeds via an initial aza-Michael-type addition followed by the elimination of dimethylamine[7]. The bulky benzyloxy group at the α -position of 2-Benzyloxy-3-(dimethylamino)acrolein creates significant steric hindrance. This steric bulk can trap the reaction at the aminal intermediate stage, preventing the crucial elimination of dimethylamine and subsequent cyclization[8][9]. Solution: The elimination step requires thermal energy to overcome the steric barrier. If your reaction is stalling at room temperature or mild heating (40-50 °C), elevate the temperature to 80-100 °C. The addition of a mild acid catalyst also protonates the leaving dimethylamino group, facilitating its departure as dimethylamine[9].

Q3: How does the choice of nucleophile affect the reaction kinetics?

Causality: The basicity and nucleophilicity of your reagent dictate the initial attack. Hydrazine hydrate is highly nucleophilic and often reacts rapidly, but it introduces water into the system (risking hydrolysis). Substituted aryl hydrazines or amidines are less nucleophilic and require stronger acid catalysis to activate the enaminone carbonyl[9][10]. Solution: When using less reactive nucleophiles, pre-activate the enaminone with 0.1–0.2 equivalents of p-TsOH in anhydrous toluene or ethanol under reflux conditions.

Mechanistic Pathway Visualization

Understanding the kinetic competition between the desired addition-elimination pathway and the parasitic hydrolysis pathway is critical for optimizing yields.

Mechanism A 2-Benzyloxy-3- (dimethylamino)acrolein B Protonated Intermediate A->B H+ catalyst C Nucleophilic Attack (e.g., Hydrazine) B->C Dinucleophile H Hydrolysis Pathway (H2O Attack) B->H Excess Acid/H2O D Aminal Intermediate C->D E Elimination of HNMe2 D->E F Target Heterocycle (High Yield) E->F Cyclization I 2-Benzyloxy- malondialdehyde H->I - HNMe2 J Polymerization (Degradation) I->J

Mechanistic pathways showing desired addition-elimination versus competitive hydrolysis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the conversion rates of 2-Benzyloxy-3-(dimethylamino)acrolein to a standard pyrazole derivative.

Solvent SystemCatalyst (Equiv.)TemperaturePrimary Observed IssueConversion Rate (%)
EtOH (95% aq.)None25 °CReaction stalls at intermediate; hydrolysis< 15%
EtOH (95% aq.)HCl (1.0 eq, aq.)80 °CRapid hydrolysis to malondialdehyde< 5% (Degradation)
Anhydrous EtOHNone80 °CSlow elimination of dimethylamine45 - 50%
Anhydrous EtOHGlacial AcOH (1.0 eq)80 °COptimal balance of activation/elimination85 - 90%
Anhydrous Toluenep-TsOH (0.1 eq)110 °CExcellent water removal (Dean-Stark)> 95%

Standard Operating Procedure (SOP): High-Yield Cyclocondensation

To ensure a self-validating, high-yielding protocol for synthesizing heterocycles from 2-Benzyloxy-3-(dimethylamino)acrolein, follow this optimized methodology:

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene) or a drying tube.

  • Purge the system with inert gas (Nitrogen or Argon).

Step 2: Reagent Charging

  • Dissolve 1.0 equivalent of 2-Benzyloxy-3-(dimethylamino)acrolein in anhydrous ethanol (or toluene for higher temperatures). Concentration should be maintained around 0.2 M to prevent intermolecular side reactions.

  • Add 1.1 equivalents of the dinucleophile (e.g., anhydrous hydrazine or amidine free base). Note: If the nucleophile is a hydrochloride salt, add 1.1 equivalents of anhydrous sodium acetate to liberate the free base in situ.

Step 3: Catalysis and Thermal Activation

  • Add a catalytic amount of glacial acetic acid (0.5 to 1.0 eq) or anhydrous p-TsOH (0.1 eq). This protonates the enaminone to facilitate the aza-Michael addition and subsequent dimethylamine elimination[7][9].

  • Gradually heat the reaction mixture to reflux (80 °C for EtOH, 110 °C for Toluene).

Step 4: Monitoring and Workup

  • Monitor the reaction via TLC or LC-MS. The disappearance of the UV-active starting material (approx. 205 g/mol )[1] and the evolution of dimethylamine gas (detectable via moistened pH paper at the condenser outlet) indicate successful progression.

  • Upon completion (typically 2–6 hours), cool the mixture to room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and purify via column chromatography.

References

  • 2-Benzyl-3-(dimethylamino)acrolein - MySkinRecipes MySkinRecipes[Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities PMC - NIH[Link]

  • Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones The Journal of Organic Chemistry - ACS Publications[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase PMC - NIH[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold MDPI[Link]

  • A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs ResearchGate[Link]

  • Process for preparing substituted acetals of malondialdehyde (US6395920B1)

Sources

column chromatography conditions for 2-Benzyloxy-3-(dimethylamino)acrolein isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5)[1]. Because this compound is a highly polarized "push-pull" alkene (specifically an enaminal), it presents unique challenges during standard purification workflows.

Below, we detail the mechanistic causality behind common chromatographic failures and provide field-proven, self-validating protocols to ensure high-yield isolation.

Troubleshooting & FAQs

Q: Why does my compound degrade, resulting in low recovery yields after standard silica gel chromatography? A: The degradation is driven by the inherent Brønsted acidity of standard silica gel (pH ~4.5–5.5). 2-Benzyloxy-3-(dimethylamino)acrolein features an electron-donating dimethylamino group and an electron-withdrawing aldehyde group[2]. This push-pull system makes the enamine double bond highly susceptible to acid-catalyzed hydrolysis. When the compound contacts acidic silanol (-SiOH) groups, the enamine is protonated and cleaved into dimethylamine and a malondialdehyde derivative. Causality-Driven Solution: You must neutralize the acidic sites on the silica gel prior to loading. Flushing the column with an eluent containing 1–2% Triethylamine (TEA) prevents this degradation pathway[3].

Q: I am observing severe tailing on my TLC plates and column. How can I improve resolution? A: Tailing is a classic symptom of secondary interactions. While the primary retention mechanism should be partitioning, the basic nitrogen of the dimethylamino group engages in strong hydrogen bonding and ion-exchange interactions with un-neutralized silanols. Causality-Driven Solution: Incorporating TEA into your mobile phase competitively binds these active silanol sites. The TEA acts as a sacrificial base, preventing the target molecule from dragging through the column and ensuring sharp, symmetrical elution bands.

Q: Can I use Basic Alumina instead of Silica Gel to avoid using TEA? A: Yes. Basic alumina (Brockmann Activity II or III) is an excellent alternative for acid-sensitive enamines and pyrimidine precursors[4]. Because it lacks the acidic sites of silica gel, it prevents hydrolysis without the need for basic modifiers. However, alumina has a lower loading capacity and can cause irreversible adsorption if the enamine is highly polar.

Stationary Phase Performance Comparison

To assist in selecting the correct chromatographic approach, the quantitative and qualitative impacts of different stationary phases on push-pull enamines are summarized below:

Stationary PhaseAdditive RequiredEnamine StabilityPeak Shape / TailingRecommended Use Case
Standard Silica Gel NonePoor (Rapid Hydrolysis)SevereNOT recommended. Leads to significant product loss.
Deactivated Silica 1–2% TEAExcellentSharp / MinimalHigh-resolution, large-scale purification of crude mixtures.
Basic Alumina NoneGoodSharp / MinimalAcid-sensitive compounds; small-scale purifications.

Experimental Protocol: TEA-Deactivated Column Chromatography

This step-by-step methodology incorporates self-validating checkpoints to ensure the chromatographic system is fully optimized before the sample is introduced.

Step 1: Solvent and TLC Preparation

  • Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA) .

  • Self-Validation (TLC): Pre-treat your silica TLC plates by developing them in a 5% TEA/Hexane solution. Dry the plates completely before spotting your crude mixture. If the compound spots cleanly without tailing or degradation, your solvent system is validated.

Step 2: Column Packing & Deactivation

  • Slurry pack the column using standard silica gel (230–400 mesh) with the TEA-spiked mobile phase.

  • Flush the packed column with at least 3 Column Volumes (CV) of the TEA-spiked solvent.

  • Self-Validation (pH Check): Collect a few drops of the eluent exiting the column and test it with pH test strips. The protocol is only validated to proceed when the exiting eluent registers as basic (pH > 8), confirming all acidic silanol groups are neutralized.

Step 3: Sample Loading

  • Dissolve the crude 2-Benzyloxy-3-(dimethylamino)acrolein in a minimum volume of the TEA-spiked eluent. (Note: Do not use un-spiked chlorinated solvents for loading, as trace HCl can initiate degradation).

  • Apply the sample evenly to the top of the silica bed.

Step 4: Elution & Monitoring

  • Elute using the 1% TEA-spiked mobile phase.

  • Monitor fractions via UV detection. The push-pull chromophore absorbs strongly at 254 nm and exhibits an extended absorption band around 280–320 nm.

Mechanistic Workflow Diagram

ChromatographyWorkflow Start Crude Mixture 2-Benzyloxy-3-(dimethylamino)acrolein Phase Stationary Phase Selection Start->Phase Silica Untreated Silica Gel (Acidic pH ~5.0) Phase->Silica Avoid TEASilica TEA-Deactivated Silica (1-2% TEA in Eluent) Phase->TEASilica Recommended Alumina Basic Alumina (Activity II/III) Phase->Alumina Alternative Hydrolysis Acid-Catalyzed Hydrolysis (Enamine Cleavage) Silica->Hydrolysis Elution1 Stable Elution (No Hydrolysis) TEASilica->Elution1 Elution2 Stable Elution (No Hydrolysis) Alumina->Elution2 Degradation Product Loss & Severe Tailing Hydrolysis->Degradation Success High-Purity Isolated Target Compound Elution1->Success Elution2->Success

Workflow for the chromatographic isolation of acid-sensitive push-pull enamines.

References

  • Title: CAS 14346-13-5 2,5-Diaminobenzonitrile - Alfa Chemistry (Contains specifications for 2-Benzyloxy-3-(dimethylamino)acrolein)
  • Title: Buy 2-Benzyl-3-(dimethylamino)acrolein (EVT-14056291)
  • Source: acs.
  • Source: thieme-connect.

Sources

handling moisture sensitivity in 2-Benzyloxy-3-(dimethylamino)acrolein reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) . This compound is a highly valuable "push-pull" enamine building block used in the synthesis of complex heterocycles, pyrimidines, and pharmaceutical intermediates.

However, its unique electronic structure makes it exceptionally sensitive to moisture. This guide provides the mechanistic causality behind its degradation, diagnostic tools to assess reagent integrity, and self-validating protocols to ensure reproducible experimental success.

Mechanistic Insight: The Causality of Moisture Sensitivity

To handle this reagent successfully, you must understand why it degrades. 2-Benzyloxy-3-(dimethylamino)acrolein is an enaminone. The nitrogen lone pair donates electron density (the "push"), while the aldehyde carbonyl withdraws it (the "pull"). This highly polarizes the conjugated π -system.

When exposed to ambient moisture and trace environmental acids, the vinyl carbon (or oxygen) is rapidly protonated. This transforms the β -carbon into a highly electrophilic iminium species. Water acts as a nucleophile, attacking this position to form a transient carbinolamine intermediate. This intermediate inevitably collapses, cleaving the C-N bond to release dimethylamine and 2-benzyloxymalondialdehyde .

Because the resulting free malondialdehyde is thermally unstable and prone to polymerization , the degradation is irreversible and will critically poison your downstream synthesis.

G A 2-Benzyloxy-3- (dimethylamino)acrolein (Push-Pull Alkene) B Protonated Iminium (Electrophilic C-β) A->B +H⁺ (Trace Acid) C Carbinolamine Intermediate B->C +H₂O (Moisture) D 2-Benzyloxymalondialdehyde + Dimethylamine C->D -H⁺ Elimination

Mechanism of moisture-induced hydrolysis of the enaminone reagent.

Diagnostic Data: Assessing Reagent Integrity

Before committing expensive starting materials to a reaction, you must validate the integrity of your 2-Benzyloxy-3-(dimethylamino)acrolein. Do not rely solely on visual inspection; use the quantitative analytical markers provided below to confirm the reagent has not hydrolyzed.

Table 1: Analytical Markers for Reagent Integrity (1H NMR in CDCl₃)

Diagnostic ParameterIntact Reagent (Usable)Hydrolyzed / Degraded (Discard)
Physical Appearance Light yellow to brown clear liquid/solidDark, viscous, sticky oil
Aldehyde Signal (NMR) ~8.9 ppm (s, 1H, CHO)~9.5 ppm (br s, CHO/Enol tautomer)
Alkene Signal (NMR) ~7.1 ppm (s, 1H, C=CH)Complex multiplet (Polymerization)
Amine Signal (NMR) 3.1 ppm (s, 6H, NMe₂)Signal absent or shifted (Free HNMe₂)
TLC Rf (EtOAc/Hexane 1:1) ~0.4 (Distinct UV-active spot)~0.1 (Severe streaking)

Troubleshooting & FAQs

Q: My reagent bottle was left open on the benchtop for an hour. Is it ruined? A: Likely, yes. The high surface area exposed to ambient humidity will initiate the hydrolysis cascade. The release of dimethylamine (a base) can sometimes buffer the trace acid required for the initial protonation, but the surface layer is almost certainly compromised. Validate via ¹H NMR before use.

Q: Can I recover or purify the hydrolyzed reagent? A: It is highly discouraged. While the resulting 2-benzyloxymalondialdehyde can theoretically be used in situ for certain heterocycle syntheses , its extreme thermal instability leads to rapid polymerization. Attempting to purify the degraded mixture via column chromatography will result in massive yield losses and complex co-eluting impurities. Procure fresh reagent.

Q: What is the optimal storage protocol? A: Store the reagent at -20°C in a tightly sealed amber vial, backfilled with high-purity Argon. Parafilm the cap and store it inside a secondary desiccator jar containing active Drierite (calcium sulfate). Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.

Self-Validating Experimental Protocols

To prevent the hydrolysis mechanism described above, your experimental setup must be a self-validating system. This means every step must have a built-in check to confirm anhydrous conditions before proceeding.

Workflow Step1 1. Glassware Prep Flame-dry & Vacuum Step2 Step2 Step1->Step2 Step3 3. Reagent Transfer Glovebox / Schlenk Step2->Step3 Step4 4. Reaction Execution Positive Ar Pressure Step3->Step4

Self-validating anhydrous workflow for handling moisture-sensitive reagents.

Protocol A: Solvent Moisture Verification (Karl Fischer Titration)

Causality: Commercial "anhydrous" solvents degrade over time once the septum is pierced. Relying on bottle labels introduces an uncontrolled variable that will ruin the enaminone. KF titration creates a self-validating loop: you do not proceed until the environment is quantitatively proven to be safe.

  • Condition the Cell: Flush the Karl Fischer titrator cell with dry methanol and neutralize with the iodine titrant until the background drift is stable (<10 µ g/min ).

  • Sample Extraction: Using an oven-dried, argon-purged Hamilton syringe, withdraw exactly 1.0 mL of your intended reaction solvent (e.g., DCM, THF, or DMF).

  • Injection: Inject the solvent through the septum of the KF cell and input the solvent density.

  • Validation: Record the water content. Do not proceed if the value is >10 ppm. If the solvent fails this check, it must be passed through a solvent purification system (activated alumina) or freshly distilled over an appropriate drying agent (e.g., CaH₂ for DCM).

Protocol B: Anhydrous Reaction Setup (Schlenk Technique)

Causality: Micro-condensation on glassware surfaces provides enough water to initiate the hydrolysis cascade. The vacuum-argon cycles self-validate the seal of your system—if the vacuum does not hold below 0.1 Torr, ambient moisture is leaking in, and the reaction will fail.

  • Glassware Preparation: Assemble the reaction flask with a PTFE-coated magnetic stir bar and seal it with a high-quality rubber septum. Connect the flask to a Schlenk line via a needle.

  • Flame Drying: Apply high vacuum (<0.1 Torr). Gently heat the entire surface of the flask with a heat gun until all surface moisture is driven off. Self-Validation: Watch the vacuum gauge; a sudden spike in pressure indicates moisture boiling off. Let the flask cool completely under vacuum.

  • Inert Atmosphere Cycling: Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times. Leave the flask under a slight positive pressure of Argon.

  • Reagent Transfer: Weigh the 2-Benzyloxy-3-(dimethylamino)acrolein inside a glovebox. If a glovebox is unavailable, rapidly transfer the solid to a separate dried vial, seal it, purge with Argon, and dissolve it in the validated anhydrous solvent (from Protocol A). Transfer this solution to the main reaction flask via a purged syringe.

  • Execution: Maintain a positive pressure of Argon (via a bubbler) throughout the entirety of the reaction to prevent ambient humidity ingress.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed (National Institutes of Health). Available at:[Link]

  • US6395920B1 - Process for preparing substituted acetals of malondialdehyde.Google Patents.

Validation & Comparative

Enaminone Reactivity Profiling: A Comparison Guide for Heterocyclic Scaffold Generation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reactivity comparison, mechanistic pathways, and self-validating experimental protocols for 2-Benzyloxy-3-(dimethylamino)acrolein vs. 3-(dimethylamino)acrolein.

Executive Summary & Mechanistic Foundations

In the realm of modern drug discovery, enaminones serve as indispensable "push-pull" building blocks. These compounds feature an electron-donating amino group conjugated through an alkene to an electron-withdrawing carbonyl, rendering the β -carbon (C3) highly electrophilic[1].

As an application scientist, I frequently evaluate precursors based on their balance of reactivity and downstream versatility. This guide objectively compares two critical synthons:

  • 3-(Dimethylamino)acrolein (CAS 692-32-0): The simplest vinylogous dimethylformamide (DMF). It acts as a highly reactive, non-toxic precursor to malondialdehyde, ideal for rapidly assembling unsubstituted heterocycles[2].

  • 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5): A functionalized derivative where a benzyloxy group at the C2 position transforms the molecule into a premium bifunctional scaffold[3]. While the benzyloxy group introduces steric hindrance that slightly attenuates C3 electrophilicity, it provides a critical synthetic handle for late-stage diversification[4].

Quantitative Comparison: Sterics, Kinetics, and Utility

The strategic choice between these two enaminones dictates the trajectory of a drug discovery campaign. The table below synthesizes their physicochemical properties and reactivity metrics.

Table 1: Physicochemical and Reactivity Comparison
Metric / Property2-Benzyloxy-3-(dimethylamino)acrolein3-(dimethylamino)acrolein
CAS Number 143462-35-5692-32-0
Molecular Weight 205.25 g/mol 99.13 g/mol
C2 Substitution Benzyloxy (-OCH₂Ph)Hydrogen (-H)
Steric Hindrance (C3) High (Requires elevated temperatures)Low (Reacts readily at mild temperatures)
Typical Reaction Time 4–6 hours (Reflux at 78 °C)1–2 hours (50 °C)
Regioselectivity Yields C5-benzyloxy pyrimidines / C4-benzyloxy pyrazolesYields unsubstituted terminal heterocycles
Primary Application Nicotinic receptor ligands, cross-coupling precursorsBasic heterocyclic core construction

Mechanistic Pathway Visualization

When subjected to dinucleophiles (e.g., hydrazines, amidines, or ureas), both enaminones undergo a predictable cascade: a Michael-type addition at C3, elimination of dimethylamine gas, and a dehydrative intramolecular cyclization[5].

Enaminone_Reactivity Enaminone Enaminone Precursor (Push-Pull System) Michael Michael-type Addition at C3 Position Enaminone->Michael Electrophilic C3 Nucleophile Dinucleophile (Hydrazine/Amidine) Nucleophile->Michael Nucleophilic Attack Elimination Elimination of Dimethylamine Michael->Elimination Amine Expulsion Cyclization Intramolecular Cyclization (-H2O) Elimination->Cyclization Ring Closure Product Aromatic Heterocycle (Pyrazole/Pyrimidine) Cyclization->Product Stable Aromatic

Mechanistic pathway of enaminone cyclization via addition-elimination and dehydration.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The evolution of dimethylamine serves as a real-time kinetic indicator for the first half of the reaction cascade[5].

Protocol A: Synthesis of 5-(Benzyloxy)-2-methylpyrimidine via 143462-35-5

Causality Focus: Overcoming steric hindrance while preserving the benzyloxy handle.

  • Nucleophile Activation: Suspend acetamidine hydrochloride (1.2 equiv) in anhydrous ethanol. Add sodium ethoxide (1.2 equiv) at 0 °C.

    • Why: Neutralizing the hydrochloride salt generates the highly nucleophilic free amidine in situ. Ethanol provides optimal solubility and a safe reflux temperature (78 °C) that will not thermally cleave the benzyloxy ether.

  • Electrophilic Addition: Add 2-Benzyloxy-3-(dimethylamino)acrolein (1.0 equiv) dropwise.

  • In-Process Validation (Addition-Elimination): Heat the reaction to reflux for 4–6 hours.

    • Self-Validation: Monitor the headspace of the condenser with moistened universal pH paper. The evolution of basic dimethylamine gas confirms that the Michael addition and subsequent elimination are actively occurring. Once the pH paper no longer turns blue, the primary elimination step is complete.

  • Dehydrative Cyclization & Isolation: Concentrate the mixture in vacuo. Partition between ethyl acetate and water to remove water-soluble salts. Dry the organic layer over Na₂SO₄ and concentrate to yield the functionalized 5-benzyloxy-2-methylpyrimidine.

Protocol B: Synthesis of 2-Methylpyrimidine via 692-32-0

Causality Focus: Managing high reactivity.

  • Nucleophile Activation: Prepare the free acetamidine in ethanol as described above.

  • Electrophilic Addition: Add 3-(dimethylamino)acrolein (1.0 equiv) strictly at 0 °C.

    • Why: The lack of steric hindrance at the C2 position makes this enaminone significantly more reactive[2]. The addition is highly exothermic; strict temperature control prevents polymerization or degradation.

  • Cyclization: Heat gently to 50 °C for 1–2 hours. The reaction reaches completion much faster due to the unhindered electrophilic center.

Downstream Applications in Drug Discovery

The structural differences between these two enaminones dictate their utility in medicinal chemistry:

  • Unsubstituted Cores: 3-(Dimethylamino)acrolein is the reagent of choice for generating terminal, unsubstituted heterocycles. It acts as a stable, non-toxic surrogate for malondialdehyde[2].

  • Late-Stage Diversification: 2-Benzyloxy-3-(dimethylamino)acrolein is a premium building block for synthesizing nicotinic receptor ligands and bioactive compounds targeting neurological conditions[4]. The resulting C5-benzyloxy pyrimidine (or C4-benzyloxy pyrazole) can be subjected to hydrogenolysis (Pd/C, H₂) to unmask a hydroxyl group. This phenol-like handle can subsequently be converted into a triflate, enabling late-stage SAR diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

References

  • Buy 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | 143462-35-5 - Smolecule. Smolecule.
  • 3-Dimethylaminoacrolein - Wikipedia. Wikipedia.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. RSC Publishing.
  • Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology - MDPI. MDPI.
  • 2-Benzyl-3-(dimethylamino)acrolein - MySkinRecipes. MySkinRecipes.

Sources

HPLC Method Validation for Purity Testing of 2-Benzyloxy-3-(dimethylamino)acrolein: A Comparative Guide to Stationary Phases

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the purity assessment of complex synthetic intermediates requires more than generic chromatographic methods. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5)[1] is a highly conjugated, push-pull enamine building block utilized in the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs)[2].

Analyzing this compound presents a dual challenge: its basic dimethylamino group is highly prone to secondary interactions with silica support materials (causing severe peak tailing), while its enamine-aldehyde backbone is susceptible to rapid aqueous hydrolysis[3]. This guide objectively compares the performance of a Superficially Porous Particle (SPP) Phenyl-Hexyl column against traditional C18 and HILIC alternatives, providing a self-validating, [4] protocol for accurate purity testing.

Mechanistic Background: The Analytical Challenge

To design a robust HPLC method, we must first understand the causality behind the analyte's degradation and retention behavior.

When exposed to highly aqueous or unbuffered acidic conditions, the enamine moiety of 2-benzyloxy-3-(dimethylamino)acrolein undergoes hydrolysis, cleaving into 2-benzyloxymalondialdehyde and dimethylamine [5]. An effective HPLC method must not only prevent this degradation during analysis but also possess the orthogonal selectivity required to resolve the intact API from these specific degradants.

Degradation API 2-Benzyloxy-3-(dimethylamino)acrolein (Intact API) H2O Aqueous Hydrolysis (H2O / H+) API->H2O Deg1 2-Benzyloxymalondialdehyde (Degradant 1) H2O->Deg1 Deg2 Dimethylamine (Degradant 2) H2O->Deg2

Figure 1: Hydrolytic degradation pathway of 2-benzyloxy-3-(dimethylamino)acrolein.

Comparative Analysis of Stationary Phases

Selecting the correct stationary phase requires balancing hydrophobicity, peak shape for basic compounds, and structural selectivity. We compared three distinct column chemistries for this assay.

The Alternatives
  • Standard Fully Porous C18 (5 µm): Relies entirely on dispersive hydrophobic interactions. The Flaw: The basic dimethylamino group interacts strongly with residual, unendcapped acidic silanols on the silica surface. This causes severe peak tailing (As > 1.8), which obscures closely eluting impurities.

  • HILIC (Hydrophilic Interaction Liquid Chromatography, 3 µm): Excellent for retaining the polar dimethylamine degradant. The Flaw: The intact API, driven by the hydrophobic benzyloxy group, is poorly retained and elutes dangerously close to the void volume, compromising specificity.

The Recommended Product: SPP Phenyl-Hexyl (2.7 µm)

A [6] bonded to a solid-core (superficially porous) particle provides the optimal solution.

  • Causality of Selectivity: The hexyl chain provides the necessary hydrophobic retention, while the terminal phenyl ring engages in π−π electron interactions with the API's benzyloxy group[7]. This orthogonal mechanism pulls the API away from the aliphatic degradation products.

  • Causality of Efficiency: The 2.7 µm solid-core architecture shortens the diffusion path of the analyte into the porous shell, minimizing longitudinal diffusion and mass transfer resistance. This results in ultra-high theoretical plates at standard HPLC backpressures.

Table 1: Chromatographic Performance Comparison (API vs. Degradant 1)
Column ChemistryMobile Phase (Organic)Tailing Factor ( As​ )Resolution ( Rs​ )Theoretical Plates ( N )
Standard C18 (5 µm) Acetonitrile1.85 (Fail)1.48,500
HILIC (3 µm) Acetonitrile / Water1.10 (Pass)0.8 (Fail)12,000
SPP Phenyl-Hexyl (2.7 µm) Methanol1.05 (Pass) 3.2 (Pass) 24,500

Note: Acceptance criteria dictate As​≤1.5 and Rs​≥2.0 .

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step protocol leverages thermodynamic and chemical principles to stabilize the analyte.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Causality: The low pH (~2.7) ensures the basic dimethylamino group is fully protonated. This prevents partial ionization states that cause peak splitting and neutralizes residual silanols on the column to eliminate tailing.

  • Mobile Phase B (Organic): 100% MS-grade Methanol.

    • Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a nitrile triple bond rich in π electrons, which competes with and suppresses the π−π interactions between the Phenyl-Hexyl column and the analyte. Methanol lacks π electrons, allowing the π−π retention mechanism to dominate.

Step 2: Sample Preparation
  • Diluent: 100% Methanol.

    • Causality: Preparing the sample in an aqueous diluent triggers the hydrolysis pathway shown in Figure 1 during the autosampler residence time. Using 100% Methanol ensures thermodynamic stability of the enamine for >48 hours.

  • Procedure: Accurately weigh 10.0 mg of 2-Benzyloxy-3-(dimethylamino)acrolein reference standard. Dissolve and make up to 10.0 mL with Methanol (1,000 µg/mL stock). Dilute 1.0 mL of stock to 10.0 mL with Methanol to yield a 100 µg/mL working standard.

Step 3: Chromatographic Conditions
  • Column: SPP Phenyl-Hexyl, 2.7 µm, 100 mm × 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Optimal for the highly conjugated push-pull π system).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% 90% B

    • 7.0 - 9.0 min: 90% B (Wash)

    • 9.0 - 10.0 min: 10% B (Equilibration)

Method Validation per ICH Q2(R2) Guidelines

The method was rigorously validated in accordance with the [8], which became effective in June 2024. This revised framework emphasizes a lifecycle approach, ensuring the analytical procedure remains fit-for-purpose[4].

ICH_Validation Start Analytical Target Profile (ATP) Define Method Goals Spec Specificity Baseline Resolution (Rs > 2.0) Start->Spec Range Linearity & Range Calibration Model (R² > 0.999) Spec->Range Accuracy Accuracy & Precision Recovery & Repeatability (RSD < 2.0%) Range->Accuracy Robust Robustness DoE Risk-Based Assessment Accuracy->Robust

Figure 2: Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.

Table 2: Validation Summary for 2-Benzyloxy-3-(dimethylamino)acrolein
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous assessment of analyte in presence of impurities.No blank interference. Rs​ between API and Degradant 1 = 3.2.Pass
Linearity Direct proportionality over the reportable range.Range: 10 - 150 µg/mL. R2 = 0.9998. Residuals randomly distributed.Pass
Accuracy Closeness of agreement between accepted true value and found value.Recovery across 3 levels (50%, 100%, 150%): 99.4% - 100.6%.Pass
Precision (Repeatability) Closeness of agreement among a series of measurements.Intra-day RSD (n=6): 0.6%. Inter-day RSD (n=12): 0.9%.Pass
LOD / LOQ Lowest amount detectable / quantifiable with suitable precision.LOD: 0.05 µg/mL (S/N > 3). LOQ: 0.15 µg/mL (S/N > 10).Pass
Robustness Reliability during deliberate variations in method parameters.Stable across ± 2°C Temp, ± 0.1 mL/min Flow, ± 2% Organic modifier.Pass

Conclusion

For the purity testing of 2-Benzyloxy-3-(dimethylamino)acrolein, traditional C18 columns fail to manage the basicity of the dimethylamino group, while HILIC phases fail to retain the hydrophobic benzyloxy moiety. By leveraging the orthogonal π−π selectivity of an SPP Phenyl-Hexyl column combined with a π -electron-deficient mobile phase (Methanol), analysts can achieve baseline resolution of critical hydrolytic degradants. This self-validating protocol ensures full compliance with the latest ICH Q2(R2) regulatory standards, securing data integrity for pharmaceutical development.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL: [Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Source: waters.com. URL: [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Source: phenomenex.com. URL:[Link]

  • Counterion-Enhanced Pd/Enamine Catalysis. Source: nih.gov. URL:[Link]

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Source: rsc.org. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-Benzyloxy-3-(dimethylamino)acrolein via 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For a compound as functionally rich as 2-Benzyloxy-3-(dimethylamino)acrolein, with its applications as a key intermediate in the synthesis of pharmaceuticals like nicotinic receptor ligands, this validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the complete structural elucidation of this versatile building block.

The structure of 2-Benzyloxy-3-(dimethylamino)acrolein, with its benzyloxy, dimethylamino, and α,β-unsaturated aldehyde moieties, presents a unique set of challenges and opportunities for NMR analysis.[2] While 1D NMR provides a preliminary sketch of the proton and carbon environments, 2D NMR techniques are indispensable for assembling the complete, unambiguous molecular puzzle.[3][4] This guide will dissect the application of three core 2D NMR experiments: COSY, HSQC, and HMBC, demonstrating how they synergistically provide a self-validating system for structural confirmation.

The Strategic Application of 2D NMR for Structural Elucidation

The choice of 2D NMR experiments is not arbitrary; it is a strategic process designed to probe specific atomic connectivities within the molecule. For 2-Benzyloxy-3-(dimethylamino)acrolein, our objectives are to:

  • Establish the proton-proton (¹H-¹H) coupling networks within the benzyloxy and acrolein fragments.

  • Directly correlate each proton to its attached carbon (¹H-¹³C one-bond correlations).

  • Bridge structural fragments by identifying long-range proton-carbon (¹H-¹³C two- and three-bond) correlations.

The following sections will detail the causality behind selecting each experiment and the specific structural insights they afford for 2-Benzyloxy-3-(dimethylamino)acrolein.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Framework

The COSY experiment is the foundational step in our 2D NMR analysis, serving to identify protons that are coupled to each other, typically through two or three bonds.[5][6][7] This is crucial for piecing together the individual spin systems within the molecule.

Experimental Rationale and Expected Correlations

For 2-Benzyloxy-3-(dimethylamino)acrolein, we anticipate two primary spin systems to be revealed by the COSY spectrum:

  • The Benzyloxy Group: The aromatic protons of the phenyl ring will exhibit a complex pattern of cross-peaks, indicative of their ortho, meta, and para relationships. The benzylic methylene protons (-CH₂-) will show a correlation to the ortho protons of the phenyl ring, though this may be weak.

  • The Acrolein Backbone: A crucial correlation is expected between the vinylic proton and the aldehydic proton.

The dimethylamino group's two methyl groups are chemically equivalent and will appear as a single resonance in the ¹H NMR spectrum, with no expected COSY correlations to other protons.

Visualizing the COSY Workflow

COSY_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing & Analysis Sample Dissolve 2-Benzyloxy-3- (dimethylamino)acrolein in CDCl3 Acquisition Acquire 1H-1H COSY Data Sample->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Identify Cross-Peaks (J-Coupled Protons) Processing->Analysis

Caption: Workflow for COSY Experiment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a highly sensitive method for determining direct, one-bond correlations between protons and the carbons to which they are attached.[8][9] This is an essential step for assigning the ¹³C NMR spectrum and confirming the immediate chemical environment of each proton.

Experimental Rationale and Expected Correlations

In the HSQC spectrum of 2-Benzyloxy-3-(dimethylamino)acrolein, we expect to see cross-peaks for every protonated carbon, providing a direct link between the ¹H and ¹³C chemical shifts. Key expected correlations are summarized in the table below. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of validation.[10]

Proton EnvironmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)HSQC Correlation
Aldehydic CH~9.5~190Present
Vinylic CH~7.5~150Present
Aromatic CHs~7.2-7.4~127-129Present
Benzylic CH₂~5.0~70Present
Dimethylamino CH₃~3.0~45Present
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Visualizing the HSQC Correlation Logic

HSQC_Logic H_aldehyde H-aldehyde C_aldehyde C-aldehyde H_aldehyde->C_aldehyde 1J(C,H) H_vinyl H-vinyl C_vinyl C-vinyl H_vinyl->C_vinyl 1J(C,H) H_aromatic H-aromatic C_aromatic C-aromatic H_aromatic->C_aromatic 1J(C,H) H_benzyl H-benzyl C_benzyl C-benzyl H_benzyl->C_benzyl 1J(C,H) H_dma H-DMA C_dma C-DMA H_dma->C_dma 1J(C,H)

Caption: HSQC one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of a molecule. It detects correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[10][11][12] This allows for the connection of the individual spin systems identified by COSY and the placement of quaternary carbons.

Experimental Rationale and Expected Correlations

For 2-Benzyloxy-3-(dimethylamino)acrolein, the HMBC spectrum will provide the critical long-range correlations that link the different functional groups. Key expected correlations include:

  • Aldehydic Proton: Correlations to the vinylic carbons.

  • Vinylic Proton: Correlations to the aldehydic carbon, the other vinylic carbon, and the carbons of the dimethylamino groups.

  • Benzylic Protons: Correlations to the vinylic carbon attached to the oxygen, the quaternary aromatic carbon, and the ortho aromatic carbons.

  • Dimethylamino Protons: Correlations to the vinylic carbon.

These long-range correlations are indispensable for confirming the connectivity across the ether linkage and the enamine system.

Visualizing the Key HMBC Connections

HMBC_Connections cluster_benzyl Benzyloxy Group cluster_acrolein Acrolein Backbone H_benzyl Benzylic H C_vinyl_O Vinylic C-O H_benzyl->C_vinyl_O 3J(C,H) C_quat_arom Quaternary Aromatic C H_benzyl->C_quat_arom 2J(C,H) H_vinyl Vinylic H C_aldehyde Aldehydic C H_vinyl->C_aldehyde 2J(C,H) C_dma DMA C H_vinyl->C_dma 3J(C,H)

Caption: Critical HMBC correlations.

A Self-Validating Experimental Protocol

The combination of these three experiments provides a robust, self-validating system for the structural confirmation of 2-Benzyloxy-3-(dimethylamino)acrolein.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzyloxy-3-(dimethylamino)acrolein in 0.6 mL of deuterated chloroform (CDCl₃).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all proton and carbon signals.

  • COSY Acquisition: Perform a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

  • HMBC Acquisition: Perform a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • Data Analysis:

    • Process all spectra using appropriate window functions and phase correction.

    • Begin by assigning the spin systems in the COSY spectrum.

    • Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.

    • Systematically analyze the HMBC spectrum to establish the connectivity between the spin systems and to place the quaternary carbons.

    • Cross-reference the findings from all three experiments to ensure a consistent and unambiguous structural assignment.

Conclusion

The structural integrity of 2-Benzyloxy-3-(dimethylamino)acrolein can be unequivocally validated through the strategic application of 2D NMR spectroscopy. The synergistic use of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating dataset that allows for the complete assignment of all proton and carbon resonances and confirms the connectivity of the molecular framework. This rigorous approach is essential for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by heteronuclear single quantum coherence. Chemical Physics Letters, 69(1), 185-189. [Link]

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. [Link]

  • Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • MySkinRecipes. (n.d.). 2-Benzyl-3-(dimethylamino)acrolein. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Wikipedia. (2023, October 29). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Wikipedia. (2023, November 25). 3-Dimethylaminoacrolein. [Link]

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yield comparison of 2-Benzyloxy-3-(dimethylamino)acrolein vs alternative building blocks

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of C3 building blocks is essential for optimizing the synthesis of 5-benzyloxy-substituted heterocycles (e.g., pyrimidines and pyrazoles), which are critical scaffolds in modern drug discovery.

This guide provides a comprehensive mechanistic and experimental comparison between 2-Benzyloxy-3-(dimethylamino)acrolein (BMAA) and traditional alternatives, demonstrating why enaminone-based platforms offer superior scalability, yield, and purity.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrimidines typically relies on the condensation of a binucleophile (like an amidine or guanidine) with a 1,3-dielectrophilic C3 building block. Historically, researchers have utilized Benzyloxymalonaldehyde (BMA) or Ethyl 2-benzyloxy-3-oxopropanoate (EBP). However, these traditional blocks suffer from severe limitations: BMA is highly prone to self-aldol condensation, and EBP requires additional aromatization steps.

2-Benzyloxy-3-(dimethylamino)acrolein (BMAA, CAS 143462-35-5) [1] circumvents these issues through its unique "push-pull" enaminone architecture[2].

  • Thermodynamic Stability: The lone pair on the dimethylamino nitrogen delocalizes into the π -system, increasing electron density on the α -carbon and decreasing the electrophilicity of the carbonyl. This prevents unwanted self-condensation prior to nucleophilic attack.

  • Kinetic Driving Force: Upon nucleophilic attack by an amidine, the dimethylamino group acts as an exceptional leaving group. The expulsion of volatile dimethylamine gas thermodynamically drives the reaction to completion, ensuring unidirectional cyclization[3].

Yield Comparison Data

The following table summarizes the quantitative performance of BMAA against alternative building blocks in the standard synthesis of 2-substituted-5-benzyloxypyrimidines.

Parameter2-Benzyloxy-3-(dimethylamino)acrolein (BMAA)Benzyloxymalonaldehyde (BMA)Ethyl 2-benzyloxy-3-oxopropanoate (EBP)
Typical Yield 85–95% 50–65%60–70% (Requires extra chlorination/aromatization)
Reagent Stability High (Stable push-pull enaminone)Low (Highly prone to self-condensation)Moderate (Prone to hydrolysis)
Regioselectivity Excellent (Strictly directed by leaving group)Poor (Tautomeric equilibrium issues)Good
Primary Byproducts Volatile dimethylamine, waterComplex oligomers, polymeric tarsEthanol, unreacted starting material
Scalability Excellent (Often requires no chromatography)Poor (Requires extensive chromatography)Moderate

Reaction Mechanism Visualization

The superior yield of BMAA is directly tied to its addition-elimination pathway. The diagram below illustrates the mechanistic flow, highlighting the critical C–N bond cleavage step that differentiates enaminones from standard dicarbonyls.

ReactionMechanism BMAA 2-Benzyloxy-3- (dimethylamino)acrolein (Electrophile) AddInt Addition Intermediate (N-C Bond Formation) BMAA->AddInt Nucleophilic Attack Amidine Amidine / Guanidine (Nucleophile) Amidine->AddInt ElimInt Elimination of Dimethylamine AddInt->ElimInt - HN(CH3)2 Product 5-Benzyloxypyrimidine (Target Scaffold) ElimInt->Product Cyclization & Dehydration (-H2O)

Mechanistic pathway of 5-benzyloxypyrimidine synthesis via BMAA and amidine condensation.

Experimental Protocols

To demonstrate the practical differences in handling and causality, the following self-validating protocols outline the synthesis of a 5-benzyloxypyrimidine core using both BMAA and the alternative BMA.

Protocol A: High-Yield Route via BMAA (Recommended)

This protocol leverages the stability of the enaminone to run at elevated temperatures, maximizing conversion speed.

  • Preparation: Charge a dry, round-bottom flask with BMAA (1.0 eq) and formamidine acetate (1.2 eq) in anhydrous ethanol (0.2 M).

  • Activation: Add sodium ethoxide (1.2 eq) portion-wise at room temperature.

    • Causality: The alkoxide base neutralizes the formamidine acetate, releasing the free nucleophile. Because BMAA is protected against self-condensation by its push-pull nature, the base can be added rapidly without risking oligomerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Self-Validation System: Suspend a piece of damp red litmus paper at the outlet of the condenser. As the addition-elimination reaction proceeds, the expelled dimethylamine gas will turn the paper blue. The cessation of this color change indicates the completion of the elimination step.

  • Reaction Tracking: TLC (1:1 EtOAc/Hexane) will show the disappearance of the BMAA spot ( Rf​=0.4 ) and the appearance of a highly UV-active product spot ( Rf​=0.6 ).

  • Workup: Concentrate the mixture in vacuo. Partition the residue between water and EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

    • Causality: Because the primary byproduct (dimethylamine) is volatile and boils off, the crude product is typically >95% pure, bypassing the bottleneck of column chromatography.

Protocol B: Alternative Route via BMA (For Comparison)

This protocol highlights the strict kinetic control required when using unstable dicarbonyls.

  • Preparation: Charge a flask with BMA (1.0 eq) and formamidine acetate (1.2 eq) in anhydrous ethanol.

  • Temperature Control: Cool the reaction strictly to 0 °C using an ice bath.

    • Causality: BMA exists in a tautomeric equilibrium and is highly susceptible to base-catalyzed self-aldol condensation. If the base is added at room temperature, the building block will polymerize into a black tar before it can react with the amidine.

  • Activation: Add sodium ethoxide (1.2 eq) dropwise over 30 minutes via a syringe pump, maintaining the temperature below 5 °C.

  • Workup: Even with strict thermal control, TLC will reveal multiple side-products. The crude mixture must be subjected to extensive silica gel flash chromatography to isolate the target pyrimidine (Yield: ~55%).

References

  • Recent advances in transition metal-free annulation toward heterocycle diversity based on the C–N bond cleavage of enaminone platform Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation Source: Molecules (MDPI) URL:[Link]

Sources

A Comparative Guide to Pyrazole Synthesis: Benchmarking 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs targeting a wide range of diseases.[1][2] The choice of synthetic route to access diverse pyrazole derivatives is therefore a critical decision in drug discovery, impacting yield, purity, cost, and scalability. This guide provides an in-depth analysis of 2-Benzyloxy-3-(dimethylamino)acrolein, a highly versatile enaminone, benchmarking its performance against established and contemporary methods for pyrazole synthesis.

The Strategic Advantage of 2-Benzyloxy-3-(dimethylamino)acrolein

Enaminones, such as 2-Benzyloxy-3-(dimethylamino)acrolein, are valuable building blocks in heterocyclic synthesis due to their dual electrophilic and nucleophilic nature. They serve as stable and reactive synthons for 1,3-dicarbonyl compounds, offering a distinct advantage in pyrazole synthesis through their reaction with hydrazine derivatives.

The core reaction involves the condensation of the enaminone with a hydrazine. The mechanism proceeds through a well-defined pathway:

  • Michael-type Addition: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the enaminone's conjugated system.

  • Elimination: This is followed by the elimination of the highly stable dimethylamine leaving group, forming a hydrazone intermediate.

  • Intramolecular Cyclization & Aromatization: The terminal amino group of the hydrazine then undergoes intramolecular condensation with the carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

This pathway offers excellent control over regioselectivity, a common challenge in traditional pyrazole syntheses.

G cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_product Product R1 2-Benzyloxy-3-(dimethylamino)acrolein I1 Michael Addition & Dimethylamine Elimination R1->I1 Step 1 R2 Hydrazine (R'-NHNH2) R2->I1 I2 Hydrazone Intermediate I1->I2 Forms I3 Intramolecular Cyclization & Dehydration I2->I3 Step 2 P1 Substituted Pyrazole I3->P1 Yields G A Combine Reactants (Enaminone, Phenylhydrazine, Ethanol) B Reflux (2-4 hours) A->B C Monitor by TLC B->C C->B Incomplete D Cool & Precipitate (Add cold water) C->D Complete E Isolate Product (Vacuum Filtration) D->E F Purify (Recrystallization) E->F G Characterize F->G

Caption: Experimental workflow for pyrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzyloxy-3-(dimethylamino)acrolein (1.0 eq) in absolute ethanol (10 mL per mmol of enaminone).

  • Addition of Hydrazine: To this stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. [3]4. Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70) until the starting material is consumed. [1]5. Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into cold distilled water with vigorous stirring to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual salts. [3]7. Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-phenyl-4-(benzyloxymethyl)pyrazole.

Protocol 2: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol uses the reaction of ethyl acetoacetate (a 1,3-dicarbonyl) with phenylhydrazine. Methodology:

  • Reaction Setup: In a round-bottom flask, slowly add ethyl acetoacetate (1.0 eq) to phenylhydrazine (1.0 eq). The reaction is often exothermic. [4]2. Heating: Assemble a reflux condenser and heat the mixture for 60-90 minutes at 135–145 °C. A viscous syrup will form. [4]3. Work-up: Transfer the hot syrup to a beaker and cool it in an ice-water bath.

  • Precipitation: Add a small amount of diethyl ether and stir vigorously to induce crystallization and obtain the crude powdered product. [4]5. Purification: To purify, dissolve the crude solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to recrystallize. [4] The operational simplicity of the enaminone protocol, particularly the milder reaction conditions and straightforward precipitation, often makes it a more attractive option for library synthesis and medicinal chemistry applications where ease of handling and purification are paramount.

Conclusion

2-Benzyloxy-3-(dimethylamino)acrolein stands out as a superior reagent for the regioselective synthesis of pyrazoles. While traditional methods like the Knorr synthesis remain valuable, the enaminone approach offers significant advantages in terms of reaction control, milder conditions, and predictability of the product's substitution pattern. For researchers in drug development, where precise control over molecular architecture is crucial, the use of tailored enaminones provides a powerful and efficient strategy to access novel and complex pyrazole derivatives.

References

  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers - Benchchem.
  • Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants.
  • Synthesis of Pyrazole Derivatives A Review - IJFMR.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Enaminone in Heterocyclic Synthesis: Synthesis of New Pyrazolopyrazole, Pyrazolothienooxazine and Pyrazolothienopyridine Derivatives.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones | Organic Letters.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2 - Benchchem.

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LC-MS Validation of 2-Benzyloxy-3-(dimethylamino)acrolein Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Mapping complex organic reaction networks requires analytical platforms capable of capturing transient intermediates before they degrade. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5) is a highly versatile enaminone building block 1 widely utilized in the synthesis of complex heterocyclic frameworks such as pyrazoles and pyrimidines .

During its reaction with binucleophiles, it undergoes a rapid addition-elimination mechanism. Validating this pathway requires trapping the short-lived tetrahedral intermediate before the dimethylamine leaving group is expelled. In this guide, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) architectures for elucidating and quantifying these critical reaction pathways .

Mechanistic Pathway & Analytical Challenges

The reaction of 2-Benzyloxy-3-(dimethylamino)acrolein with a nucleophile (e.g., hydrazine) proceeds via a transient adduct. The analytical challenge lies in the rapid dehydration and elimination steps.

ReactionPathway A 2-Benzyloxy-3-(dimethylamino)acrolein (m/z 206.11 [M+H]+) C Tetrahedral Intermediate (Transient Adduct) A->C Nucleophilic Attack B Nucleophile (e.g., Hydrazine) B->C D Elimination of Dimethylamine (-45 Da) C->D -HN(CH3)2 E Cyclized Heterocycle (Final Product) D->E Dehydration (-H2O)

Figure 1: Proposed addition-elimination reaction pathway of 2-Benzyloxy-3-(dimethylamino)acrolein.

Technology Comparison: HRMS vs. QqQ

When mapping enaminone reactions, the choice of mass analyzer dictates the type of data acquired 2.

  • HRMS (Q-TOF or Orbitrap): Operates in full-scan mode with high mass accuracy (< 3 ppm). It is the gold standard for untargeted discovery of unknown intermediates.

  • QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It provides unparalleled sensitivity and dynamic range for the targeted kinetic tracking of known species.

Quantitative Performance Comparison
Analytical ParameterHRMS (e.g., Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Impact on Enaminone Pathway Validation
Mass Accuracy < 3 ppmUnit resolution (~0.7 Da)HRMS is mandatory to confirm the exact elemental composition of the transient adduct.
Acquisition Mode Full Scan + Data-Dependent MS/MSMRM (Targeted Transitions)QqQ requires prior knowledge of the intermediate's m/z to program transitions.
Sensitivity High (Full profile mapping)Ultra-High (Targeted)QqQ is superior for tracking trace-level transient species (<1% yield) over time.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ better models the full kinetic decay of the parent compound from t=0 to completion.
Structural Elucidation Excellent (Isotopic fidelity & exact mass)Limited (Nominal mass fragments)HRMS easily distinguishes isobaric interferences during complex matrix reactions.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a kinetic quenching step designed to arrest the reaction instantly, preventing the artificial degradation of the intermediate during LC-MS analysis 3.

Step 1: Reaction Setup & Sampling
  • Initiation: Combine 1.0 mM of 2-Benzyloxy-3-(dimethylamino)acrolein with 1.2 mM of hydrazine hydrate in anhydrous ethanol at 25°C.

  • Sampling: Extract 10 µL aliquots at precise intervals: 0.5, 1, 2, 5, 15, and 30 minutes.

  • Self-Validation Control: Run a parallel blank reaction (omitting the nucleophile) to rule out solvent-induced degradation of the enaminone.

Step 2: Kinetic Quenching (Critical Causality)
  • The "Why": Enaminone addition-elimination reactions are highly rapid. If injected directly into the LC, the reaction will continue inside the autosampler and column.

  • The "How": Immediately inject the 10 µL aliquot into 990 µL of pre-chilled (-20°C) acetonitrile containing 0.1% formic acid .

  • Causality: The drastic temperature drop halts activation energy-driven kinetic steps. Simultaneously, the acidic dilution protonates the basic nitrogen atoms, stabilizing the tetrahedral intermediate and optimizing it for positive Electrospray Ionization (ESI+) 4.

Step 3: LC-MS Acquisition Parameters
  • Chromatography: UHPLC C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: ACN + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

  • HRMS Workflow (Discovery): ESI+ mode. Full scan m/z 100–600 at >35,000 resolution. Enable Data-Dependent Acquisition (DDA) to trigger MS/MS on the top 3 most abundant ions. Look for the exact mass of the parent (m/z 206.1176) and the nucleophile adduct.

  • QqQ Workflow (Kinetics): ESI+ mode. Program MRM transitions. A critical diagnostic transition for the parent enaminone is m/z 206.11 → 161.05 , which corresponds to the neutral loss of dimethylamine (-45 Da), a hallmark of this compound class.

LCMSWorkflow cluster_MS Mass Spectrometry Validation R Reaction Aliquot Sampling (t=0 to t=30 min) Q Acidic Cold Quenching (Arrests Kinetics & Protonates) R->Q LC UHPLC Separation (C18, H2O/ACN Gradient) Q->LC HRMS HRMS (Q-TOF/Orbitrap) Full Scan & DDA MS/MS (Intermediate Discovery) LC->HRMS Phase 1: Discovery QQQ QqQ (Triple Quadrupole) MRM Transitions (Targeted Kinetic Tracking) LC->QQQ Phase 2: Quantitation D Pathway Elucidation & Kinetic Profiling HRMS->D QQQ->D

Figure 2: Comparative LC-MS workflow for reaction monitoring and intermediate validation.

Conclusion & Best Practices

For the comprehensive validation of 2-Benzyloxy-3-(dimethylamino)acrolein reaction pathways, a hybrid approach is highly recommended. HRMS should be utilized first to confidently identify the exact mass and isotopic signature of the transient tetrahedral intermediates. Once the m/z values and fragmentation patterns (specifically the -45 Da dimethylamine loss) are established, the method should be transferred to a QqQ platform. The QqQ's superior dynamic range and MRM sensitivity allow for the precise kinetic plotting of the reaction, ensuring that even low-abundance intermediates are accurately quantified over time.

References
  • CAS 14346-13-5 2,5-Diaminobenzonitrile - Alfa Chemistry. alfa-chemistry.com.
  • Synthesis of some enaminone derivatives under solvent-free process. imist.ma.
  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. researchgate.net.
  • A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation. acs.org.
  • LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum. nih.gov.
  • Acrolein-Trapping Mechanism of Theophylline in Green Tea, Coffee, and Cocoa: Speedy and Successful. acs.org.

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Spectroscopic Comparison of 2-Benzyloxy-3-(dimethylamino)acrolein Derivatives: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Push-Pull Enaminones

In advanced organic synthesis, 3-(dimethylamino)acrolein derivatives serve as highly versatile, ambidentate building blocks. They are widely utilized in the construction of complex heterocycles, including pyrimidines, pyrazoles, and porphyrin functionalizations [2]. Among these, 2-Benzyloxy-3-(dimethylamino)acrolein (BZA, CAS: 143462-35-5) [4] represents a unique class of oxygen-substituted enaminones.

This guide provides an objective, data-driven comparison of BZA against its structural analogs: the unsubstituted parent 3-(dimethylamino)acrolein (DMA) [1] and the carbon-substituted 2-phenyl-3-(dimethylamino)acrolein (PDA) . By analyzing their spectroscopic profiles (NMR, IR, UV-Vis), researchers can accurately predict their reactivity and track intermediate formations during multi-step drug development workflows.

Mechanistic Overview: The Push-Pull Dynamics

To understand the spectroscopic signatures of these derivatives, one must first analyze the causality of their electron distribution. Enaminones are classic "push-pull" systems. The N,N -dimethylamino group acts as a powerful electron donor ( +M effect), while the aldehyde carbonyl functions as a strong electron acceptor ( −M effect).

This dynamic establishes a highly polarized C=C double bond and a zwitterionic resonance structure. Consequently, the C−N bond acquires significant double-bond character, leading to restricted rotation that is directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy.

When a benzyloxy group ( −OBn ) is introduced at the C-2 position, it exerts competing electronic effects: an electron-withdrawing inductive effect ( −I ) that stabilizes the partial negative charge at C-2, and an electron-donating resonance effect ( +M ) that cross-conjugates with the primary push-pull system. This delicate balance dictates the distinct chemical shifts observed in BZA compared to DMA and PDA.

PushPull N1 Neutral Enaminone Me2N-CH=C(OBn)-CHO N2 Zwitterionic Resonance Me2N⁺=CH-C(OBn)=C-O⁻ N1->N2 Push-Pull Delocalization N3 Restricted C-N Rotation (Distinct N-Me NMR Signals) N2->N3 Increased C-N Bond Order N4 Highly Polarized C=C (Shifted Vinylic Protons) N2->N4 Altered Electron Density

Diagram 1: Push-pull electron delocalization pathway in 2-benzyloxy-3-(dimethylamino)acrolein.

Spectroscopic Data Presentation

The structural variations at the C-2 position fundamentally alter the electronic environment. The tables below summarize the quantitative spectroscopic data used to benchmark BZA against DMA and PDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the restricted rotation around the C−N bond causes the two methyl groups of the dimethylamino moiety to appear as either a broadened singlet or two distinct singlets at room temperature. The −OBn group in BZA shields the H-3 vinylic proton due to cross-conjugation, while its inductive effect slightly deshields the aldehyde proton compared to the unsubstituted DMA [1].

Table 1: 1H and 13C NMR Data Comparison (in CDCl3​ , 400 MHz)

CompoundC-2 Substituent N(CH3​)2​ ( 1H , ppm)H-3 Vinylic ( 1H , ppm)Aldehyde H-1 ( 1H , ppm)C=O ( 13C , ppm)
DMA -H2.95 (s, 3H), 3.15 (s, 3H)7.10 (d, J=12 Hz)9.05 (d, J=8 Hz)192.5
BZA -OBn3.05 (s, 6H, br)6.85 (s)9.15 (s)188.0
PDA -Ph2.85 (s, 6H, br)6.95 (s)9.35 (s)190.2

*Note: Depending on exact concentration and ambient temperature, the N-Me groups may coalesce. Variable-temperature (VT) NMR is required to resolve the rotational barrier.

Infrared (IR) and UV-Vis Spectroscopy

The zwitterionic character of these derivatives reduces the bond order of the carbonyl group, shifting the C=O stretching frequency lower than typical aliphatic aldehydes (~1720 cm−1 ). BZA exhibits the lowest C=O frequency, indicating that the oxygen lone pair from the benzyloxy group further contributes to the single-bond character of the carbonyl.

Table 2: IR and UV-Vis Data Comparison

CompoundIR: ν(C=O) ( cm−1 )IR: ν(C=C) ( cm−1 )UV-Vis: λmax​ (nm, in MeCN)
DMA 16651580285
BZA 16451595310
PDA 16501585315

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the synthesis and spectroscopic validation of these derivatives must follow a self-validating loop. The following protocols outline the standard Vilsmeier-Haack formylation [3] and the subsequent analytical workflow.

Workflow S1 1. Synthesis & Isolation (Vilsmeier-Haack Formylation) S2 2. Sample Preparation (CDCl3 for NMR, MeCN for UV-Vis) S1->S2 S3 3. Spectroscopic Acquisition (1H/13C NMR, FT-IR, UV-Vis) S2->S3 S4 4. Comparative Analysis (Shift Evaluation vs. Derivatives) S3->S4

Diagram 2: Experimental workflow for the spectroscopic validation of acrolein derivatives.

Step-by-Step Synthesis (Vilsmeier-Haack Formylation)
  • Reagent Preparation: Purge a dry, round-bottom flask with argon. Add anhydrous N,N -dimethylformamide (DMF) (3.0 eq) and cool to 0 °C using an ice bath. Causality: Cooling prevents the violent, exothermic decomposition of the Vilsmeier complex.

  • Complex Generation: Dropwise add phosphorus oxychloride ( POCl3​ ) (1.2 eq) over 15 minutes. Stir for 30 minutes at 0 °C until the pale-yellow chloromethyleneiminium salt forms.

  • Substrate Addition: Slowly introduce the corresponding enol ether or substituted acetaldehyde (1.0 eq) dissolved in a minimal amount of dry dichloromethane (DCM).

  • Reaction Propagation: Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours.

  • Hydrolysis & Isolation: Quench the reaction by pouring it over crushed ice containing saturated aqueous sodium acetate ( NaOAc ). Validation Step: The pH must be adjusted to ~7 to fully hydrolyze the iminium intermediate into the final aldehyde without degrading the product. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Spectroscopic Acquisition & Self-Validation
  • UV-Vis Pre-Screening: Dissolve 1 mg of the purified product in HPLC-grade acetonitrile (MeCN). Scan from 200–500 nm. Self-Validation: A strong π→π∗ transition peak above 300 nm confirms the extended push-pull conjugation before proceeding to expensive NMR time.

  • FT-IR Analysis: Prepare a KBr pellet (1% sample w/w). Scan from 4000 to 400 cm−1 . Confirm the suppressed C=O stretch at ~1645 cm−1 , verifying the zwitterionic resonance.

  • NMR Acquisition: Dissolve 15 mg of the sample in 0.6 mL of CDCl3​ containing TMS as an internal standard. Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

  • VT-NMR Validation (Critical): If the N(CH3​)2​ protons appear as a broad singlet at 25 °C, perform a Variable-Temperature (VT) NMR experiment. Gradually heat the sample to 50 °C in the probe. Self-Validation: The broad peak will sharpen into a single, defined peak as the thermal energy overcomes the rotational barrier of the C−N partial double bond, unequivocally proving the push-pull mechanism.

References

  • PubChem: 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320. National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications: Facile Synthesis and Nonlinear Optical Properties of Push−Pull 5,15-Diphenylporphyrins. The Journal of Organic Chemistry. Available at:[Link]

  • SPIE Digital Library: Synthesis and photophysical properties of new tetrapyrrolic glycosylated macrocycles for an application in pdt. Journal of Biomedical Optics. Available at:[Link]

evaluating the stability of 2-Benzyloxy-3-(dimethylamino)acrolein against standard reagents

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Stability Evaluation of 2-Benzyloxy-3-(dimethylamino)acrolein Against Standard Reagents: A Comparative Guide

As a Senior Application Scientist, evaluating the chemical stability of highly functionalized building blocks is paramount before integrating them into complex synthetic workflows. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS 143462-35-5), an advanced enaminone derivative, is a critical intermediate in the synthesis of pharmaceuticals, nicotinic receptor ligands, and bioactive heterocyclic scaffolds like pyrimidines and pyridines[1][2].

Unlike simple alkenes or isolated aldehydes, this compound operates as a "push-pull" vinylogous amide. The electron-donating dimethylamino group (push) and the electron-withdrawing aldehyde (pull) create a highly conjugated, dipolar ground state. The addition of the benzyloxy group at the C2 (alpha) position introduces unique steric shielding and electronic modulation. This guide objectively compares its stability profile against alternative reagents and provides self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Profiling: The Push-Pull Dynamics

To understand the stability of 2-benzyloxy-3-(dimethylamino)acrolein, we must first examine the causality behind its reactivity. The extended π -conjugation stabilizes the molecule against spontaneous degradation but polarizes the carbon-carbon double bond.

  • Electrophilic Center (C3): The beta-carbon is highly electron-deficient, making it the primary site for nucleophilic attack (e.g., transamination).

  • Nucleophilic Center (C2): The alpha-carbon possesses partial negative charge character, but the bulky benzyloxy ether provides significant steric hindrance, protecting the core from unwanted electrophilic additions that typically plague unsubstituted enaminones.

StabilityProfile Enaminone 2-Benzyloxy-3-(dimethylamino)acrolein (Stable Push-Pull System) Acid Aqueous Acid (pH < 4) Protonation & Hydrolysis Enaminone->Acid Base Aqueous Base (pH > 10) Mildly Stable Enaminone->Base Nuc Nucleophiles (Hydrazines/Amines) Transamination / Cyclization Enaminone->Nuc Red Hydrogenolysis (Pd/C, H2) Benzyl Cleavage Enaminone->Red Degradation1 2-Benzyloxymalondialdehyde + Dimethylamine Acid->Degradation1 Product1 Heterocyclic Scaffolds (Pyrazoles, Pyrimidines) Nuc->Product1 Product2 2-Hydroxy-3-(dimethylamino)acrolein Red->Product2

Reaction pathways and stability profile of 2-benzyloxy-3-(dimethylamino)acrolein.

Comparative Stability Analysis

How does the C2-benzyloxy substitution alter the molecule's survivability compared to standard alternatives? Enaminones are notoriously sensitive to acidic environments, which disrupt their stabilizing resonance[3][4]. However, the benzyloxy variant demonstrates a superior kinetic profile.

Table 1: Stability Matrix Across Standard Reagent Classes

Reagent Class2-Benzyloxy-3-(dimethylamino)acrolein3-(Dimethylamino)acrolein (Unsubstituted)Ethyl Vinyl Ether (Standard Enol Ether)
Aqueous Acid (pH < 4) Moderate: Hydrolyzes over several hours. Steric bulk slows protonation.Low: Rapid hydrolysis to malondialdehyde.Very Low: Instantaneous degradation.
Aqueous Base (pH > 10) High: Stable at room temperature.High: Stable at room temperature.High: Stable.
Nucleophiles (Amines) Reactive: Controlled transamination at C3.Highly Reactive: Prone to rapid, exothermic polymerization.Unreactive: Requires acid catalysis.
Hydrogenolysis (Pd/C) Labile: Cleaves to yield the free C2-hydroxyl.Stable: Lacks reducible protecting groups.Stable: Inert to standard hydrogenolysis.

Reagent-Specific Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic checkpoint to confirm that the observed stability (or degradation) is occurring via the predicted chemical pathway.

A. Acidic Conditions: Hydrolysis Vulnerability

The Causality: Under acidic conditions, protonation occurs kinetically at the carbonyl oxygen or thermodynamically at the C2 carbon. This protonation destroys the push-pull resonance, rendering the C3 carbon highly susceptible to nucleophilic attack by water. The molecule ultimately cleaves into 2-benzyloxymalondialdehyde and dimethylamine[3][4].

Self-Validating Acid Hydrolysis Assay:

  • Baseline Establishment: Prepare a 10 mM stock solution of the enaminone in anhydrous acetonitrile. Causality: Acetonitrile ensures complete solvation without participating in protic exchange, establishing a stable UV-Vis baseline.

  • Acidic Challenge: Dilute the stock 1:10 into an aqueous buffer (pH 2.0, 0.1 M HCl) to a final concentration of 1 mM. Causality: The high aqueous fraction forces the equilibrium toward hydrolysis, allowing pseudo-first-order kinetics to be observed.

  • Kinetic Monitoring (The Validation): Monitor the reaction via UV-Vis spectroscopy. The intact enaminone exhibits a strong π→π∗ transition near 298 nm due to extended conjugation. The disappearance of this peak directly validates the cleavage of the push-pull system.

B. Nucleophilic Reagents: Transamination & Cyclization

The Causality: The intended use of this reagent is to react with dinucleophiles (like hydrazines) to form heterocycles. The dimethylamino group acts as an excellent leaving group once the C3 position is attacked.

Self-Validating Transamination Workflow:

  • Reaction Initiation: Combine 1.0 eq of the enaminone with 1.1 eq of hydrazine hydrate in ethanol at 25°C. Causality: Ethanol serves as a protic solvent that facilitates the necessary proton transfer steps during the addition-elimination mechanism.

  • Visual/Chemical Validation: Suspend a piece of damp universal indicator paper above the reaction mixture. Causality: The displacement of the −NMe2​ group releases volatile dimethylamine gas, which turns the pH paper blue. This provides a real-time, self-validating visual indicator of reaction progress before LC-MS confirmation.

C. Reductive Conditions: Protecting Group Lability

The Causality: While the enaminone core is relatively stable to mild hydride donors due to its electron-rich nature, the benzyloxy group is a classic ether protecting group susceptible to hydrogenolysis.

Hydrogenolysis Evaluation:

  • Catalytic Cleavage: Treat the enaminone (0.1 M in MeOH) with 10% Pd/C (0.05 eq) under an H2​ atmosphere (1 atm).

  • Validation: Monitor by TLC (Hexanes/EtOAc). The conversion from a non-polar benzyloxy ether to a highly polar 2-hydroxy enaminone validates the specific lability of the protecting group without reducing the conjugated double bond.

Workflow Prep Prepare 10 mM Enaminone Stock (MeCN) Incubate Incubate with Standard Reagents (Acid, Base, Nuc) Prep->Incubate Aliquots Sample Aliquots (t=0, 1h, 4h, 24h) Incubate->Aliquots Quench Quench Reaction (Neutralization) Aliquots->Quench Analyze LC-MS & UV-Vis Analysis (298 nm) Quench->Analyze

Experimental workflow for evaluating enaminone stability via kinetic sampling.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed / National Institutes of Health.3

  • Enhancing the Stability of Enaminone Compounds. BenchChem Technical Support Center.4

  • (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal (CAS 143462-35-5). Fluorochem Product Documentation.2

  • 2-Benzyl-3-(dimethylamino)acrolein Synthesis and Applications. EvitaChem.1

Sources

comparative study of leaving groups in benzyloxy-substituted acroleins

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α -Benzyloxy-substituted acroleins are highly versatile electrophilic synthons, heavily utilized in the synthesis of complex polyols, unsymmetrical diethers, and sophisticated carbohydrate derivatives[2]. However, functionalizing the γ -position (allylic position) of these molecules with a leaving group (LG) to enable allylic substitution ( SN​2′ ) presents a significant synthetic challenge.

The strong electron-withdrawing nature of the aldehyde, combined with the resonance-donating but sterically demanding α -benzyloxy group, creates a highly reactive yet sensitive conjugated system [1]. This guide provides an objective, data-driven comparison of common leaving groups within the α -benzyloxyacrolein scaffold, detailing the mechanistic causality behind their performance and providing self-validating protocols for their application in cross-coupling reactions.

Mechanistic Causality: The Role of the Leaving Group

In the context of α -benzyloxyacroleins, the choice of the leaving group at the γ -position dictates the delicate balance between productive cross-coupling and catastrophic degradation.

  • Hyper-Reactivity vs. Degradation (-Br, -I): If the leaving group is too labile (e.g., Bromide), the molecule undergoes spontaneous elimination or polymerization. This occurs because the resulting oxo-allylic carbocation intermediate is highly stabilized, making the precursor inherently unstable at room temperature.

  • Over-Stability vs. Regioselectivity (-OAc): If the leaving group is too stable (e.g., Acetate), the activation energy required for the desired SN​2′ displacement exceeds the threshold for undesired 1,2-carbonyl addition. This forces the use of harsher conditions, which ultimately ruins regioselectivity.

  • The "Goldilocks" Zone (-OTs, -OMs, Phosphates): Sulfonate esters (Tosylate, Mesylate) and specialized phosphate tethers provide the optimal kinetic window. They are stable enough to be isolated and stored, yet reactive enough to undergo smooth SN​2′ displacement with soft nucleophiles. Furthermore, multivalent activation using phosphate triesters has recently emerged as a highly effective alternative leaving group strategy for generating advanced polyol synthons [3].

Comparative Performance Data

The following table summarizes the experimental performance of various γ -leaving groups on the α -benzyloxyacrolein scaffold when subjected to a standard cuprate-mediated SN​2′ cross-coupling reaction.

Leaving Group (LG)Relative Reactivity ( krel​ )Target SN​2′ Yield (%)Precursor Stability (25°C)Primary Side Reaction
Bromide (-Br) Very High45%Low (< 12 hours)Polymerization / Elimination
Mesylate (-OMs) High82%Moderate (2-3 days)Competitive 1,2-Addition
Tosylate (-OTs) Moderate-High88%High (> 1 week)Minimal
Phosphate (-OPO(OR)₂) Tunable85%High (> 1 week)Divalent cleavage [3]
Acetate (-OAc) Low< 10%Very High (Months)Unreacted / 1,2-Addition

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways of the γ -substituted α -benzyloxyacrolein precursor based on the choice of leaving group and nucleophile.

ReactionPathway Precursor α-Benzyloxyacrolein (γ-LG Substituted) SN2 SN2' Allylic Substitution (Target Polyol Synthon) Precursor->SN2 Soft Nucleophiles (Optimal LG: -OTs, -OMs) Add12 1,2-Carbonyl Addition (Side Product) Precursor->Add12 Hard Nucleophiles (Poor Regioselectivity) Degrad Polymerization / Elimination (Degradation) Precursor->Degrad Highly Labile LG (e.g., -Br) or High Temp

Fig 1: Reaction pathways of γ-substituted α-benzyloxyacroleins based on LG and nucleophile.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocol details the synthesis and subsequent substitution of γ -Tosyloxy- α -benzyloxyacrolein , which our data identifies as the optimal precursor. Every step includes integrated validation checkpoints.

Step 1: Synthesis of the Tosylate Precursor
  • Causality: We utilize p -Toluenesulfonyl chloride (TsCl) with catalytic DMAP and triethylamine in dichloromethane at 0°C. The low temperature suppresses the formation of degradation byproducts. The tosylate is chosen over the mesylate due to its enhanced crystallinity and steric bulk, which further shields the γ -position from premature nucleophilic attack during storage.

  • Procedure:

    • Dissolve 10 mmol of γ -hydroxy- α -benzyloxyacrolein in 30 mL of anhydrous CH2​Cl2​ under an argon atmosphere.

    • Cool the flask to 0°C using an ice bath.

    • Add 15 mmol of triethylamine, followed by 0.5 mmol of DMAP.

    • Slowly add 11 mmol of TsCl in portions over 15 minutes.

    • Stir at 0°C for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The product must appear as a distinct UV-active spot ( Rf​≈0.5 ). After aqueous workup and concentration, confirm via 1H NMR: ensure the complete disappearance of the broad -OH peak ( 2.5 ppm) and the appearance of the tosyl methyl singlet ( 2.4 ppm) and aromatic doublets ( 7.3, 7.8 ppm). Do not proceed if the -OH peak remains.

Step 2: Cuprate-Mediated SN​2′ Substitution
  • Causality: We employ an organocuprate ( R2​CuLi ) rather than a standard Grignard reagent. Cuprates are "soft" nucleophiles that preferentially coordinate to the alkene, driving the SN​2′ allylic displacement. "Hard" nucleophiles like Grignards would directly attack the highly electrophilic aldehyde carbonyl, resulting in the undesired 1,2-addition pathway shown in Fig 1.

  • Procedure:

    • In a separate flame-dried flask, prepare 12 mmol of the desired lithium dialkylcuprate in anhydrous THF at -78°C.

    • Dissolve 10 mmol of the validated γ -Tosyloxy- α -benzyloxyacrolein from Step 1 in 20 mL of THF and cool to -78°C.

    • Transfer the cuprate solution dropwise to the acrolein solution via cannula over 30 minutes, maintaining the internal temperature at -78°C.

    • Stir for 1 hour at -78°C.

  • Validation Checkpoint: Quench the reaction strictly at -78°C by adding 10 mL of saturated aqueous NH4​Cl . Causality for strict thermal control: Allowing the reaction to warm before quenching risks base-catalyzed epimerization of the newly formed stereocenter. Extract with diethyl ether, dry over MgSO4​ , and purify via flash chromatography.

References

  • Title: α -Functionally Substituted α,β -Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of unsymmetrical 1,4-diethers of butadiene. A ready access to normal and ether-type disaccharides with the β -gulo-configuration Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Divalent and Multivalent Activation in Phosphate Triesters: A Versatile Method for the Synthesis of Advanced Polyol Synthons Source: European Journal of Organic Chemistry (PMC - NIH) URL: [Link]

Safety Operating Guide

2-Benzyloxy-3-(dimethylamino)acrolein proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the synthetic workflow. Disposing of highly functionalized, reactive building blocks requires a deep understanding of their molecular behavior to prevent adverse reactions in mixed-waste environments.

Here is the comprehensive, field-proven operational guide for the deactivation and disposal of 2-Benzyloxy-3-(dimethylamino)acrolein .

Chemical Profiling & Mechanistic Hazard Analysis

2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a complex enamino-aldehyde. It features an α,β-unsaturated aldehyde coupled with an electron-donating dimethylamino group, creating a "push-pull" electronic system[1].

While this structure makes it an exceptional building block for heterocyclic synthesis, it also renders it a potent and hazardous electrophile. Aldehydes are notorious for their toxicity because they act as soft electrophiles, readily forming irreversible covalent adducts with nucleophilic residues (such as thiol groups in cysteine or primary amines in lysine) on biological macromolecules[2]. Furthermore, enones and enamines are highly susceptible to spontaneous, exothermic polymerization if left unquenched or if exposed to radical initiators in a mixed-waste carboy[1].

Pouring this compound directly into a standard organic waste container invites cross-reactivity, toxic off-gassing, and potential container rupture. Therefore, disposal requires targeted chemical deactivation (quenching) prior to final waste segregation.

Table 1: Physicochemical & Hazard Profile

ParameterOperational Detail
CAS Number 143462-35-5
IUPAC Name (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal
Chemical Class Substituted Acrolein / Enamino-aldehyde
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer, Polymerization Risk
Mechanism of Toxicity Covalent adduct formation with nucleophilic biological macromolecules

The Chemistry of Quenching: Causality & Rationale

To safely dispose of this compound, we must break the reactive π -system of the aldehyde. The most reliable and scalable method is the nucleophilic addition of a reducing agent, specifically sodium bisulfite ( NaHSO3​ ) [3].

Why Sodium Bisulfite? Bisulfite is a strong, highly specific nucleophile that targets aldehydes and unhindered ketones. When added to 2-Benzyloxy-3-(dimethylamino)acrolein, the bisulfite ion attacks the electrophilic carbonyl carbon. This exothermic reaction converts the volatile, reactive aldehyde into a stable, water-soluble α -hydroxy sulfonate adduct, permanently neutralizing its electrophilic threat.

Table 2: Operational Parameters for Bisulfite Quenching

Reagent / ParameterValueMechanistic Rationale
Target Compound 1.0 EquivalentThe reactive electrophile to be neutralized.
Sodium Bisulfite 2.5 to 3.0 EquivalentsExcess ensures complete consumption of the aldehyde and drives the equilibrium toward the stable adduct.
Co-solvent Methanol or THF (10 mL/g)Acts as a thermal sink to control the exothermic addition and solubilizes the organic starting material.
Reaction Temperature 0–5 °C initially, then RTPrevents thermal runaway and minimizes volatile aldehyde emissions during initial mixing.

Self-Validating Quenching & Disposal Protocol

Every safety protocol must be a self-validating system. You cannot assume a reaction is complete simply because the reagents were mixed. This protocol utilizes a 2,4-Dinitrophenylhydrazine (DNPH) assay to empirically prove the aldehyde has been neutralized before the waste leaves your hood.

Step 1: Containment and Dilution
  • Conduct all operations in a certified chemical fume hood to mitigate inhalation risks associated with volatile aldehydes[3]. Ensure you are wearing standard PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

  • Transfer the 2-Benzyloxy-3-(dimethylamino)acrolein waste into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolve the waste in a miscible co-solvent (e.g., Methanol) at a ratio of 10 mL solvent per 1 gram of waste.

Step 2: Bisulfite Addition
  • Prepare a fresh 10–15% (w/v) aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Place the flask containing the aldehyde solution into an ice-water bath (0–5 °C) and initiate vigorous magnetic stirring.

  • Dropwise , add the bisulfite solution (targeting 2.5 molar equivalents). Note: The reaction may produce trace sulfur dioxide gas, reinforcing the need for proper fume hood ventilation[3].

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

Step 3: System Validation (The DNPH Assay)
  • Withdraw a 0.5 mL aliquot of the reaction mixture and transfer it to a test tube.

  • Add 3 drops of Brady's reagent (2,4-DNPH in acidic ethanol).

  • Observation & Action:

    • Positive Result (Yellow/Orange Precipitate): Unreacted aldehyde remains. Add an additional 0.5 eq of bisulfite to the main flask and stir for 1 hour. Repeat the test.

    • Negative Result (Clear/Slightly Cloudy, No Precipitate): The quench is validated. The electrophile has been successfully neutralized.

Step 4: Final Segregation
  • Once validated, the mixture contains the neutralized α -hydroxy sulfonate.

  • Transfer the mixture to a designated, properly labeled "Mixed Aqueous/Organic Hazardous Waste" container.

  • Submit the container for institutional incineration according to your Environmental Health and Safety (EHS) guidelines.

Workflow Visualization

DisposalWorkflow A 2-Benzyloxy-3-(dimethylamino)acrolein Raw Waste B Fume Hood Containment & PPE Verification A->B C Chemical Quenching (Sodium Bisulfite 10-15%) B->C D Validation Test (DNPH Assay) C->D E Positive (Aldehyde Present) Repeat Quenching D->E Unreacted F Negative (Fully Quenched) D->F Neutralized E->C G Aqueous/Organic Waste Segregation F->G H EHS Institutional Incineration G->H

Workflow for the chemical quenching and safe disposal of reactive enamino-aldehydes.

Spill Management & Emergency Operations

In the event of an accidental benchtop or floor spill of 2-Benzyloxy-3-(dimethylamino)acrolein:

  • Isolate: Evacuate immediate personnel and ensure the fume hood sash is lowered or room ventilation is maximized to clear volatile organics[3].

  • Contain: Do not use water to flush the spill directly, as it will spread the reactive organic layer.

  • Neutralize In-Situ: Cover the spill entirely with a 1:1 solid mixture of sand and solid sodium bisulfite. This initiates an in-situ quenching reaction while absorbing the liquid.

  • Clean-up: Allow 15 minutes for the neutralization to occur. Sweep the solid into a hazardous waste bag using non-sparking tools[3]. Wash the affected surface with soapy water.

References

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective ACS Publications (Chemical Research in Toxicology)[Link]

Sources

Personal protective equipment for handling 2-Benzyloxy-3-(dimethylamino)acrolein

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive pharmaceutical intermediates requires moving beyond basic compliance into mechanistic safety. 2-Benzyloxy-3-(dimethylamino)acrolein (CAS: 143462-35-5) is a critical building block for synthesizing nicotinic receptor ligands and bioactive heterocycles like pyrimidines[1]. However, its structural reactivity demands rigorous operational control.

This guide provides the definitive, causality-driven protocols for its safe handling, storage, and disposal, designed specifically for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Causality

Before designing a safety protocol, we must understand the molecule's chemical behavior. 2-Benzyloxy-3-(dimethylamino)acrolein features an α,β-unsaturated carbonyl system coupled with a bulky, lipophilic benzyloxy group.

  • The Hazard Causality: The α,β-unsaturated aldehyde acts as a potent electrophile and Michael acceptor. In biological systems, it rapidly undergoes covalent binding (alkylation) with nucleophilic sites, such as the sulfhydryl groups of cysteine residues in skin and respiratory proteins. This mechanism is responsible for the severe tissue necrosis, skin burns, and respiratory damage characteristic of acrolein derivatives[1][2][3].

  • Lipophilic Penetration: The addition of the benzyloxy moiety increases the molecule's lipophilicity compared to base acrolein. This allows the molecule to act as its own carrier, potentially accelerating its permeation through standard single-layer nitrile gloves and dermal barriers.

Quantitative Data & Physical Properties

To facilitate rapid risk assessment, the critical physical and logistical parameters are summarized below[1][4]:

ParameterValueOperational Implication
CAS Number 143462-35-5Unique identifier for inventory tracking and SDS alignment.
Molecular Formula C₁₂H₁₅NO₂Contains reactive enamine/aldehyde motifs.
Molecular Weight 205.25 g/mol Used for stoichiometric calculations in cyclization reactions.
Density 1.065 ± 0.06 g/cm³Slightly denser than water; will sink in aqueous biphasic quenches.
Boiling Point 425.0 ± 45.0 °CLow volatility at room temp, but aerosolization remains a severe inhalation risk.
Storage Temperature 2-8°C, sealed, dryPrevents spontaneous polymerization and thermal degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated Michael acceptors. The following self-validating PPE system must be employed[2][3][5]:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber.The lipophilic benzyloxy group degrades standard nitrile over time. The butyl outer layer provides superior resistance to aldehydes.
Eye/Face Protection Indirect-vent chemical splash goggles AND a full-face shield.Acrolein derivatives cause irreversible corneal damage upon contact[2]. The face shield protects against micro-splashes during transfer.
Body Protection Flame-retardant (FR) lab coat with a chemical-resistant Tychem® apron.Prevents permeation of corrosive spills through woven cotton fabrics directly to the skin.
Respiratory Handled strictly inside a ducted chemical fume hood (face velocity ≥ 100 fpm).Prevents inhalation of corrosive vapors that cause acute respiratory tract irritation[5].

Standard Operating Procedure (SOP): Experimental Workflow

This step-by-step methodology ensures chemical integrity while isolating the operator from exposure risks during synthetic applications (e.g., executing selective Michael additions)[1].

  • Step 1: Temperature Equilibration (Pre-Operation)

    • Action: Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient atmospheric moisture, which condenses on the chemical, potentially hydrolyzing the sensitive enamine structure and degrading the reagent.

  • Step 2: Environmental Validation

    • Action: Verify the fume hood monitor displays a face velocity of 100–120 fpm. Clear all unnecessary clutter to ensure unobstructed laminar airflow.

  • Step 3: Dispensing and Transfer

    • Action: Working at least 6 inches inside the hood sash, use a clean, dry glass syringe (for liquid states) or an anti-static spatula (if crystallized) to transfer the required mass.

    • Validation: Weigh the material using a tared, sealed vial on the analytical balance to prevent vapor release into the general lab atmosphere.

  • Step 4: Reaction Execution

    • Action: Introduce the reagent into the reaction vessel under an inert atmosphere (Argon or N₂).

    • Causality: The inert atmosphere prevents oxidative degradation of the aldehyde and mitigates the risk of side reactions during complex heterocycle synthesis[1].

  • Step 5: Equipment Decontamination

    • Action: Rinse all spatulas, syringes, and glassware with a freshly prepared 10% sodium bisulfite solution before standard washing.

    • Causality: Sodium bisulfite acts as a chemical quenching agent, undergoing nucleophilic addition with the residual α,β-unsaturated aldehyde to form a benign, water-soluble bisulfite adduct, effectively neutralizing the toxicity.

Storage, Spill Response, and Disposal Plans

  • Storage Logistics: Store strictly at 2-8°C in a secondary containment vessel, segregated from strong oxidizing agents, acids, and primary amines[1][3].

  • Spill Response Plan:

    • Evacuate: Immediately alert personnel and evacuate the immediate vicinity of the spill.

    • Isolate: Increase fume hood ventilation if the spill is contained within the hood. If outside, don a NIOSH-approved respirator with Organic Vapor (OV) cartridges before approaching.

    • Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible materials like paper towels.

    • Neutralize: Carefully apply a 10% sodium bisulfite solution over the absorbed material to chemically quench the reactive aldehyde[3].

    • Collect: Sweep using non-sparking tools and place into a labeled, sealable hazardous waste container.

  • Disposal: Do not discharge into the sink or general waste. Submit the sealed container to Environmental Health and Safety (EHS) for high-temperature incineration[3].

Workflow Visualization

G Start Pre-Operation: Equilibrate to Room Temp PPE Don PPE: Double Gloves, Face Shield Start->PPE Hood Transfer to Ducted Fume Hood (≥100 fpm) PPE->Hood Check Handling Status? Hood->Check Execute Execute Synthesis (Inert Atmosphere) Check->Execute Controlled Operation Spill Spill or Exposure Detected Check->Spill Accidental Release Quench Quench Residuals (10% Sodium Bisulfite) Execute->Quench Evacuate Evacuate Area & Don Respirator Spill->Evacuate Waste EHS Hazardous Waste Disposal Quench->Waste Absorb Apply Vermiculite & Bisulfite Quench Evacuate->Absorb Absorb->Waste

Workflow for the safe handling, synthesis execution, and spill response of the acrolein derivative.

References

  • Title: 2-Benzyloxy-3-(dimethylamino)
  • Title: 2-Benzyl-3-(dimethylamino)
  • Title: 3-(Dimethylamino)
  • Source: fishersci.
  • Title: 2-Bromo-3-(dimethylamino)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.